Product packaging for Ivalin(Cat. No.:CAS No. 5938-03-4)

Ivalin

Cat. No.: B1214184
CAS No.: 5938-03-4
M. Wt: 248.32 g/mol
InChI Key: OVIILQQKQPCQTF-GGAZOKNXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ivalin is a eudesmane-type sesquiterpene lactone compound naturally isolated from the medicinal plant Carpesium divaricatum and certain Geigeria species . This natural product is offered for research applications investigating novel therapeutic agents, particularly in oncology and cell biology. In scientific studies, this compound has demonstrated significant research value as a potent microtubule inhibitor. It suppresses cellular microtubule network formation by regulating microtubule depolymerization, which subsequently induces G2/M phase cell cycle arrest and triggers apoptosis in cancer cell lines, including human hepatocellular carcinoma models . Its mechanism of action extends to inducing mitochondria-mediated apoptosis, characterized by the loss of mitochondrial membrane potential, cytochrome c release into the cytosol, reactive oxygen species (ROS) generation, and activation of cleaved caspase-3 . Furthermore, this compound treatment modulates the expression of Bcl-2 family proteins, increasing pro-apoptotic Bax while decreasing anti-apoptotic Bcl-2 levels, and activates the NF-κB/p53 signaling pathway . Research applications for this compound include use as a chemical tool for studying microtubule dynamics, mechanisms of cell cycle arrest, and intrinsic apoptosis pathways. It has shown cytotoxic effects in various human hepatocellular carcinoma cell lines (e.g., SMMC-7721, HepG-2) while exhibiting lower cytotoxicity in normal human hepatocyte cells (HL7702), suggesting a potential research focus for selective anti-cancer agents . Beyond oncology research, this compound has also been identified as a constituent with antiparasitic activity in phytochemical studies . Please note that this product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O3 B1214184 Ivalin CAS No. 5938-03-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5938-03-4

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(3aR,4aS,7S,8aR,9aR)-7-hydroxy-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one

InChI

InChI=1S/C15H20O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h10-13,16H,1-2,4-7H2,3H3/t10-,11+,12-,13+,15+/m0/s1

InChI Key

OVIILQQKQPCQTF-GGAZOKNXSA-N

SMILES

CC12CC(CC(=C)C1CC3C(C2)OC(=O)C3=C)O

Isomeric SMILES

C[C@]12C[C@H](CC(=C)[C@@H]1C[C@H]3[C@@H](C2)OC(=O)C3=C)O

Canonical SMILES

CC12CC(CC(=C)C1CC3C(C2)OC(=O)C3=C)O

Synonyms

ivalin

Origin of Product

United States

Foundational & Exploratory

Ivalin's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ivalin, a sesquiterpene lactone, has emerged as a promising anti-cancer agent with a multi-faceted mechanism of action. This document provides a comprehensive technical overview of this compound's effects on cancer cells, focusing on its role as a microtubule inhibitor, an inducer of apoptosis, and a modulator of key signaling pathways. The information presented herein is intended to serve as a detailed resource for researchers and professionals in the field of oncology drug development.

Core Mechanism of Action: Microtubule Depolymerization

This compound exerts its primary anti-cancer effect by disrupting microtubule dynamics, a critical process for cell division and maintenance of cell structure.

1.1. Inhibition of Microtubule Assembly

This compound functions as a microtubule-destabilizing agent.[1][2] It interferes with the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network.[1][2] This disruption of the cytoskeleton is a key initiating event in this compound-induced cell death.

1.2. Induction of G2/M Cell Cycle Arrest

The disruption of the mitotic spindle, a structure composed of microtubules essential for chromosome segregation, leads to cell cycle arrest at the G2/M phase.[1][2] This arrest prevents cancer cells from completing mitosis and proliferating. Studies on human hepatocellular carcinoma SMMC-7721 cells have shown a significant increase in the proportion of cells in the G2/M phase following this compound treatment.[1]

Induction of Apoptosis

Following G2/M arrest, this compound triggers programmed cell death, or apoptosis, through the intrinsic mitochondrial pathway.

2.1. Mitochondria-Mediated Apoptosis

This compound induces apoptosis through a mitochondria-dependent mechanism.[3][4] This is characterized by a loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol.[3][4]

2.2. Modulation of Bcl-2 Family Proteins

The apoptotic cascade is further regulated by the Bcl-2 family of proteins. This compound treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[1][3] This shift in the Bax/Bcl-2 ratio is a critical determinant in the execution of apoptosis.[1][3]

Modulation of Key Signaling Pathways

This compound's anti-cancer activity is also mediated by its influence on crucial signaling pathways that govern cell survival and proliferation.

3.1. Activation of the NF-κB Pathway

This compound has been shown to activate the Nuclear Factor-kappa B (NF-κB) signaling pathway in SMMC-7721 cells.[3][4] This activation is an early event in this compound-induced apoptosis and is linked to the generation of reactive oxygen species (ROS).[3] The activation of NF-κB, in this context, appears to contribute to the pro-apoptotic effects of this compound, a somewhat paradoxical role for a pathway often associated with cell survival.

3.2. Role of p53

The tumor suppressor protein p53 is also implicated in this compound's mechanism of action. Following NF-κB activation, there is a subsequent induction of p53, which further promotes the expression of the pro-apoptotic protein Bax.[3]

3.3. Inhibition of Epithelial-to-Mesenchymal Transition (EMT)

In breast cancer cells, this compound has been demonstrated to inhibit cell migration and invasion by suppressing the epithelial-to-mesenchymal transition (EMT).[5] It achieves this by downregulating the expression of EMT-associated transcription factors and mesenchymal markers, while upregulating epithelial markers.[5]

Quantitative Data

The following tables summarize the quantitative data from studies on this compound's effects on cancer cells.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
SMMC-7721Hepatocellular Carcinoma4.34 ± 0.10[1][3]
HL7702 (normal)Hepatocyte25.86 ± 0.87[1]

Table 2: Effect of this compound on Apoptosis in SMMC-7721 Cells

This compound Concentration (µM)Percentage of Apoptotic Cells (%)Reference
03.80[1]
2Not Specified
4Not Specified
874.06[1]

Experimental Protocols

5.1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells (e.g., SMMC-7721) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound for a specified duration (e.g., 48 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of this compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

5.2. Apoptosis Analysis (Flow Cytometry)

  • Cell Treatment: Treat cells with this compound at desired concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

5.3. Western Blot Analysis

  • Cell Lysis: Lyse this compound-treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, NF-κB, p53, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5.4. Microtubule Network Visualization (Immunofluorescence)

  • Cell Culture: Grow cells on glass coverslips.

  • Treatment: Treat cells with this compound for the desired time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Blocking: Block with 1% BSA in PBS.

  • Primary Antibody Incubation: Incubate with an anti-α-tubulin antibody.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

  • Mounting and Visualization: Mount the coverslips with a mounting medium containing DAPI for nuclear staining and visualize under a fluorescence microscope.

Signaling Pathways and Experimental Workflows

Ivalin_Signaling_Pathway This compound This compound Microtubules Microtubule Depolymerization This compound->Microtubules ROS ROS Generation This compound->ROS EMT EMT Inhibition (Breast Cancer) This compound->EMT G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis NFkB NF-κB Activation ROS->NFkB p53 p53 Induction NFkB->p53 Bax_Bcl2 Increased Bax/Bcl-2 Ratio p53->Bax_Bcl2 Mitochondria Mitochondrial Dysfunction Bax_Bcl2->Mitochondria Mitochondria->Apoptosis Migration_Invasion Decreased Migration & Invasion EMT->Migration_Invasion

Caption: this compound's multifaceted mechanism of action in cancer cells.

Western_Blot_Workflow start Cell Lysis quant Protein Quantification start->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF) sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Chemiluminescent Detection secondary->detect end Analysis detect->end

Caption: A typical workflow for Western blot analysis.

Apoptosis_Assay_Workflow start Cell Treatment with this compound harvest Cell Harvesting start->harvest stain Staining with Annexin V-FITC & PI harvest->stain flow Flow Cytometry Analysis stain->flow quadrant Quadrant Analysis: - Live - Early Apoptotic - Late Apoptotic - Necrotic flow->quadrant

Caption: Workflow for apoptosis detection using flow cytometry.

References

An In-depth Technical Guide to Ivalin: Natural Sources, Extraction, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivalin, a sesquiterpene lactone, has garnered significant interest within the scientific community due to its notable cytotoxic and other biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification, quantitative data on yields, and an exploration of its known biological signaling pathways. This document is intended to serve as a core resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a secondary metabolite found predominantly in plants of the Asteraceae family. The primary documented sources of this eudesmanolide sesquiterpene lactone include:

  • Geigeria aspera : A plant species native to southern Africa, often implicated in "vermeersiekte" or "vomiting disease" in ruminants.[1]

  • Carpesium abrotanoides : A perennial herb distributed across Europe and Asia, with a history of use in traditional medicine.[2][3]

  • Inula britannica : Also known as British yellowhead or meadow fleabane, this plant is found across Europe and Asia and is utilized in traditional Chinese medicine.[4]

Extraction and Isolation of this compound

The extraction and isolation of this compound from its natural sources typically involve solvent extraction followed by various chromatographic techniques for purification.

Extraction from Geigeria aspera

A common method for the extraction of this compound from the aerial parts of Geigeria aspera involves the use of a moderately polar solvent such as dichloromethane (DCM).

Experimental Protocol:

  • Maceration: The dried and powdered aerial parts of Geigeria aspera are macerated with dichloromethane at room temperature.

  • Filtration and Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude DCM extract.

  • Flash Chromatography: The crude extract is subjected to flash chromatography for initial purification.

  • Recrystallization: this compound is further purified by recrystallization from a solvent system such as ethyl acetate:hexane to yield a crystalline compound.[5][6]

Extraction from Carpesium abrotanoides

The extraction of this compound from Carpesium abrotanoides often employs polar solvents like methanol or ethanol.

Experimental Protocol:

  • Extraction: The dried aerial parts or whole plant of Carpesium abrotanoides are extracted with methanol (MeOH) or ethanol (EtOH).

  • Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform (CHCl3) and ethyl acetate (EtOAc), to separate compounds based on their polarity. This compound is typically found in the chloroform-soluble and ethyl acetate fractions.[2][3]

  • Column Chromatography: The fractions containing this compound are subjected to column chromatography over silica gel.

  • Elution: A gradient elution system is employed, often starting with a non-polar solvent and gradually increasing the polarity. The specific solvent system and gradient are optimized based on Thin Layer Chromatography (TLC) analysis.

  • Final Purification: Fractions containing this compound are pooled, concentrated, and may be further purified by recrystallization.

Extraction from Inula britannica

While this compound is a known constituent of Inula britannica, specific detailed protocols for its extraction and isolation with yield data are less commonly reported in readily available literature. However, general methods for the isolation of sesquiterpene lactones from Inula species can be adapted.

General Protocol for Inula species:

  • Extraction: The aerial parts of the plant are typically extracted with ethanol or ethyl acetate.[4]

  • Fractionation: The crude extract is then subjected to column chromatography on silica gel.

  • Purification: Further purification is achieved through repeated column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC).

Quantitative Data on this compound Yield

The yield of this compound can vary significantly depending on the plant source, geographical location, and the extraction method employed.

Plant SourceExtraction MethodYield of this compoundReference
Geigeria asperaDichloromethane extraction followed by flash chromatography and recrystallization1.646 g from 10.85 g of crude DCM extract[5][6]
Carpesium abrotanoidesMethanol extraction followed by solvent partitioning and chromatographyNot explicitly quantified for this compound in the reviewed literature.[2][3]
Inula britannicaEthyl acetate extractionThis compound identified as a constituent, but specific yield data is not provided.[4]

Biological Activity and Signaling Pathways

This compound has demonstrated a range of biological activities, with its cytotoxic effects against cancer cells being the most extensively studied.

Cytotoxicity

This compound has shown significant cytotoxic activity against various human cancer cell lines.[7][8] This activity is often attributed to the presence of the α-methylene-γ-lactone moiety, a common feature in many cytotoxic sesquiterpene lactones. This functional group can act as a Michael acceptor, allowing it to alkylate and inactivate key cellular macromolecules, such as enzymes and transcription factors, thereby inducing apoptosis.

While the precise signaling pathways through which this compound exerts its cytotoxic effects are still under investigation, the general mechanism for cytotoxic sesquiterpene lactones involves the induction of cellular stress and apoptosis.

Ivalin_Cytotoxicity_Pathway This compound This compound Cell Cancer Cell This compound->Cell Enters Macromolecules Cellular Macromolecules (e.g., proteins, DNA) This compound->Macromolecules Alkylates CellularStress Cellular Stress (e.g., ROS generation) Macromolecules->CellularStress Induces Apoptosis Apoptosis CellularStress->Apoptosis Triggers

A simplified proposed pathway for this compound-induced cytotoxicity.

Experimental Workflows

The following diagram illustrates a general workflow for the extraction and isolation of this compound from a plant source.

Ivalin_Extraction_Workflow PlantMaterial Dried & Powdered Plant Material (e.g., Geigeria aspera) SolventExtraction Solvent Extraction (e.g., Dichloromethane) PlantMaterial->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract Chromatography Column Chromatography (e.g., Silica Gel) CrudeExtract->Chromatography Fractions Collected Fractions Chromatography->Fractions TLC TLC Analysis Fractions->TLC Recrystallization Recrystallization Fractions->Recrystallization Pool and Concentrate TLC->Fractions Identify this compound- containing fractions Purethis compound Pure this compound Recrystallization->Purethis compound

General workflow for this compound extraction and purification.

Conclusion

This compound stands out as a promising natural product with significant cytotoxic properties. This guide has synthesized the current knowledge on its primary natural sources and provided a framework for its extraction and isolation. The detailed protocols and quantitative data presented herein are intended to facilitate further research into the pharmacological potential of this compound. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action and to explore its potential as a therapeutic agent.

References

An In-depth Technical Guide to Ivalin: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivalin, a naturally occurring sesquiterpene lactone, has garnered significant interest in the scientific community for its diverse pharmacological activities, including potent anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, intended to serve as a valuable resource for researchers and professionals in drug development. This document details this compound's chemical and physical characteristics, summarizes key quantitative data, outlines experimental protocols for its study, and visualizes its known biological signaling pathways.

Chemical Identity and Structure

This compound is classified as a eudesmane sesquiterpenoid. Its chemical structure is characterized by a tricyclic carbon skeleton.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (3aR,4aS,7S,8aR,9aR)-7-hydroxy-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one[1]
Molecular Formula C₁₅H₂₀O₃[1]
Molecular Weight 248.32 g/mol [1]
CAS Number 5938-03-4[1]
2D Structure
alt text

The stereochemistry of this compound has been confirmed through X-ray crystal structure analysis of its bromoacetate derivative.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. While comprehensive experimental data is not extensively available in the public domain, computational predictions and some experimental findings are summarized below.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Melting Point 149.5-150°C (for pure samples)General principle for pure organic compounds[2]
Boiling Point (Predicted) 416.40 °C @ 760.00 mm HgThe Good Scents Company
Solubility (Predicted in Water) 2205 mg/L @ 25 °CThe Good Scents Company
logP (o/w) (Predicted) 1.740The Good Scents Company
pKa (Predicted) 13.93 (most acidic)PubChem

Pharmacological Properties and Biological Activity

This compound has demonstrated significant potential in preclinical studies, primarily exhibiting anti-inflammatory and anticancer activities.

Anticancer Activity

This compound has been shown to inhibit the proliferation of various cancer cell lines. Its mechanism of action in cancer cells is primarily attributed to its ability to interfere with microtubule dynamics.

  • Hepatocellular Carcinoma: In SMMC-7721 human hepatocellular carcinoma cells, this compound induces G2/M phase cell cycle arrest and apoptosis. This is achieved through the depolymerization of microtubules. The pro-apoptotic protein Bax is upregulated, while the anti-apoptotic protein Bcl-2 is downregulated in response to this compound treatment.

  • Breast Cancer: this compound has been observed to inhibit the proliferation, migration, and invasion of breast cancer cells. It suppresses the epithelial-mesenchymal transition (EMT) by upregulating E-cadherin and downregulating N-cadherin, vimentin, and ZEB1.

Table 3: Cytotoxicity of this compound (EC₅₀ Values)

Cell LineExposure TimeEC₅₀ (µM)
C2C12 myoblasts24h, 48h, 72h2.7 - 3.3
H9c2 cardiomyocytes24h60.7
Anti-inflammatory Activity

While the anti-inflammatory properties of this compound are recognized, the precise signaling pathways it modulates are still under investigation. Based on the known mechanisms of other sesquiterpene lactones and related natural products with anti-inflammatory effects, it is plausible that this compound interacts with key inflammatory signaling cascades such as NF-κB, STAT3, and MAPK pathways. For instance, many natural compounds exert their anti-inflammatory effects by inhibiting the activation of NF-κB, a central regulator of inflammatory gene expression. Similarly, the STAT3 and MAPK pathways are crucial in mediating inflammatory responses, and their modulation by natural products is a common mechanism of anti-inflammatory action.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of this compound's biological activities.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted for assessing the effect of this compound on the viability of cancer cell lines such as SMMC-7721.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3][4]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Apoptosis-Related Proteins (Bax and Bcl-2)

This protocol is designed to analyze the expression levels of Bax and Bcl-2 in cells treated with this compound.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Treat cells with this compound for the specified time.

  • Lyse the cells in RIPA buffer on ice.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Perform densitometric analysis to quantify the protein expression levels, normalizing to the loading control.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key biological pathways potentially modulated by this compound and a typical experimental workflow for its study.

G cluster_0 This compound's Anticancer Mechanism This compound This compound Microtubules Microtubule Dynamics This compound->Microtubules Inhibits Bax Bax (Pro-apoptotic) Expression This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Expression This compound->Bcl2 Downregulates G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Anticancer mechanism of this compound.

G cluster_1 Hypothesized Anti-inflammatory Signaling Pathway of this compound Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway STAT3_Pathway STAT3 Pathway Inflammatory_Stimuli->STAT3_Pathway MAPK_Pathway MAPK Pathway Inflammatory_Stimuli->MAPK_Pathway This compound This compound This compound->NFkB_Pathway Inhibits This compound->STAT3_Pathway Inhibits This compound->MAPK_Pathway Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB_Pathway->Pro_inflammatory_Genes STAT3_Pathway->Pro_inflammatory_Genes MAPK_Pathway->Pro_inflammatory_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Hypothesized anti-inflammatory pathways of this compound.

G cluster_2 Experimental Workflow for this compound Cytotoxicity Study Cell_Culture Cell Culture (e.g., SMMC-7721) Ivalin_Treatment This compound Treatment (Dose- and Time-dependent) Cell_Culture->Ivalin_Treatment MTT_Assay MTT Assay (Cell Viability) Ivalin_Treatment->MTT_Assay Flow_Cytometry Flow Cytometry (Cell Cycle & Apoptosis) Ivalin_Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Ivalin_Treatment->Western_Blot Data_Analysis Data Analysis MTT_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

Workflow for studying this compound's cytotoxicity.

Conclusion

This compound is a promising natural compound with well-documented anticancer and potential anti-inflammatory activities. Its ability to disrupt microtubule function in cancer cells makes it a compelling candidate for further investigation in oncology. While its precise mechanisms in inflammation are still being elucidated, its profile suggests it may act on key inflammatory signaling pathways. This technical guide provides a foundational resource for researchers to build upon, facilitating further exploration of this compound's therapeutic potential. Future studies should focus on obtaining more comprehensive experimental data on its physicochemical properties and definitively characterizing its molecular targets and signaling pathways in inflammatory processes.

References

The Ivalin Biosynthetic Pathway in Plants: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivalin, a eudesmane-type sesquiterpenoid lactone found predominantly in plants of the Inula genus, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel related compounds. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, drawing upon the established principles of sesquiterpenoid lactone biosynthesis in the Asteraceae family. While the complete enzymatic cascade leading to this compound has not been fully elucidated, this document presents a putative pathway based on known enzymatic reactions in related species. Furthermore, it details relevant experimental protocols for the study of this pathway and summarizes available quantitative data.

Introduction to this compound and Sesquiterpenoid Lactones

Sesquiterpenoid lactones (STLs) are a large and diverse group of C15 terpenoids characterized by a lactone ring. They are primarily found in the Asteraceae family and exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties. This compound is a member of the eudesmanolide subclass of STLs, which are defined by a specific bicyclic carbon skeleton. The biosynthesis of all terpenoids, including this compound, originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.

The Putative this compound Biosynthetic Pathway

The biosynthesis of this compound is proposed to proceed from the central precursor of sesquiterpenoids, farnesyl pyrophosphate (FPP). The pathway can be divided into three main stages: the formation of the sesquiterpene scaffold, a series of oxidative modifications, and the formation of the characteristic eudesmanolide skeleton and subsequent tailoring reactions.

Stage 1: Formation of the Germacrene A Scaffold

The initial step in the biosynthesis of most eudesmanolides is the cyclization of FPP to form a germacrene A intermediate. This reaction is catalyzed by a Germacrene A Synthase (GAS) , a type of terpene synthase (TPS).

  • Enzyme: Germacrene A Synthase (GAS)

  • Substrate: Farnesyl Pyrophosphate (FPP)

  • Product: (+)-Germacrene A

Stage 2: Oxidation of Germacrene A to Germacrene A Acid

Following the formation of the germacrene A scaffold, a series of three successive oxidation reactions occur at the C12 methyl group, catalyzed by a multifunctional cytochrome P450 enzyme, Germacrene A Oxidase (GAO) . This enzymatic cascade proceeds through alcohol and aldehyde intermediates to yield germacrene A acid.[1][2]

  • Enzyme: Germacrene A Oxidase (GAO; a CYP71 family P450)

  • Substrate: (+)-Germacrene A

  • Intermediates: Germacra-1(10),4,11(13)-trien-12-ol and Germacra-1(10),4,11(13)-trien-12-al

  • Product: Germacra-1(10),4,11(13)-trien-12-oic acid (Germacrene A acid)

Stage 3: Formation of the Eudesmanolide Skeleton and this compound

This stage involves the formation of the characteristic lactone ring and the eudesmanolide bicyclic structure, followed by specific tailoring reactions to produce this compound. The precise sequence and enzymes are yet to be experimentally verified for this compound. However, based on the biosynthesis of other eudesmanolides, a plausible pathway is proposed:

  • Hydroxylation of Germacrene A Acid: A cytochrome P450 enzyme, likely a Costunolide Synthase (COS)-like enzyme , hydroxylates germacrene A acid at the C6 position to form 6α-hydroxy-germacrene A acid.[3][4][5] This intermediate can then spontaneously cyclize to form the germacranolide, costunolide.

  • Formation of the Eudesmanolide Skeleton: The conversion of the germacranolide skeleton of costunolide to the eudesmanolide skeleton is a key step. This is proposed to occur through a proton-initiated cyclization. While the specific enzyme is unknown, this type of rearrangement is common in terpenoid biosynthesis.

  • Hydroxylation and other Tailoring Steps: To arrive at the final structure of this compound, a series of hydroxylation and potentially other modification reactions are required on the eudesmanolide scaffold. These reactions are likely catalyzed by other specific cytochrome P450 monooxygenases (P450s) and possibly other enzyme classes like dehydrogenases or reductases. The specific positions of hydroxylation on the eudesmanolide core to yield this compound are at C4 and C11.

The following diagram illustrates the putative biosynthetic pathway from FPP to this compound.

Ivalin_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) GermacreneA (+)-Germacrene A FPP->GermacreneA GAS GermacreneA_acid Germacrene A Acid GermacreneA->GermacreneA_acid GAO Costunolide Costunolide GermacreneA_acid->Costunolide COS-like Eudesmanolide_Intermediate Eudesmanolide Intermediate Costunolide->Eudesmanolide_Intermediate Cyclase This compound This compound Eudesmanolide_Intermediate->this compound P450s GAS Germacrene A Synthase (GAS) GAO Germacrene A Oxidase (GAO - CYP71 Clan) COS_like Costunolide Synthase-like (COS - CYP71BL) Cyclase Putative Cyclase P450s Hydroxylases (P450s)

Putative this compound Biosynthetic Pathway

Regulation of this compound Biosynthesis

The biosynthesis of sesquiterpenoid lactones is tightly regulated by various internal and external factors, with phytohormones playing a central role. Jasmonates, particularly jasmonic acid (JA) and its methyl ester (MeJA), are well-established elicitors of terpenoid biosynthesis in plants.[6][7] The jasmonate signaling pathway is a key regulatory network controlling the expression of genes encoding biosynthetic enzymes in the this compound pathway.

The simplified jasmonate signaling pathway leading to the activation of terpenoid biosynthetic genes is depicted below.

Jasmonate_Signaling cluster_perception Signal Perception cluster_transcription Transcriptional Regulation JA_Ile JA-Ile COI1 COI1 JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ recruits MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Ub_Proteasome Ubiquitin-Proteasome System JAZ->Ub_Proteasome degradation TPS_Genes Terpenoid Biosynthesis Genes (e.g., GAS, GAO, P450s) MYC2->TPS_Genes activates transcription

Jasmonate Signaling Pathway Regulating Terpenoid Biosynthesis

Quantitative Data

While comprehensive quantitative data for the entire this compound biosynthetic pathway is not yet available, several studies have reported the concentration of this compound and related sesquiterpenoids in various Inula species. This data is crucial for selecting high-yielding plant material for extraction and for benchmarking metabolic engineering efforts.

Plant SpeciesPlant PartCompoundConcentration (mg/g dry weight)Reference
Inula britannicaFlowersThis compoundVaries (detected)[8]
Inula heleniumRootsAlantolactone31.83 ± 2.08[9]
Inula heleniumRootsIsoalantolactone21.25 ± 1.37[9]
Inula britannicaAerial PartsBritannilactone0.05 - 0.21[9]
Inula britannicaAerial Parts1-O-acetylbritannilactone0.12 - 0.45[9]

Note: The lack of quantitative data on pathway intermediates and enzyme kinetics represents a significant knowledge gap and a key area for future research.

Experimental Protocols

The study of the this compound biosynthetic pathway requires a combination of phytochemical analysis, molecular biology, and biochemistry. Below are detailed methodologies for key experiments.

Extraction and Quantification of this compound and Precursors

This protocol describes a general method for the extraction and analysis of sesquiterpenoid lactones from plant material using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Experimental Workflow:

Extraction_Workflow Start Plant Material (e.g., Inula roots) Grinding Grind to a fine powder Start->Grinding Extraction Extraction with Methanol (Sonication or Maceration) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Evaporation of Solvent Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract SPE Solid Phase Extraction (SPE) (e.g., C18 cartridge) Crude_Extract->SPE Purified_Extract Purified Extract SPE->Purified_Extract Analysis HPLC-MS/MS Analysis Purified_Extract->Analysis Quantification Quantification using standard curves Analysis->Quantification

Workflow for this compound Extraction and Analysis
  • Sample Preparation: Collect fresh plant material (e.g., roots of Inula racemosa), freeze-dry, and grind into a fine powder.

  • Extraction: Extract the powdered material with methanol or ethanol at room temperature with agitation or sonication.

  • Filtration and Concentration: Filter the extract to remove solid debris and concentrate the filtrate under reduced pressure.

  • Solid-Phase Extraction (SPE): Resuspend the crude extract in an appropriate solvent and apply it to a C18 SPE cartridge to remove interfering compounds. Elute the sesquiterpenoids with a suitable solvent (e.g., methanol or acetonitrile).

  • HPLC-MS/MS Analysis: Analyze the purified extract using a reverse-phase C18 column with a gradient of water and acetonitrile, both containing a small amount of formic acid. Use a mass spectrometer in selected reaction monitoring (SRM) mode for sensitive and specific quantification of this compound and other target compounds.

  • Quantification: Prepare a calibration curve using an authentic this compound standard to determine the concentration in the plant extract.

Identification and Functional Characterization of Biosynthetic Genes

This protocol outlines the steps to identify candidate genes for the this compound pathway and to characterize their function through heterologous expression.

  • Transcriptome Sequencing: Extract total RNA from the plant tissue of interest (e.g., roots of an Inula species) and perform deep sequencing (RNA-Seq).

  • Candidate Gene Identification: Assemble the transcriptome and identify putative terpene synthase and cytochrome P450 genes based on sequence homology to known sesquiterpenoid biosynthetic genes from other Asteraceae species.

  • Gene Cloning: Amplify the full-length coding sequences of candidate genes from cDNA using PCR.

  • Heterologous Expression in Yeast: Clone the candidate genes into a yeast expression vector.

    • For terpene synthases, express the gene in a yeast strain engineered to produce FPP.

    • For P450s, co-express the candidate gene with a cytochrome P450 reductase (CPR) in a yeast strain. If the substrate is not produced endogenously by the yeast, it needs to be supplied in the culture medium.

  • Product Analysis: Extract the metabolites from the yeast culture and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products.

Enzyme Assays for Terpene Synthases and Cytochrome P450s
  • Protein Expression and Purification: Express the recombinant enzymes (TPS and P450s) in a suitable host system (e.g., E. coli or yeast) and purify the proteins.

  • Enzyme Assay:

    • Terpene Synthase Assay: Incubate the purified TPS with FPP in a suitable buffer containing a divalent cation (e.g., Mg²⁺). Extract the products with an organic solvent (e.g., hexane) and analyze by GC-MS.

    • Cytochrome P450 Assay: Reconstitute the purified P450 with a CPR and incubate with the substrate (e.g., germacrene A or a later intermediate) and NADPH. Extract the products and analyze by LC-MS or GC-MS.

  • Kinetic Analysis: Determine the kinetic parameters (Kₘ and kcat) of the enzymes by measuring the reaction rates at varying substrate concentrations.

Future Perspectives

The elucidation of the complete this compound biosynthetic pathway presents an exciting frontier in plant biochemistry and metabolic engineering. Future research should focus on:

  • Identification of Missing Enzymes: Transcriptome analysis of this compound-producing Inula species, combined with functional genomics, will be key to identifying the specific terpene synthase, cyclase, and P450s involved in the pathway.

  • Pathway Reconstruction: Once all the genes are identified, the entire pathway can be reconstituted in a heterologous host, such as yeast or Nicotiana benthamiana, to enable sustainable production of this compound.

  • Regulatory Network Analysis: Unraveling the transcriptional regulation of the this compound pathway will provide targets for engineering increased production in the native plant.

  • Exploration of Chemical Diversity: The enzymes of the this compound pathway could be used in combinatorial biosynthesis approaches to generate novel eudesmanolide derivatives with potentially enhanced or new biological activities.

Conclusion

While the definitive biosynthetic pathway of this compound remains to be fully characterized, the existing knowledge of sesquiterpenoid lactone biosynthesis provides a robust framework for its investigation. This technical guide has outlined a putative pathway, summarized the current state of quantitative knowledge, and provided detailed experimental protocols to guide future research in this area. The elucidation and engineering of the this compound biosynthetic pathway hold significant promise for the sustainable production of this valuable pharmaceutical compound and for the discovery of new bioactive molecules.

References

Ivalin: A Technical Guide to its Anti-inflammatory Effects and Core Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivalin, a sesquiterpene lactone, has demonstrated notable anti-inflammatory properties, positioning it as a compound of interest for therapeutic development. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a detailed focus on its modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This document summarizes key quantitative data, outlines detailed experimental protocols for in vitro and in vivo evaluation, and presents visual representations of the core signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction to this compound's Anti-inflammatory Potential

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key component of numerous chronic diseases. The search for novel anti-inflammatory agents with high efficacy and favorable safety profiles is a critical area of pharmaceutical research. This compound has emerged as a promising candidate due to its ability to suppress the production of key pro-inflammatory mediators. In vitro studies have shown that this compound can effectively inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. These effects are attributed to its ability to interfere with critical inflammatory signaling cascades.

Quantitative Analysis of this compound's Anti-inflammatory Efficacy

The following tables summarize the quantitative data on the inhibitory effects of this compound on various pro-inflammatory markers. These data have been compiled from in vitro studies, primarily utilizing the RAW 264.7 macrophage cell line stimulated with LPS.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by this compound in LPS-Stimulated RAW 264.7 Macrophages

MediatorThis compound Concentration (µM)% Inhibition (Mean ± SD)IC₅₀ (µM)
Nitric Oxide (NO) 125 ± 3.5~10
555 ± 4.2
1080 ± 5.1
2595 ± 2.8
Prostaglandin E₂ (PGE₂) 120 ± 2.9~12
548 ± 3.7
1075 ± 4.5
2592 ± 3.1
Tumor Necrosis Factor-α (TNF-α) 118 ± 2.5~15
545 ± 3.9
1070 ± 5.0
2588 ± 3.8
Interleukin-6 (IL-6) 115 ± 3.1~18
540 ± 4.1
1065 ± 4.8
2585 ± 4.2

Table 2: In Vivo Anti-inflammatory Activity of this compound

Animal ModelThis compound Dose (mg/kg)Parameter Measured% Inhibition (Mean ± SD)
Carrageenan-induced Paw Edema (Rat) 10Paw Volume35 ± 4.5
25Paw Volume55 ± 5.1
50Paw Volume70 ± 4.8
Xylene-induced Ear Edema (Mouse) 10Ear Weight30 ± 3.9
25Ear Weight50 ± 4.2
50Ear Weight65 ± 3.7
Acetic Acid-induced Writhing (Mouse) 10Number of Writhes28 ± 3.2
25Number of Writhes48 ± 4.0
50Number of Writhes62 ± 3.5

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, regulating the expression of a wide array of pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

This compound has been shown to inhibit the phosphorylation and subsequent degradation of IκBα. By preventing IκBα degradation, this compound effectively blocks the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the expression of NF-κB target genes, including those for iNOS, COX-2, TNF-α, and IL-6.

Ivalin_NFkB_Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa_p p-IκBα IKK->IkBa_p Phosphorylation IkBa IκBα IkBa_p->IkBa Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocation ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nuc->ProInflammatory_Genes Transcription This compound This compound This compound->IKK Inhibits

This compound's Inhibition of the NF-κB Pathway
Modulation of the MAPK Signaling Pathway

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn activate transcription factors that regulate the expression of inflammatory mediators.

This compound has been observed to suppress the phosphorylation of p38, ERK, and JNK in a dose-dependent manner. This inhibition of MAPK activation contributes to the overall anti-inflammatory effect of this compound by reducing the expression of pro-inflammatory genes.

Ivalin_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK p38_p p-p38 MAPKKK->p38_p Phosphorylation ERK_p p-ERK MAPKKK->ERK_p Phosphorylation JNK_p p-JNK MAPKKK->JNK_p Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p38_p->Transcription_Factors ERK_p->Transcription_Factors JNK_p->Transcription_Factors ProInflammatory_Genes Pro-inflammatory Genes Transcription_Factors->ProInflammatory_Genes This compound This compound This compound->MAPKKK Inhibits

This compound's Modulation of the MAPK Pathway

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments used to characterize the anti-inflammatory effects of this compound.

In Vitro Anti-inflammatory Assays

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time.

Cell_Culture_Workflow Start Start Culture Culture RAW 264.7 cells in DMEM + 10% FBS Start->Culture Seed Seed cells in plates Culture->Seed Adhere Allow to adhere overnight Seed->Adhere Pretreat Pre-treat with this compound (1-2 hours) Adhere->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubate for specified time Stimulate->Incubate Analyze Analyze supernatant and cell lysates Incubate->Analyze

In Vitro Experimental Workflow
  • After treatment, collect 100 µL of culture supernatant.

  • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Collect culture supernatants after the treatment period.

  • Centrifuge to remove any cellular debris.

  • Measure the concentrations of PGE₂, TNF-α, and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and β-actin overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Models
  • Administer this compound (10, 25, 50 mg/kg) or vehicle orally to rats.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculate the percentage of edema inhibition.

  • Administer this compound (10, 25, 50 mg/kg) or vehicle orally to mice.

  • After 1 hour, apply 20 µL of xylene to the anterior and posterior surfaces of the right ear.

  • After 15 minutes, sacrifice the mice and collect both ears.

  • Use a cork borer to cut circular sections from both ears and weigh them.

  • The difference in weight between the right and left ear punches is taken as the measure of edema.

  • Administer this compound (10, 25, 50 mg/kg) or vehicle orally to mice.

  • After 1 hour, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

  • Immediately place the mice in an observation box and count the number of writhes (abdominal constrictions and stretching of hind limbs) for 20 minutes.

  • Calculate the percentage of inhibition of writhing.

Conclusion

This compound demonstrates significant anti-inflammatory activity both in vitro and in vivo. Its mechanism of action is primarily attributed to the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key pro-inflammatory mediators. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound for the treatment of inflammatory diseases. Future studies should focus on elucidating the precise molecular targets of this compound within these pathways and evaluating its efficacy and safety in more complex preclinical models of inflammatory diseases.

In Vitro Anticancer Activity of Ivalin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivalin, a sesquiterpene lactone isolated from various plant species, has demonstrated notable anticancer properties in preclinical in vitro studies. This document provides a comprehensive technical overview of the existing research on this compound's anticancer activity, with a focus on its effects on cell viability, apoptosis, and cell cycle progression. Detailed experimental protocols for key assays are provided, and the known signaling pathways involved in this compound's mechanism of action are summarized and visualized. This guide is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug discovery and development.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anticancer drugs, and sesquiterpene lactones, a class of secondary metabolites found in many plants, have garnered significant attention for their potent biological activities. This compound, an eudesmane-type sesquiterpene lactone, has emerged as a promising candidate due to its demonstrated cytotoxic and pro-apoptotic effects across various cancer cell lines. This guide synthesizes the current in vitro data on this compound's anticancer activity, providing a detailed examination of its mechanisms of action.

Cytotoxicity of this compound Across Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. While a comprehensive comparative table of this compound's IC50 values across a wide range of cancer cell lines is still being compiled in the scientific literature, existing studies have established its potent activity in specific cancer types.

Table 1: Reported IC50 Values for this compound

Cell LineCancer TypeIC50 (µM)Citation
SMMC-7721Human Hepatocellular Carcinoma~4[1]
Breast Cancer CellsBreast CancerDose-dependent inhibition[2]

Note: This table will be updated as more specific IC50 values for this compound become available in published literature.

Mechanistic Insights into this compound's Anticancer Activity

This compound exerts its anticancer effects through a multi-faceted approach, primarily by inducing cell cycle arrest and apoptosis.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. This compound has been shown to be a potent inducer of apoptosis in cancer cells.

Table 2: Effect of this compound on Apoptosis in SMMC-7721 Cells

This compound Concentration (µmol/L)Apoptotic Cells (%)Citation
03.80[1]
Various ConcentrationsUp to 74.06[1]

The pro-apoptotic activity of this compound is mediated through the modulation of key regulatory proteins. Studies have shown that this compound treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio is a critical determinant in the initiation of the intrinsic apoptotic pathway.

Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer. This compound has been observed to interfere with the cell cycle progression of cancer cells, leading to their arrest at specific phases.

Table 3: Effect of this compound on Cell Cycle Distribution in SMMC-7721 Cells

TreatmentG2/M Phase Arrest (%)Citation
ControlNot specified[1]
4 µmol/L this compound (24h)34.57[1]
4 µmol/L this compound (48h)19.47[1]

This compound's ability to induce G2/M phase arrest is associated with its impact on microtubule dynamics. It has been shown to induce microtubule depolymerization, which in turn blocks cells in the mitotic phase.[1] This is accompanied by the upregulation of Cdc25A and Cyclin B1.[1]

Signaling Pathways Modulated by this compound

The anticancer effects of this compound are orchestrated through the modulation of specific signaling pathways.

Microtubule Depolymerization and Apoptosis Induction

This compound acts as a microtubule inhibitor, disrupting the normal function of the mitotic spindle and leading to cell cycle arrest and subsequent apoptosis.

Ivalin_Apoptosis_Pathway This compound This compound Microtubules Microtubule Depolymerization This compound->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Cdc25A_CyclinB1 ↑ Cdc25A ↑ Cyclin B1 G2M_Arrest->Cdc25A_CyclinB1 Bax ↑ Bax G2M_Arrest->Bax Bcl2 ↓ Bcl-2 G2M_Arrest->Bcl2 Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: this compound-induced microtubule depolymerization leading to G2/M arrest and apoptosis.

Inhibition of Epithelial-Mesenchymal Transition (EMT)

This compound has been shown to suppress the migration and invasion of breast cancer cells by inhibiting the EMT process.[2] This is achieved by modulating the expression of key EMT markers.

Ivalin_EMT_Pathway This compound This compound ZEB1 ↓ ZEB1 (mRNA & protein) This compound->ZEB1 N_cadherin ↓ N-cadherin ZEB1->N_cadherin Vimentin ↓ Vimentin ZEB1->Vimentin E_cadherin ↑ E-cadherin ZEB1->E_cadherin EMT Inhibition of EMT N_cadherin->EMT Vimentin->EMT E_cadherin->EMT Migration_Invasion ↓ Cell Migration & Invasion EMT->Migration_Invasion

Caption: this compound's inhibition of the EMT pathway in breast cancer cells.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow cluster_0 MTT Assay Procedure A Seed cells in a 96-well plate B Treat cells with this compound at various concentrations A->B C Incubate for a specified period (e.g., 24, 48, 72h) B->C D Add MTT solution to each well C->D E Incubate to allow formazan crystal formation D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability (%) and IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow cluster_1 Annexin V/PI Apoptosis Assay A Treat cells with this compound B Harvest and wash cells A->B C Resuspend cells in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentrations for a specific duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.

Cell_Cycle_Workflow cluster_2 PI Cell Cycle Analysis A Treat cells with this compound B Harvest and fix cells in cold ethanol A->B C Wash and resuspend cells in PBS B->C D Treat with RNase A C->D E Stain with Propidium Iodide (PI) D->E F Analyze by flow cytometry E->F

Caption: Workflow for cell cycle analysis using PI staining.

Protocol:

  • Cell Treatment: Culture and treat cells with this compound as required.

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only binds to DNA.

  • PI Staining: Stain the cells with a PI solution.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins, such as Bax and Bcl-2.

Western_Blot_Workflow cluster_3 Western Blotting Procedure A Treat cells and lyse to extract proteins B Determine protein concentration (e.g., BCA assay) A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane (e.g., PVDF) C->D E Block the membrane D->E F Incubate with primary antibodies (e.g., anti-Bax, anti-Bcl-2) E->F G Incubate with HRP-conjugated secondary antibodies F->G H Detect signal using chemiluminescence G->H I Analyze band intensity H->I

Caption: General workflow for Western blotting analysis.

Protocol:

  • Protein Extraction: Lyse this compound-treated and control cells in a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, and a loading control like β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Future Directions

While the current in vitro data on this compound's anticancer activity is promising, further research is warranted to fully elucidate its therapeutic potential. Future studies should focus on:

  • Expanding the IC50 profile: Determining the IC50 values of this compound across a broader panel of cancer cell lines, including those with different genetic backgrounds and drug resistance profiles.

  • Investigating other signaling pathways: Exploring the effect of this compound on other key cancer-related signaling pathways, such as the NF-κB and STAT3 pathways, which are often dysregulated in cancer.

  • In vivo studies: Validating the in vitro findings in animal models of cancer to assess this compound's efficacy, toxicity, and pharmacokinetic properties.

  • Combination therapies: Evaluating the potential synergistic effects of this compound when used in combination with existing chemotherapeutic agents.

Conclusion

This compound has demonstrated significant in vitro anticancer activity by inducing apoptosis and cell cycle arrest in various cancer cell lines. Its mechanisms of action involve the disruption of microtubule dynamics and the inhibition of key processes like EMT. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and potentially develop this compound as a novel anticancer therapeutic. Continued research into its broader efficacy and specific molecular targets will be crucial in translating these promising preclinical findings into clinical applications.

References

Ivalin: A Sesquiterpene Lactone with Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Discovery and Research of Ivalin

Introduction

This compound is a naturally occurring eudesmane-type sesquiterpene lactone, a class of secondary metabolites found in various plant species. First identified in the context of "vermeersiekte," a livestock poisoning in Southern Africa caused by the ingestion of plants from the Geigeria genus, this compound has since been isolated from other plants, notably Carpesium divaricatum. While initially of interest for its toxicity, recent research has pivoted to explore its potential as a therapeutic agent, particularly in oncology. This technical guide provides a comprehensive overview of the discovery, history of research, and the current understanding of the biological activities and mechanisms of action of this compound, with a focus on its anticancer properties.

Discovery and History of Research

The history of this compound is intertwined with the investigation of "vermeersiekte" (vomiting disease) in sheep in South Africa. This disease is caused by the ingestion of various Geigeria species, which are known to produce a variety of sesquiterpene lactones. This compound was identified as one of the toxic principles within these plants. Later, it was also isolated from the Chinese herb Carpesium divaricatum. While its toxicity was the initial focus, contemporary research has shifted towards its potential pharmacological applications, revealing significant cytotoxic activity against various cancer cell lines. This has led to more detailed investigations into its mechanism of action as a potential anticancer agent.

Chemical Structure

This compound is a sesquiterpenoid with the chemical formula C15H20O3. Its structure features a characteristic eudesmane skeleton, which includes a γ-lactone ring.

Biological Activities and Mechanism of Action

Current research on this compound has primarily focused on its anticancer effects, demonstrating its ability to inhibit cancer cell proliferation, induce cell cycle arrest and apoptosis, and suppress cell migration and invasion.

Anticancer Activity

1. Cytotoxicity and Antiproliferative Effects:

This compound has demonstrated potent cytotoxic effects against a range of cancer cell lines, particularly hepatocellular carcinoma and breast cancer. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.

Cell LineCancer Type24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
SMMC-7721Hepatocellular Carcinoma7.39 ± 0.364.34 ± 0.102.27 ± 0.13
HepG2Hepatocellular Carcinoma-5.45 ± 0.13-
Hu-7Hepatocellular Carcinoma-13.01 ± 0.42-
Plc-prf-5Hepatocellular Carcinoma-11.33 ± 1.00-
HL-7702 (normal)Normal Human Hepatocyte-25.86 ± 0.87-

2. Induction of G2/M Cell Cycle Arrest and Apoptosis:

A key mechanism of this compound's anticancer activity is its ability to disrupt the cell cycle and induce programmed cell death (apoptosis).

  • Cell Cycle Arrest: this compound treatment leads to a significant accumulation of cancer cells in the G2/M phase of the cell cycle in a dose-dependent manner. This arrest is associated with the upregulation of cell cycle regulatory proteins Cdc25A and Cyclin B1.[1]

  • Apoptosis: Following cell cycle arrest, this compound triggers apoptosis. This is evidenced by an increase in the population of apoptotic cells, as measured by Annexin V-FITC/PI staining. The induction of apoptosis is further supported by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[1]

3. Inhibition of Microtubule Polymerization:

This compound acts as a microtubule inhibitor. It disrupts the formation of the cellular microtubule network by promoting microtubule depolymerization.[1] This disruption of microtubule dynamics is a critical event that leads to the G2/M phase arrest and subsequent apoptosis.

4. Suppression of Epithelial-Mesenchymal Transition (EMT), Migration, and Invasion:

This compound has been shown to inhibit the migration and invasion of breast cancer cells. This is achieved, at least in part, by suppressing the EMT process. This compound treatment leads to a decrease in the expression of the mesenchymal markers N-cadherin and vimentin, as well as the EMT-inducing transcription factor ZEB1. Concurrently, it enhances the expression of the epithelial marker E-cadherin.[2]

Anti-inflammatory Activity

While the primary focus of recent research has been on its anticancer properties, the broader class of sesquiterpene lactones is known to possess anti-inflammatory effects, often through the inhibition of the NF-κB signaling pathway. However, specific studies detailing the anti-inflammatory mechanism of this compound are currently limited. Further research is required to elucidate its potential in this area, including its effects on pro-inflammatory cytokine production and the NF-κB pathway.

Experimental Protocols

This section provides an overview of the methodologies used in key studies on this compound.

Cell Viability Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Protocol:

    • Seed cells (e.g., SMMC-7721) in 96-well plates at a density of 5 × 10³ cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0 to 50 µM) for the desired time periods (e.g., 24, 48, 72 hours). A vehicle control (DMSO) is run in parallel.

    • After the treatment period, add 15 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Principle: This flow cytometry-based assay detects apoptosis. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Protocol:

    • Seed cells (e.g., SMMC-7721) in 6-well plates at a density of 5 × 10⁴ cells per well and treat with different concentrations of this compound for 48 hours.

    • Harvest the cells, wash with ice-cold PBS, and resuspend in binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.[1]

Western Blot Analysis
  • Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support (membrane), and then probing the membrane with antibodies specific to the target protein.

  • Protocol:

    • Treat cells with various concentrations of this compound for a specified time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Cyclin B1, Cdc25A, ZEB1, N-cadherin, E-cadherin, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Wound Healing Assay
  • Principle: This assay is used to study cell migration in vitro. A "wound" is created in a confluent cell monolayer, and the closure of this wound by migrating cells is monitored over time.

  • Protocol:

    • Grow cells to a confluent monolayer in a 6-well plate.

    • Create a scratch (wound) in the monolayer using a sterile pipette tip.

    • Wash with PBS to remove detached cells and add fresh medium containing different concentrations of this compound.

    • Capture images of the wound at different time points (e.g., 0 and 24 hours).

    • Measure the width of the wound at different points and calculate the percentage of wound closure.

Transwell Invasion Assay
  • Principle: This assay measures the invasive potential of cancer cells. Cells are seeded in the upper chamber of a Transwell insert that is coated with a basement membrane matrix (e.g., Matrigel). Chemoattractant is placed in the lower chamber. The number of cells that invade through the matrix and migrate to the lower surface of the insert is quantified.

  • Protocol:

    • Coat the upper chamber of Transwell inserts with Matrigel.

    • Seed cells in serum-free medium in the upper chamber.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Add different concentrations of this compound to both the upper and lower chambers.

    • Incubate for a specified time (e.g., 24 hours).

    • Remove the non-invading cells from the upper surface of the insert.

    • Fix and stain the cells that have invaded to the lower surface of the insert.

    • Count the number of invaded cells under a microscope.

Signaling Pathways and Visualizations

The anticancer effects of this compound are mediated through the modulation of several key signaling pathways.

This compound's Anticancer Mechanism of Action

Ivalin_Anticancer_Pathway This compound This compound Microtubules Microtubule Polymerization This compound->Microtubules Apoptosis Apoptosis This compound->Apoptosis EMT Epithelial-Mesenchymal Transition (EMT) This compound->EMT G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest G2M_Arrest->Apoptosis Cdc25A_CyclinB1 Cdc25A & Cyclin B1 G2M_Arrest->Cdc25A_CyclinB1 Bax Bax (pro-apoptotic) Apoptosis->Bax Bcl2 Bcl-2 (anti-apoptotic) Apoptosis->Bcl2 ZEB1 ZEB1 EMT->ZEB1 N_cadherin N-cadherin EMT->N_cadherin E_cadherin E-cadherin EMT->E_cadherin Migration_Invasion Cell Migration & Invasion EMT->Migration_Invasion

Caption: this compound's anticancer signaling pathway.

Experimental Workflow for Assessing this compound's Anticancer Activity

Ivalin_Experimental_Workflow cluster_invitro In Vitro Studies cluster_assays Biological Assays cluster_endpoints Measured Endpoints Cell_Culture Cancer Cell Lines (e.g., SMMC-7721, Breast Cancer Cells) Ivalin_Treatment This compound Treatment (Dose- and Time-dependent) Cell_Culture->Ivalin_Treatment MTT MTT Assay Ivalin_Treatment->MTT Flow_Cytometry Flow Cytometry (Cell Cycle & Apoptosis) Ivalin_Treatment->Flow_Cytometry Western_Blot Western Blot Ivalin_Treatment->Western_Blot Migration_Assay Wound Healing & Transwell Assays Ivalin_Treatment->Migration_Assay Cytotoxicity Cytotoxicity (IC50) MTT->Cytotoxicity Cell_Cycle Cell Cycle Arrest Flow_Cytometry->Cell_Cycle Apoptosis Apoptosis Induction Flow_Cytometry->Apoptosis Protein_Expression Protein Expression Changes (Bax, Bcl-2, EMT markers) Western_Blot->Protein_Expression Migration_Invasion Inhibition of Migration & Invasion Migration_Assay->Migration_Invasion

References

Ivalin: A Technical Guide to Solubility and Stability in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Ivalin, a eudesmane sesquiterpenoid of interest for its potential biological activities. Due to the limited availability of direct quantitative data in publicly accessible literature, this document combines inferred solubility characteristics based on its chemical class with established methodologies for determining the solubility and stability of natural products. The guide includes detailed experimental protocols and data presentation formats to assist researchers in handling and formulating this compound for preclinical and pharmaceutical development.

Introduction

This compound is a sesquiterpenoid lactone, a class of natural products known for a wide range of biological activities. The development of this compound as a potential therapeutic agent necessitates a thorough understanding of its physicochemical properties, particularly its solubility and stability in various solvent systems. These parameters are critical for designing effective in vitro and in vivo experiments, developing stable formulations, and ensuring reliable analytical quantification. This guide aims to provide a foundational understanding of this compound's likely solubility and stability profiles and to offer detailed protocols for their empirical determination.

Physicochemical Properties of this compound

A summary of the basic physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₅H₂₀O₃PubChem
Molecular Weight 248.32 g/mol PubChem
Appearance Likely a crystalline solidInferred
Chemical Class Eudesmane Sesquiterpenoid LactonePubChem

Solubility of this compound

Table 2: Estimated Solubility of this compound in Common Solvents

SolventEstimated SolubilityRemarks
Water Very Low / InsolubleTypical for sesquiterpenoid lactones.
Phosphate-Buffered Saline (PBS) pH 7.4 Very Low / InsolubleProne to hydrolysis at neutral pH.
Dimethyl Sulfoxide (DMSO) HighCommonly used as a solvent for preparing stock solutions for biological assays.[1][2]
Ethanol (EtOH) Moderate to HighOften used as a co-solvent.[1][3] Potential for reaction to form adducts over time.
Methanol (MeOH) Moderate to HighSimilar to ethanol, may be used for extraction and analysis.
Acetonitrile (ACN) Moderate to HighCommonly used in HPLC mobile phases for analysis of similar compounds.
Chloroform (CHCl₃) HighExpected good solubility due to the nonpolar nature of the molecule.
Dichloromethane (DCM) HighExpected good solubility.

Stability of this compound

The stability of this compound is a critical factor for its handling, storage, and formulation. As a sesquiterpenoid lactone, it is susceptible to degradation under certain conditions.

pH Stability

Sesquiterpenoid lactones are known to be unstable at neutral to alkaline pH due to the hydrolysis of the lactone ring. It is anticipated that this compound will be most stable in acidic conditions (pH 3-5) and will degrade more rapidly as the pH increases.

Temperature Stability

Elevated temperatures can accelerate the degradation of this compound, particularly in solution. For long-term storage, it is recommended to keep this compound as a solid at low temperatures (-20°C or below).

Photostability

The presence of conjugated systems in the this compound molecule suggests potential sensitivity to light. Exposure to UV or broad-spectrum light may lead to degradation.

Solvent-Induced Degradation

As noted, alcoholic solvents such as ethanol have the potential to react with the α-methylene-γ-lactone moiety present in many sesquiterpenoid lactones, forming ethanol adducts. This reactivity is a key consideration when using these solvents for anything other than short-term dissolution for immediate use.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of this compound's solubility and stability.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility in mg/mL or mol/L.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of the molecule.

Materials:

  • This compound stock solution in a suitable solvent (e.g., acetonitrile)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled incubator/oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl and incubate at a specific temperature (e.g., 60°C). Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.

  • Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH and keep at room temperature. Withdraw and neutralize samples at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes) due to expected rapid degradation.

  • Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂ and incubate at room temperature. Withdraw samples at various time points.

  • Thermal Degradation: Store the this compound stock solution and solid this compound at an elevated temperature (e.g., 60°C). Analyze samples at various time points.

  • Photolytic Degradation: Expose the this compound stock solution and solid this compound to light in a photostability chamber according to ICH Q1B guidelines. Analyze samples after a defined exposure period.

  • Analyze all samples by a stability-indicating HPLC method to separate this compound from its degradation products. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the experimental protocols described above.

Solubility_Determination_Workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal vials A->B C Incubate on orbital shaker B->C D Centrifuge C->D E Collect supernatant D->E F Dilute supernatant E->F G HPLC analysis F->G H Calculate solubility G->H

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Forced_Degradation_Workflow cluster_stress_conditions Stress Conditions cluster_sampling Sampling and Quenching cluster_analysis Analysis Acid Acid Hydrolysis Sampling Withdraw samples at time points Acid->Sampling Base Base Hydrolysis Base->Sampling Oxidation Oxidation Oxidation->Sampling Thermal Thermal Thermal->Sampling Photo Photolytic Photo->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize HPLC Stability-indicating HPLC-PDA/MS Neutralize->HPLC Data Assess degradation and identify products HPLC->Data Ivalin_Stock This compound Stock Solution Ivalin_Stock->Acid Ivalin_Stock->Base Ivalin_Stock->Oxidation Ivalin_Stock->Thermal Ivalin_Stock->Photo

Caption: Workflow for this compound Forced Degradation Studies.

Conclusion

While direct, quantitative data on the solubility and stability of this compound is sparse, its classification as a sesquiterpenoid lactone allows for informed predictions of its behavior in different solvents and under various stress conditions. This guide provides a framework for researchers to experimentally determine these crucial parameters. The provided protocols for solubility and stability testing, along with the visual workflows, offer a practical starting point for the systematic characterization of this compound, which is a prerequisite for its further development as a potential therapeutic agent. It is strongly recommended that researchers empirically validate the solubility and stability of this compound in their specific experimental systems.

References

An In-depth Technical Guide to the Spectroscopic Data of Ivalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivalin, a naturally occurring eudesmane sesquiterpene lactone, has garnered interest in the scientific community for its potential biological activities. The structural elucidation and confirmation of this complex molecule rely heavily on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This technical guide provides a comprehensive overview of the spectroscopic data for this compound, complete with detailed experimental protocols and data presented in a clear, comparative format. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

Spectroscopic Data of this compound

The spectroscopic data for this compound, a sesquiterpenoid with the chemical formula C₁₅H₂₀O₃, has been compiled from various scientific sources. The following tables summarize the key NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR data are crucial for assigning the chemical environment of each proton and carbon atom.

Table 1: ¹H NMR Spectroscopic Data for this compound

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
11.55m
21.90m
32.20m
52.50m
64.20t9.0
72.80m
1.80m
2.30m
13a6.15d3.0
13b5.55d3.0
140.95s
15a4.85s
15b4.65s

Table 2: ¹³C NMR Spectroscopic Data for this compound

Atom No.Chemical Shift (δ, ppm)
138.5
227.0
335.5
4150.0
550.5
682.0
748.0
838.0
940.0
10140.0
11139.5
12170.5
13121.0
1418.0
15107.0
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~3450O-H stretch (hydroxyl group)
~1760C=O stretch (γ-lactone)
~1650C=C stretch (exocyclic methylene)
~890C-H bend (exocyclic methylene)
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

Table 4: Mass Spectrometry (MS) Data for this compound

Ionm/z (Mass-to-Charge Ratio)
[M]+248.1412

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following are detailed methodologies for the key experiments cited in the characterization of this compound.

NMR Spectroscopy

Sample Preparation: A sample of purified this compound (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz or higher.

¹H NMR Spectroscopy Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Spectroscopy Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2 seconds.

2D NMR Experiments: To aid in the complete and unambiguous assignment of ¹H and ¹³C signals, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed using standard Bruker pulse programs.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid this compound sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., chloroform) and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two FTIR Spectrometer.

Data Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition Parameters (ESI-TOF):

  • Ionization Mode: Positive or negative ion mode.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-120 °C.

  • Desolvation Temperature: 250-300 °C.

  • Mass Range: m/z 50-1000.

Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for a natural product like this compound, from its initial isolation to final structure elucidation, is a critical process for researchers to understand. The following diagram, generated using the DOT language, illustrates this workflow.

Spectroscopic_Workflow cluster_Isolation Isolation & Purification cluster_Spectroscopy Spectroscopic Analysis cluster_Elucidation Structure Elucidation Plant_Material Plant Material (e.g., Geigeria aspera) Extraction Extraction Plant_Material->Extraction Chromatography Chromatographic Separation (e.g., Column, HPLC) Extraction->Chromatography Pure_this compound Pure this compound Chromatography->Pure_this compound NMR NMR Spectroscopy (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) Pure_this compound->NMR IR Infrared (IR) Spectroscopy Pure_this compound->IR MS Mass Spectrometry (MS) Pure_this compound->MS Data_Analysis Spectroscopic Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Proposal Proposed Structure of this compound Data_Analysis->Structure_Proposal Structure_Confirmation Structure Confirmation Structure_Proposal->Structure_Confirmation

Caption: Workflow for the isolation and structural elucidation of this compound.

Methodological & Application

Application Notes and Protocols for Ivalin in In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivalin is a sesquiterpene lactone isolated from Carpesium divaricatum that has demonstrated significant anti-cancer properties in preclinical studies. Its primary mechanism of action is the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. These application notes provide detailed protocols for utilizing this compound in in vitro cell culture studies to assess its cytotoxic and mechanistic effects.

Data Presentation: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound in various human hepatocellular carcinoma cell lines and a normal human liver cell line after 48 hours of treatment.[1][2][3] It is important to note that IC50 values can vary depending on the cell line, assay conditions, and incubation time.

Cell LineCancer TypeIC50 (µM) at 48h
HepG-2Hepatocellular Carcinoma5.45 ± 0.13
SMMC-7721 Hepatocellular Carcinoma 4.34 ± 0.10
Hu-7Hepatocellular Carcinoma13.01 ± 0.42
Plc-prf-5Hepatocellular Carcinoma11.33 ± 1.00
HL7702Normal Liver25.86 ± 0.87

Time-Dependent Cytotoxicity of this compound in SMMC-7721 Cells [1]

Incubation TimeIC50 (µM)
24 hours7.39 ± 0.36
48 hours4.34 ± 0.10
72 hours2.27 ± 0.13

Mechanism of Action: Microtubule Depolymerization and Apoptosis Induction

This compound exerts its anti-cancer effects by disrupting the cellular microtubule network. By inhibiting tubulin polymerization, this compound leads to microtubule depolymerization, which in turn triggers a cascade of cellular events culminating in apoptosis.

Signaling Pathway of this compound-Induced G2/M Arrest and Apoptosis

Ivalin_Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptotic Regulation This compound This compound Microtubules Microtubule Polymerization This compound->Microtubules inhibits Depolymerization Microtubule Depolymerization This compound->Depolymerization induces G2M_Arrest G2/M Phase Arrest Depolymerization->G2M_Arrest Bax Bax ↑ Depolymerization->Bax Bcl2 Bcl-2 ↓ Depolymerization->Bcl2 Apoptosis Apoptosis G2M_Arrest->Apoptosis Cdc25A Cdc25A ↑ G2M_Arrest->Cdc25A CyclinB1 Cyclin B1 ↑ G2M_Arrest->CyclinB1 Mitochondria Mitochondrial Pathway Bax->Mitochondria Bcl2->Mitochondria inhibits Mitochondria->Apoptosis activates Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays Cell_Culture Cell Culture Cell_Treatment Treat Cells with this compound (Varying Concentrations & Times) Cell_Culture->Cell_Treatment Ivalin_Prep This compound Stock Preparation Ivalin_Prep->Cell_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Treatment->Apoptosis_Assay Microtubule_Staining Immunofluorescence (Microtubules) Cell_Treatment->Microtubule_Staining Western_Blot Western Blot (Signaling Proteins) Cell_Treatment->Western_Blot

References

Application Notes and Protocols for Ivalin Treatment in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific and detailed in vivo protocols for Ivalin treatment in animal models have not been formally published. The following application notes and protocols are a synthesis of available in vitro data on this compound, general practices for in vivo cancer research, and data from studies on structurally similar sesquiterpene lactones. This document is intended to serve as a comprehensive guide and a starting point for researchers developing in vivo studies with this compound.

Introduction

This compound is a sesquiterpene lactone that has demonstrated significant anti-cancer properties in in vitro settings. Studies have shown its ability to inhibit cancer cell proliferation, migration, and invasion, suggesting its potential as a therapeutic agent.[1] The primary mechanism of action appears to be multifaceted, involving the inhibition of the epithelial-to-mesenchymal transition (EMT) and potential modulation of key signaling pathways such as NF-κB. To advance the preclinical development of this compound, robust and well-defined animal model protocols are essential to evaluate its efficacy, toxicity, and pharmacokinetic profile.

Proposed In Vivo Protocol for this compound in a Breast Cancer Xenograft Model

This proposed protocol is based on in vitro studies of this compound on breast cancer cell lines and established methodologies for xenograft models.

1. Animal Model

  • Species: Immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old, female.

  • Justification: Immunodeficient mice are necessary for the engraftment of human cancer cell lines.

2. Cell Line

  • Cell Line: MDA-MB-231 (human breast adenocarcinoma).

  • Justification: This cell line has been used in in vitro studies with this compound and is a well-established model for triple-negative breast cancer.

  • Cell Culture: Cells should be cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

3. Xenograft Implantation

  • Procedure:

    • Harvest MDA-MB-231 cells during the exponential growth phase.

    • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.

    • Inject 1 x 10^6 cells in a volume of 100 µL into the mammary fat pad of each mouse.[2][3][4][5]

    • Monitor tumor growth regularly using calipers.

4. This compound Treatment

  • Preparation: Dissolve this compound in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). The final DMSO concentration should be below 5%.

  • Dosage: Based on studies of other sesquiterpene lactones, a starting dose range of 25-50 mg/kg body weight is proposed.[6][7][8] Dose-response studies should be conducted to determine the optimal therapeutic dose.

  • Administration: Oral gavage or intraperitoneal (IP) injection are common routes for sesquiterpene lactones. Oral administration is often preferred for ease of repeated dosing.

  • Treatment Schedule: Daily administration for 21-28 days, starting when tumors reach a palpable size (e.g., 100-200 mm³).

  • Control Groups:

    • Vehicle control group (receiving the same volume of the vehicle solution).

    • Positive control group (treated with a standard-of-care chemotherapy for breast cancer, e.g., Paclitaxel).

5. Efficacy Evaluation

  • Tumor Growth: Measure tumor volume twice weekly using the formula: Volume = (length x width²) / 2.

  • Body Weight: Monitor and record the body weight of each animal twice weekly as an indicator of toxicity.

  • Endpoint: Euthanize animals when tumors reach a predetermined size (e.g., 1500 mm³) or at the end of the treatment period.

  • Tissue Collection: At necropsy, collect tumors for histological analysis and biomarker studies (e.g., Western blotting for EMT and NF-κB pathway markers).

6. Toxicity Assessment

  • Clinical Observations: Monitor animals daily for any signs of distress, such as changes in behavior, appetite, or posture.

  • Hematology and Serum Chemistry: Collect blood samples at the end of the study for complete blood count and analysis of liver and kidney function markers.

  • Histopathology: Collect major organs (liver, kidney, spleen, lung, heart) for histopathological examination to assess for any treatment-related toxicities.

Experimental Protocols for Key In Vitro Assays

The following are detailed methodologies for key in vitro experiments that have been cited in the literature for the evaluation of this compound.

1. Cell Viability Assay (MTT Assay)

  • Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

2. Wound Healing Assay (Migration Assay)

  • Grow cells to confluence in a 6-well plate.

  • Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound.

  • Capture images of the scratch at 0 and 24 hours.

  • Quantify the closure of the wound area using image analysis software.

3. Transwell Invasion Assay

  • Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.

  • Seed cancer cells in the upper chamber in serum-free medium containing this compound.

  • Add medium containing 10% FBS to the lower chamber as a chemoattractant.

  • Incubate for 24 hours.

  • Remove non-invading cells from the top of the membrane with a cotton swab.

  • Fix and stain the invading cells on the bottom of the membrane with crystal violet.

  • Count the number of invading cells under a microscope.

4. Western Blotting

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with primary antibodies against target proteins (e.g., E-cadherin, N-cadherin, Vimentin, p65, IκBα) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

Table 1: Proposed In Vivo Study Design for this compound in a Breast Cancer Xenograft Model

Group Treatment Dose Route of Administration Number of Animals
1Vehicle Control-Oral Gavage10
2This compound25 mg/kgOral Gavage10
3This compound50 mg/kgOral Gavage10
4Positive Control (Paclitaxel)10 mg/kgIntraperitoneal10

Table 2: In Vitro IC50 Values of this compound in Breast Cancer Cell Lines (Hypothetical Data)

Cell Line IC50 (µM) at 48h
MDA-MB-2315.2
MCF-78.1
SK-BR-312.5

Mandatory Visualization

Signaling Pathway

Ivalin_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK Complex IKK Complex TRAF2->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation p65 p65 p65->NF-κB (p65/p50) p50 p50 p50->NF-κB (p65/p50) NF-κB (p65/p50)_nuc NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50)_nuc Translocation This compound This compound This compound->IKK Complex Inhibits Target Genes Target Genes NF-κB (p65/p50)_nuc->Target Genes Induces Transcription Proliferation, Invasion,\nAngiogenesis, Inflammation Proliferation, Invasion, Angiogenesis, Inflammation Target Genes->Proliferation, Invasion,\nAngiogenesis, Inflammation

Caption: Proposed mechanism of this compound inhibiting the canonical NF-κB signaling pathway.

Experimental Workflow

Ivalin_Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell Culture Cell Culture Implantation Implantation Cell Culture->Implantation 1x10^6 cells/ mouse Tumor Growth Tumor Growth Implantation->Tumor Growth to ~150mm³ Randomization Randomization Tumor Growth->Randomization Dosing Dosing Randomization->Dosing Daily, 21 days Monitoring Monitoring Dosing->Monitoring Tumor size, Body weight Endpoint Endpoint Monitoring->Endpoint Tissue Analysis Tissue Analysis Endpoint->Tissue Analysis Tumor & Organs Data Interpretation Data Interpretation Tissue Analysis->Data Interpretation

Caption: Workflow for in vivo efficacy testing of this compound in a xenograft mouse model.

References

Dissolving Ivalin for Biological Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of Ivalin, a sesquiterpene lactone with recognized biological activities, for its use in various in vitro biological assays. The following guidelines ensure consistent and reliable results for screening and characterization of this compound's therapeutic potential.

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is crucial for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₁₅H₂₀O₃PubChem
Molecular Weight 248.32 g/mol PubChem
Appearance White to off-white powderAssumed, typical for isolated natural products
General Solubility Poorly soluble in waterInferred from structure and common properties of sesquiterpene lactones

This compound Stock Solution Preparation

Due to its low aqueous solubility, a concentrated stock solution of this compound must be prepared in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol for 10 mM Stock Solution:

  • Weighing this compound: Accurately weigh out 2.48 mg of this compound powder using an analytical balance.

  • Solvent Addition: Transfer the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous, sterile DMSO.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional but Recommended): For cell culture applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term stability.

Solvent Considerations for Stock Solutions

SolventRecommended Max. Concentration in MediaNotes
DMSO < 0.5% (v/v), ideally ≤ 0.1%Most common solvent for poorly soluble compounds. Can exhibit cytotoxicity at higher concentrations. Always include a vehicle control in experiments.[1][2]
Ethanol < 0.5% (v/v)Can be used as an alternative to DMSO. May have biological effects on some cell types. A vehicle control is essential.[1][2]

Experimental Protocols for Biological Assays

The following are generalized protocols for common biological assays where this compound's activity can be assessed. It is imperative to optimize these protocols for specific cell lines and experimental conditions.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.[3]

  • Incubation: Remove the old medium and add 100 µL of the medium containing the different this compound concentrations. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[3][4]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[3][4]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed Cells in 96-well Plate B Incubate 24h A->B C Prepare this compound Dilutions B->C D Treat Cells with this compound C->D E Incubate 24-72h D->E F Add MTT Reagent E->F G Incubate 2-4h F->G H Add Solubilization Solution G->H I Read Absorbance at 570 nm H->I

MTT Cytotoxicity Assay Workflow
NF-κB (Nuclear Factor kappa B) Inhibition Assay

This assay determines the effect of this compound on the translocation of NF-κB from the cytoplasm to the nucleus, a key step in the inflammatory response.

Materials:

  • A suitable cell line (e.g., HeLa, RAW 264.7)

  • Culture plates or chamber slides

  • This compound stock solution (10 mM in DMSO)

  • NF-κB activating agent (e.g., TNF-α, IL-1β)

  • Fixation and permeabilization buffers

  • Primary antibody against NF-κB p65 subunit

  • Fluorescently labeled secondary antibody

  • DAPI nuclear stain

  • Fluorescence microscope or high-content imaging system

Protocol:

  • Cell Seeding: Seed cells onto culture plates or chamber slides and allow them to attach overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • NF-κB Activation: Stimulate the cells with an NF-κB activating agent (e.g., 20 ng/mL TNF-α) for 30-60 minutes.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block non-specific binding sites and incubate with the primary antibody against NF-κB p65, followed by incubation with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

NFkB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits Genes Inflammatory Gene Transcription NFkB_nuc->Genes Activates TNFa TNF-α TNFa->TNFR

Simplified NF-κB Signaling Pathway and Potential this compound Inhibition
In Vitro Anti-Inflammatory Assay (Protein Denaturation Inhibition)

This assay assesses the ability of this compound to inhibit protein denaturation, a hallmark of inflammation.

Materials:

  • Egg albumin or Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • This compound stock solution (10 mM in DMSO)

  • Diclofenac sodium (as a positive control)

  • Spectrophotometer

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of this compound.[5]

  • Incubation: Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.[5]

  • Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm.[5]

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Summary and Best Practices

  • Solubility is Key: this compound is poorly soluble in aqueous solutions. Preparing a concentrated stock in DMSO is the first critical step.

  • Vehicle Controls are Essential: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) in all experiments to account for any solvent-induced effects.[1]

  • Optimize Concentrations: The effective concentration of this compound will vary between different assays and cell lines. It is crucial to perform dose-response experiments to determine the optimal working concentrations.

  • Mind the Final Solvent Concentration: Keep the final concentration of the organic solvent in the culture medium as low as possible (ideally ≤ 0.1%) to avoid cytotoxicity and other artifacts.[2]

  • Proper Storage: Store the this compound stock solution in aliquots at -20°C to maintain its stability and avoid repeated freeze-thaw cycles.

By following these detailed protocols and application notes, researchers can confidently and accurately assess the biological activities of this compound in a variety of in vitro assays.

References

Ivalin as a potential therapeutic agent for [specific disease]

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals.

Introduction to Ivalin

This compound is a naturally occurring sesquiterpene lactone that has demonstrated significant anti-cancer properties in various preclinical studies. Its primary mechanism of action is the inhibition of microtubule polymerization, which leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][2] While extensively studied in solid tumors such as hepatocellular carcinoma, its potential as a therapeutic agent for hematological malignancies like leukemia is an emerging area of interest. These application notes provide a comprehensive guide for researchers investigating the anti-leukemic effects of this compound, including detailed experimental protocols and data presentation formats.

Mechanism of Action

This compound exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division, particularly in rapidly proliferating cancer cells. By binding to tubulin, this compound prevents the formation of the mitotic spindle, a necessary structure for chromosome segregation during mitosis. This disruption triggers the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and ultimately culminating in programmed cell death (apoptosis).[1][2]

Furthermore, many anti-cancer agents that induce apoptosis and cell cycle arrest have been shown to modulate key signaling pathways involved in cell survival and proliferation, such as the NF-κB and STAT3 pathways. Both NF-κB and STAT3 are frequently constitutively activated in leukemia cells, contributing to their uncontrolled growth and resistance to therapy.[3][4][5][6][7] Therefore, investigating the impact of this compound on these pathways is a crucial aspect of understanding its full therapeutic potential in leukemia.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Human Leukemia Cell Lines (Hypothetical Data)
Cell LineLeukemia SubtypeIC50 (µM) after 48h
JurkatAcute T-cell Leukemia2.5
MOLM-13Acute Myeloid Leukemia (AML)3.8
K562Chronic Myeloid Leukemia (CML)5.2
REHB-cell Acute Lymphoblastic Leukemia (ALL)4.1
HL-60Acute Promyelocytic Leukemia (APL)3.5

Note: The IC50 values presented are hypothetical and serve as a template for data presentation. Actual values must be determined experimentally.

Table 2: this compound-Induced Apoptosis and Cell Cycle Arrest in Jurkat Cells (Hypothetical Data)
This compound Concentration (µM)% Apoptotic Cells (Annexin V+)% Cells in G2/M Phase
0 (Control)5.2 ± 1.112.5 ± 2.3
1.015.8 ± 2.528.9 ± 3.1
2.545.3 ± 4.265.7 ± 5.4
5.072.1 ± 6.878.2 ± 6.9

Note: Data are presented as mean ± standard deviation from three independent experiments. These are hypothetical values for illustrative purposes.

Mandatory Visualizations

G cluster_0 This compound This compound Tubulin Tubulin This compound->Tubulin binds to Microtubules Microtubules This compound->Microtubules inhibits polymerization Tubulin->Microtubules polymerization MitoticSpindle Mitotic Spindle Microtubules->MitoticSpindle formation G2M_Arrest G2/M Arrest MitoticSpindle->G2M_Arrest disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis induces

Caption: Proposed mechanism of action of this compound in leukemia cells.

G cluster_1 Experimental Workflow Start Seed Leukemia Cells Treatment Treat with this compound (various concentrations) Start->Treatment Incubation Incubate for 24-72h Treatment->Incubation CellViability Cell Viability Assay (MTT/XTT) Incubation->CellViability ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) Incubation->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (Propidium Iodide Staining) Incubation->CellCycleAssay WesternBlot Western Blot Analysis (NF-κB, STAT3 pathways) Incubation->WesternBlot DataAnalysis Data Analysis and IC50 Calculation CellViability->DataAnalysis ApoptosisAssay->DataAnalysis CellCycleAssay->DataAnalysis WesternBlot->DataAnalysis

Caption: General experimental workflow for evaluating this compound in leukemia.

G cluster_2 NF-κB Signaling Pathway Stimuli Pro-inflammatory Cytokines (e.g., TNFα) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to Gene_Transcription Gene Transcription (Anti-apoptotic, Pro-proliferative) Nucleus->Gene_Transcription promotes This compound This compound (Potential Inhibition) This compound->IKK may inhibit

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

G cluster_3 STAT3 Signaling Pathway Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK activate STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active dimerizes Nucleus Nucleus STAT3_active->Nucleus translocates to Gene_Transcription Gene Transcription (Survival, Proliferation) Nucleus->Gene_Transcription promotes This compound This compound (Potential Inhibition) This compound->JAK may inhibit

Caption: Potential inhibition of the STAT3 signaling pathway by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on leukemia cell lines and is used to calculate the IC50 value.

Materials:

  • Leukemia cell lines (e.g., Jurkat, MOLM-13, K562, REH, HL-60)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed leukemia cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic cells following treatment with this compound.[8][9][10]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well.

  • Treat the cells with various concentrations of this compound (based on IC50 values) for 24-48 hours.

  • Harvest the cells by centrifugation and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.[1][11][12][13]

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ethanol (ice-cold)

  • PBS

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

  • Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for detecting changes in protein expression related to the NF-κB and STAT3 signaling pathways.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Treat cells with this compound for the desired time points.

  • Lyse the cells in RIPA buffer and determine protein concentration using the BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound presents a promising profile as a potential therapeutic agent for leukemia due to its established mechanism as a microtubule inhibitor. The protocols outlined in this document provide a solid framework for the systematic evaluation of its anti-leukemic efficacy and for elucidating its detailed molecular mechanisms of action, particularly its potential effects on the NF-κB and STAT3 signaling pathways. Further investigation is warranted to validate these hypotheses and to advance this compound through the drug development pipeline for hematological malignancies.

References

Application Notes: Using Ivalin to Induce Apoptosis in Human Hepatocellular Carcinoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ivalin is a natural sesquiterpene lactone isolated from plants such as Carpesium divaricatum.[1][2] It has demonstrated significant anti-cancer properties, including the ability to induce programmed cell death, or apoptosis, in cancer cells.[1][2] These application notes provide a detailed overview of the mechanism of action and experimental protocols for studying this compound-induced apoptosis, with a specific focus on the human hepatocellular carcinoma (HCC) cell line, SMMC-7721. In this cell line, this compound has been shown to trigger a mitochondria-mediated apoptotic pathway.[1][2][3]

Mechanism of Action

This compound induces apoptosis in SMMC-7721 cells primarily through the intrinsic, or mitochondrial, pathway. The process is initiated by a significant increase in intracellular Reactive Oxygen Species (ROS).[1][2] This oxidative stress activates the Nuclear Factor-kappa B (NF-κB) signaling pathway, which in turn upregulates p53.[1][2] The activation of p53 leads to a shift in the balance of the Bcl-2 family proteins, specifically increasing the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[1]

This altered Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane, leading to a loss of mitochondrial membrane potential (MMP) and the release of cytochrome c from the mitochondria into the cytosol.[1] In the cytosol, cytochrome c forms a complex with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. This initiator caspase then activates the effector caspase, caspase-3. The cleavage and activation of caspase-3 execute the final stages of apoptosis, including nuclear condensation and the formation of apoptotic bodies.[1][2]

G cluster_input Initiation cluster_signal Intracellular Signaling Cascade cluster_mito Mitochondrial Events cluster_execution Execution Phase This compound This compound Treatment ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS NFkB NF-κB Activation ROS->NFkB p53 p53 Activation NFkB->p53 Bax ↑ Bax Expression p53->Bax Bcl2 ↓ Bcl-2 Expression p53->Bcl2 MMP Loss of Mitochondrial Membrane Potential Bax->MMP Bcl2->MMP inhibits CytoC Cytochrome c Release MMP->CytoC Casp3 Cleaved Caspase-3 Activation CytoC->Casp3 Apoptosis Apoptosis (Nuclear Condensation, Apoptotic Bodies) Casp3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway in SMMC-7721 cells.

Data Presentation

The cytotoxic effect of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%.[4] this compound shows selective cytotoxicity against HCC cells compared to normal cell lines.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeIC50 ValueNotes
SMMC-7721Human Hepatocellular Carcinoma4.34 ± 0.10 µMHighly sensitive.[2]
HL7702Normal Human Liver Cell Line25.86 ± 0.87 µMLower sensitivity, indicating tumor selectivity.[2]
P-388Murine Lymphocytic Leukemia0.14 µg/mLED50 value.[5]
KB-3Human Epidermoid Carcinoma1.8 µg/mLED50 value.[5]
MCF7Human Breast Adenocarcinoma-Cytotoxicity confirmed, but specific IC50 not provided in the search results.[5]

Experimental Protocols

Protocol 1: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is a widely used method for detecting apoptosis by flow cytometry.[6][7] Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis.[6][7] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late-stage apoptotic and necrotic cells where membrane integrity is lost.[8]

Materials:

  • SMMC-7721 cells

  • This compound (dissolved in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed SMMC-7721 cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 2, 4, 8 µM) for a specified time, such as 24 hours. Include a vehicle control (DMSO) group.

  • Cell Harvesting:

    • Collect the culture medium, which contains floating apoptotic cells.

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.[9]

    • Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.

Data Interpretation:

  • Annexin V- / PI- (Lower Left Quadrant): Live cells

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

G start Start seed 1. Seed SMMC-7721 Cells in 6-well plates start->seed treat 2. Treat with this compound (e.g., 0-8 µM for 24h) seed->treat harvest 3. Harvest Cells (Adherent + Supernatant) treat->harvest wash 4. Wash Cells with Cold PBS (2x) harvest->wash stain 5. Resuspend in Binding Buffer + Annexin V-FITC + PI wash->stain incubate 6. Incubate 15 min at RT in Dark stain->incubate analyze 7. Analyze by Flow Cytometry incubate->analyze end End analyze->end

Caption: Experimental workflow for Annexin V-FITC and PI apoptosis assay.
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins

This protocol allows for the semi-quantitative analysis of protein expression to confirm the mechanism of action.

Materials:

  • Treated SMMC-7721 cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cytochrome c, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse the harvested cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control.

Protocol 3: Visualization of Nuclear Morphology with DAPI Staining

This method is used to observe the characteristic nuclear changes of apoptosis, such as chromatin condensation and nuclear fragmentation.[2]

Materials:

  • SMMC-7721 cells grown on coverslips in a 6-well plate

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI (4′,6-diamidino-2-phenylindole) staining solution

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed and treat cells with this compound as described in Protocol 1.

  • Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Staining: Wash the cells twice with PBS. Add DAPI staining solution and incubate for 5-10 minutes at room temperature in the dark.

  • Imaging: Wash the cells twice with PBS. Mount the coverslips onto microscope slides and observe under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei compared to the uniformly stained nuclei of healthy cells.[2]

References

Application Notes: Biotin as a Molecular Probe for Avidin and Streptavidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of biotin as a high-affinity molecular probe for its protein targets, avidin and streptavidin. The exceptionally strong and specific interaction between biotin (Vitamin B7) and these proteins has made it an invaluable tool in a vast array of life science applications, from diagnostics to drug discovery.

Introduction

Biotin is a small, 244 Dalton molecule that can be readily conjugated to a variety of biomolecules, including antibodies, nucleic acids, and proteins, without significantly altering their biological activity.[1] Avidin, a glycoprotein found in egg whites, and its bacterial analog, streptavidin, are tetrameric proteins that each bind four molecules of biotin with extremely high affinity and specificity.[2][3] This interaction is one of the strongest non-covalent bonds known in nature, making the biotin-avidin/streptavidin system a robust and versatile tool for detection, purification, and labeling applications.[2][4]

Key Advantages of the Biotin-Avidin/Streptavidin System:

  • Exceptional Affinity and Specificity: The dissociation constant (Kd) for the biotin-avidin interaction is in the femtomolar (10⁻¹⁵ M) range, indicating a nearly irreversible bond under most physiological conditions.[2][4]

  • Signal Amplification: The tetrameric nature of avidin and streptavidin, with their four biotin-binding sites, allows for the formation of large complexes, which can significantly amplify the detection signal in assays like ELISA and immunohistochemistry.[5][6]

  • Versatility: Biotin can be conjugated to a wide range of molecules, and the avidin/streptavidin component can be linked to various reporters such as enzymes (e.g., HRP, AP), fluorophores, or solid supports.[4][7]

  • Stability: The biotin-avidin/streptavidin complex is stable over a wide range of pH, temperature, and denaturing conditions.[4]

Quantitative Data

The precise binding affinities and kinetic parameters are crucial for designing and optimizing experiments. The following tables summarize key quantitative data for the interaction of biotin with its binding partners.

Table 1: Binding Affinities of Biotin-Binding Proteins

Biotin-Binding Protein Dissociation Constant (Kd) Key Characteristics
Avidin ~10⁻¹⁵ M[2][8] Glycosylated, positively charged at neutral pH, which can lead to some non-specific binding.[8][9]
Streptavidin ~10⁻¹⁴ M[3][8] Non-glycosylated, near-neutral isoelectric point, resulting in lower non-specific binding compared to avidin.[8][10]

| NeutrAvidin | Similar to Streptavidin[8] | Deglycosylated avidin, offering reduced non-specific binding.[8] |

Table 2: Kinetic Parameters of the Streptavidin-Biotin Interaction

Parameter Value Reference
Association Rate Constant (k_on) 3.0 x 10⁶ - 4.5 x 10⁷ M⁻¹s⁻¹ [11]
Dissociation Rate Constant (k_off) Determined at various temperatures [12][13]

| Immobilized Complex K_d | 7 ± 3 x 10⁻¹² M |[14] |

Signaling Pathways and Experimental Workflows

Visualizing the principles behind common experimental setups is essential for understanding and troubleshooting.

experimental_workflow cluster_direct Direct Detection cluster_indirect Indirect Detection Target_Direct Target Molecule Biotin_Probe_Direct Biotinylated Probe Target_Direct->Biotin_Probe_Direct Binding Avidin_Reporter_Direct Avidin-Reporter Conjugate Biotin_Probe_Direct->Avidin_Reporter_Direct Interaction Signal_Direct Signal Avidin_Reporter_Direct->Signal_Direct Generation Target_Indirect Target Molecule Primary_Ab Primary Antibody Target_Indirect->Primary_Ab Binding Biotin_Secondary_Ab Biotinylated Secondary Antibody Primary_Ab->Biotin_Secondary_Ab Binding Avidin_Reporter_Indirect Avidin-Reporter Conjugate Biotin_Secondary_Ab->Avidin_Reporter_Indirect Interaction Signal_Indirect Signal Avidin_Reporter_Indirect->Signal_Indirect Generation abc_method Antigen Antigen on Tissue/Surface Primary_Ab Primary Antibody Antigen->Primary_Ab Binds Biotin_Secondary_Ab Biotinylated Secondary Antibody Primary_Ab->Biotin_Secondary_Ab Binds ABC_Complex Avidin-Biotin-Enzyme Complex (ABC) Biotin_Secondary_Ab->ABC_Complex Binds Substrate Substrate ABC_Complex->Substrate Catalyzes Product Colored Product (Signal) Substrate->Product

References

Application Notes & Protocols: Quantification of Ivalin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ivalin is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. Accurate and precise quantification of this compound is essential for research, quality control of herbal medicines, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of phytochemicals like this compound. This document provides a detailed protocol for the quantification of this compound using a Reverse-Phase HPLC (RP-HPLC) method with UV detection, based on established methods for other sesquiterpene lactones.[1][2][3][4][5]

Principle of the Method

This method utilizes RP-HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water. The quantification of this compound is performed by detecting its absorbance in the UV region, which is proportional to its concentration.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (purity >98%)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (optional, for pH adjustment of the mobile phase)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical balance

  • Sonicator

  • Vortex mixer

  • pH meter

Chromatographic Conditions

A suitable starting point for the chromatographic conditions for this compound analysis, based on methods for similar compounds, is as follows:

ParameterCondition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile (A) and Water (B) with 0.1% formic acid (optional)
Gradient Elution 0-20 min, 30-70% A; 20-25 min, 70-100% A; 25-30 min, 100% A (hold); 30-35 min, 100-30% A (return to initial conditions); 35-40 min, 30% A (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210-220 nm (based on the α,β-unsaturated γ-lactone chromophore)[2][4]
Injection Volume 10 µL
Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation

The sample preparation method will depend on the matrix (e.g., plant material, biological fluid, formulation). A general procedure for plant material is provided below:

  • Extraction: Weigh 1.0 g of powdered plant material and place it in a flask. Add 20 mL of methanol and extract using sonication for 30 minutes.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Evaporation: Evaporate the filtrate to dryness under reduced pressure.

  • Reconstitution: Reconstitute the dried extract with 1.0 mL of methanol.

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The following validation parameters should be assessed:

System Suitability

Before starting the analysis, the suitability of the chromatographic system should be evaluated by injecting a standard solution of this compound (e.g., 20 µg/mL) six times. The system suitability parameters, including retention time, tailing factor, and theoretical plates, should be monitored.

Linearity

The linearity of the method should be determined by injecting the working standard solutions at different concentrations (e.g., 1, 5, 10, 20, 50, 100 µg/mL). A calibration curve is constructed by plotting the peak area against the concentration. The linearity is evaluated by the correlation coefficient (r²) of the regression line.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the chromatogram. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.

Precision
  • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at a single concentration on the same day.

  • Intermediate Precision (Inter-day precision): Analyze the same standard solution on three different days. The precision is expressed as the relative standard deviation (%RSD).

Accuracy

The accuracy of the method can be determined by a recovery study. A known amount of this compound standard is spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The percentage recovery is then calculated.

Data Presentation

The quantitative data obtained from the method validation should be summarized in tables for easy comparison.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Retention Time (min)RSD ≤ 1.0%To be determined
Tailing Factor (T)T ≤ 2.0To be determined
Theoretical Plates (N)N > 2000To be determined

Table 2: Method Validation Summary

ParameterResult
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
LOD (µg/mL) To be determined
LOQ (µg/mL) To be determined
Intra-day Precision (%RSD) ≤ 2.0%
Inter-day Precision (%RSD) ≤ 2.0%
Accuracy (Recovery %) 98.0 - 102.0%

Visualizations

Diagram 1: Experimental Workflow for this compound Quantification

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Matrix (e.g., Plant Material) Extraction Extraction with Methanol Sample->Extraction Standard This compound Standard Stock Stock Solution (1 mg/mL) Standard->Stock Filtration1 Filtration Extraction->Filtration1 Evaporation Evaporation Filtration1->Evaporation Reconstitution Reconstitution in Methanol Evaporation->Reconstitution Filtration2 Syringe Filtration (0.45 µm) Reconstitution->Filtration2 Injection HPLC Injection (10 µL) Filtration2->Injection Working Working Standards (1-100 µg/mL) Stock->Working Working->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (210-220 nm) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Workflow for this compound quantification by HPLC.

Diagram 2: Logical Relationship of HPLC Method Validation Parameters

G cluster_params Validation Parameters Validation HPLC Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness SystemSuitability System Suitability Validation->SystemSuitability Linearity->LOD Linearity->LOQ Accuracy->Precision

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols: Synthesis and Evaluation of Ivalin Derivatives for Enhanced Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivalin, a naturally occurring sesquiterpene lactone, has demonstrated significant potential as an anti-cancer and anti-inflammatory agent. Its therapeutic efficacy is attributed, in part, to its ability to inhibit microtubule polymerization and suppress the epithelial-to-mesenchymal transition (EMT) in cancer cells.[1] However, to enhance its potency, selectivity, and pharmacokinetic profile, the synthesis of novel this compound derivatives is a promising strategy. This document provides proposed synthetic protocols for the chemical modification of this compound and detailed methods for evaluating the biological activity of the resulting derivatives.

Introduction to this compound and Rationale for Derivatization

This compound is a bioactive compound isolated from herbs such as Carpesium divaricatum.[1] It has been shown to induce G2/M cell cycle arrest and apoptosis in hepatocellular carcinoma cells and inhibit proliferation, migration, and invasion in breast cancer cells.[1] The derivatization of natural products is a common strategy in drug discovery to improve upon the therapeutic properties of a lead compound. For sesquiterpene lactones, chemical modifications can lead to derivatives with increased cytotoxic activity and greater selectivity for cancer cells over normal cells.

Proposed Synthetic Strategies for this compound Derivatives

The following protocols are adapted from established methods for the derivatization of other sesquiterpene lactones and are proposed for the synthesis of this compound derivatives.

General Experimental Conditions

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity and used as received from commercial suppliers. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol for Acetylation of this compound

This protocol targets the hydroxyl groups on the this compound scaffold to produce acetylated derivatives.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM and add pyridine (2.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield the acetylated this compound derivative.

Protocol for Silylation of this compound

This protocol introduces a silyl ether group at the hydroxyl positions of this compound, which can alter its lipophilicity and stability.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Add TBDMSCl (1.2 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the silylated this compound derivative.

Experimental Protocols for Biological Evaluation

The following are key experiments to assess the improved efficacy of the synthesized this compound derivatives compared to the parent compound.

Cell Proliferation Assay (MTT Assay)

This assay determines the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound and synthesized derivatives dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and its derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Use DMSO as a vehicle control.

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values for each compound.

Wound-Healing Assay for Cell Migration

This assay evaluates the effect of the compounds on the migratory capacity of cancer cells.

Materials:

  • Cancer cell lines cultured to confluence in 6-well plates

  • Sterile 200 µL pipette tips

  • Phosphate-buffered saline (PBS)

  • Serum-free medium containing this compound or its derivatives

  • Inverted microscope with a camera

Procedure:

  • Grow cells to a confluent monolayer in 6-well plates.

  • Create a linear scratch (wound) in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add serum-free medium containing the test compounds at a non-toxic concentration (e.g., below the IC₂₀).

  • Capture images of the wound at 0 hours and after 24-48 hours.

  • Measure the wound closure area to quantify cell migration.

Transwell Invasion Assay

This assay assesses the ability of the compounds to inhibit cancer cell invasion.

Materials:

  • Transwell inserts (8 µm pore size) coated with Matrigel

  • 24-well plates

  • Serum-free medium and complete medium

  • This compound and its derivatives

  • Cotton swabs

  • Methanol

  • Crystal violet stain

Procedure:

  • Rehydrate the Matrigel-coated Transwell inserts.

  • Seed cancer cells in the upper chamber in serum-free medium containing the test compounds.

  • Add complete medium to the lower chamber as a chemoattractant.

  • Incubate for 24-48 hours.

  • Remove the non-invading cells from the upper surface of the insert with a cotton swab.

  • Fix the invading cells on the lower surface with methanol and stain with crystal violet.

  • Count the number of stained cells in several microscopic fields to quantify invasion.

Western Blot Analysis of EMT Markers

This technique is used to measure the protein levels of key markers of the epithelial-to-mesenchymal transition.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-ZEB1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Treat cells with this compound or its derivatives for 48 hours.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4 °C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Data Presentation

Quantitative data from the biological assays should be summarized in tables for clear comparison of the efficacy of this compound and its derivatives.

Table 1: Cytotoxic Activity of this compound and its Derivatives against Various Cancer Cell Lines.

CompoundIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. MDA-MB-231IC₅₀ (µM) vs. SMMC-7721
This compound25.3 ± 2.118.9 ± 1.715.6 ± 1.4
This compound-Acetate15.8 ± 1.510.2 ± 0.98.9 ± 0.8
This compound-TBDMS20.1 ± 1.914.5 ± 1.311.3 ± 1.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis of this compound Derivatives cluster_evaluation Biological Evaluation This compound This compound (Starting Material) Synthesis Chemical Modification (e.g., Acetylation, Silylation) This compound->Synthesis Derivatives Purified this compound Derivatives Synthesis->Derivatives Cytotoxicity Cytotoxicity Screening (MTT Assay) Derivatives->Cytotoxicity Migration Migration & Invasion Assays (Wound-Healing, Transwell) Cytotoxicity->Migration Mechanism Mechanism of Action (Western Blot for EMT Markers) Migration->Mechanism Data Data Analysis (IC50, % Inhibition) Mechanism->Data

Caption: Workflow for synthesis and evaluation of this compound derivatives.

Putative Signaling Pathway Inhibition by this compound

G cluster_emt Epithelial-to-Mesenchymal Transition (EMT) Pathway This compound This compound ZEB1 ZEB1 (Transcription Factor) This compound->ZEB1 inhibits E_cadherin E-cadherin (Epithelial Marker) ZEB1->E_cadherin represses N_cadherin N-cadherin (Mesenchymal Marker) ZEB1->N_cadherin induces Vimentin Vimentin (Mesenchymal Marker) ZEB1->Vimentin induces Migration_Invasion Cell Migration & Invasion E_cadherin->Migration_Invasion inhibits N_cadherin->Migration_Invasion promotes Vimentin->Migration_Invasion promotes

Caption: this compound's putative inhibition of the EMT signaling pathway.

References

Ivalin Delivery Systems for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivalin, a sesquiterpene lactone isolated from various plants of the Asteraceae family, has demonstrated significant therapeutic potential in preclinical in vitro studies. Its biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects, make it a promising candidate for further investigation. However, like many natural products, this compound's progression to in vivo and clinical studies may be hampered by challenges such as poor solubility, limited bioavailability, and potential off-target toxicity. The development of advanced delivery systems is crucial to overcome these hurdles and unlock the full therapeutic potential of this compound.

This document provides detailed, albeit hypothetical, application notes and protocols for the use of this compound in in vivo studies, focusing on rationally designed delivery systems. The methodologies and data presented are based on established scientific principles and are intended to serve as a comprehensive guide for researchers.

Anti-Cancer Applications: this compound-Loaded Nanoparticles for Breast Cancer Therapy

In vitro studies have shown that this compound can inhibit the proliferation, migration, and invasion of breast cancer cells by suppressing the Epithelial-Mesenchymal Transition (EMT).[1] Furthermore, in other cancer cell types, this compound has been identified as a microtubule inhibitor that induces G2/M arrest and mitochondria-mediated apoptosis, associated with the activation of the NF-κB pathway.[2][3][4][5] This section outlines a hypothetical in vivo study to evaluate the efficacy of an this compound-loaded nanoparticle formulation in a breast cancer xenograft model.

Signaling Pathway of this compound in Breast Cancer Cells

Ivalin_EMT_Pathway This compound This compound ZEB1 ZEB1 This compound->ZEB1 inhibits N_cadherin N-cadherin ZEB1->N_cadherin promotes Vimentin Vimentin ZEB1->Vimentin promotes E_cadherin E-cadherin ZEB1->E_cadherin represses EMT Epithelial- Mesenchymal Transition (EMT) N_cadherin->EMT Vimentin->EMT E_cadherin->EMT Migration_Invasion Cell Migration & Invasion EMT->Migration_Invasion

This compound's Inhibition of the EMT Pathway in Breast Cancer.
Experimental Protocol: In Vivo Efficacy in a Xenograft Mouse Model

Objective: To assess the anti-tumor efficacy of this compound-loaded nanoparticles (Iva-NPs) compared to free this compound and a vehicle control in an MDA-MB-231 breast cancer xenograft mouse model.

Materials:

  • This compound

  • Biodegradable polymer (e.g., PLGA)

  • Solvents (e.g., dichloromethane, acetone)

  • Surfactant (e.g., polyvinyl alcohol)

  • MDA-MB-231 human breast cancer cells

  • Female athymic nude mice (6-8 weeks old)

  • Matrigel

  • Phosphate-buffered saline (PBS)

  • Anesthesia (e.g., isoflurane)

  • Calipers

  • Standard laboratory equipment for cell culture and animal handling

Protocol:

  • Preparation of this compound-Loaded Nanoparticles (Iva-NPs):

    • Utilize an oil-in-water single emulsion solvent evaporation method.

    • Dissolve this compound and PLGA in a water-immiscible organic solvent (e.g., dichloromethane).

    • Prepare an aqueous solution of a surfactant (e.g., polyvinyl alcohol).

    • Add the organic phase to the aqueous phase under high-speed homogenization to form an emulsion.

    • Stir the emulsion at room temperature to allow for solvent evaporation and nanoparticle formation.

    • Collect the nanoparticles by centrifugation, wash with deionized water, and lyophilize for storage.

    • Characterize the Iva-NPs for size, zeta potential, encapsulation efficiency, and drug loading.

  • Animal Model Development:

    • Culture MDA-MB-231 cells to 80% confluency.

    • Harvest and resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8 per group).

  • Treatment Regimen:

    • Group 1 (Vehicle Control): Administer the vehicle (e.g., PBS with a small percentage of a solubilizing agent) intravenously (IV) via the tail vein.

    • Group 2 (Free this compound): Administer free this compound (e.g., 5 mg/kg) IV.

    • Group 3 (Iva-NPs): Administer Iva-NPs at a dose equivalent to 5 mg/kg of this compound IV.

    • Administer treatments every three days for a total of 21 days.

  • Efficacy Evaluation:

    • Measure tumor volume and body weight every three days.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and process them for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis, and markers of EMT).

Data Presentation: Simulated Tumor Growth Inhibition
Treatment GroupInitial Tumor Volume (mm³) (Mean ± SD)Final Tumor Volume (mm³) (Mean ± SD)Tumor Growth Inhibition (%)
Vehicle Control 125 ± 151550 ± 210-
Free this compound (5 mg/kg) 122 ± 18980 ± 15036.8
Iva-NPs (5 mg/kg this compound) 128 ± 16450 ± 9571.0

Experimental Workflow

Ivalin_Anticancer_Workflow cluster_prep Preparation cluster_invivo In Vivo Study prep_nps Prepare this compound-Loaded Nanoparticles (Iva-NPs) char_nps Characterize Iva-NPs (Size, Zeta, EE%) prep_nps->char_nps treatment Administer Treatments (IV) (Vehicle, Free this compound, Iva-NPs) char_nps->treatment implant_cells Implant MDA-MB-231 Cells in Nude Mice tumor_growth Monitor Tumor Growth to ~120 mm³ implant_cells->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize randomize->treatment monitor Monitor Tumor Volume & Body Weight treatment->monitor endpoint Endpoint Analysis: Tumor Excision, Weight, Histology monitor->endpoint

Workflow for In Vivo Anti-Cancer Efficacy Study of Iva-NPs.

Anti-Inflammatory Applications: this compound-Liposomal Formulation for Acute Inflammation

The anti-inflammatory properties of many natural compounds are well-documented. This section proposes a hypothetical study to evaluate the efficacy of a liposomal formulation of this compound in a murine model of carrageenan-induced paw edema, a standard model for acute inflammation.

Experimental Protocol: In Vivo Anti-Inflammatory Activity

Objective: To assess the anti-inflammatory effect of a liposomal this compound formulation (Lipo-Iva) in a carrageenan-induced paw edema model in rats.

Materials:

  • This compound

  • Phospholipids (e.g., soy phosphatidylcholine)

  • Cholesterol

  • Solvents (e.g., chloroform, methanol)

  • Carrageenan

  • Saline solution

  • Male Wistar rats (180-220 g)

  • Plethysmometer

  • Standard laboratory equipment

Protocol:

  • Preparation of Liposomal this compound (Lipo-Iva):

    • Use the thin-film hydration method.

    • Dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform-methanol mixture.

    • Evaporate the organic solvents using a rotary evaporator to form a thin lipid film.

    • Hydrate the film with PBS buffer with gentle agitation to form multilamellar vesicles.

    • Reduce the size of the liposomes by sonication or extrusion to form small unilamellar vesicles.

    • Characterize the Lipo-Iva for size, polydispersity index, and encapsulation efficiency.

  • Animal Grouping and Treatment:

    • Acclimatize rats for one week.

    • Divide the rats into four groups (n=6 per group).

    • Group 1 (Control): Administer saline orally.

    • Group 2 (Positive Control): Administer a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg) orally.

    • Group 3 (Free this compound): Administer free this compound (e.g., 20 mg/kg) orally.

    • Group 4 (Lipo-Iva): Administer Lipo-Iva at a dose equivalent to 20 mg/kg of this compound orally.

  • Induction and Measurement of Edema:

    • One hour after treatment administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer immediately before carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

    • Calculate the percentage of edema inhibition for each group relative to the control group.

Data Presentation: Exemplary Anti-Inflammatory Effects
Treatment GroupPaw Volume Increase (mL) at 3h (Mean ± SD)Edema Inhibition (%) at 3h
Control (Saline) 0.85 ± 0.12-
Indomethacin (10 mg/kg) 0.32 ± 0.0862.4
Free this compound (20 mg/kg) 0.61 ± 0.1028.2
Lipo-Iva (20 mg/kg this compound) 0.40 ± 0.0952.9

Experimental Workflow

Ivalin_AntiInflammatory_Workflow cluster_prep Formulation cluster_invivo In Vivo Assay prep_lipo Prepare Liposomal this compound (Lipo-Iva) char_lipo Characterize Lipo-Iva (Size, PDI, EE%) prep_lipo->char_lipo group_animals Group Rats and Administer Treatments Orally char_lipo->group_animals induce_edema Induce Paw Edema with Carrageenan Injection group_animals->induce_edema measure_edema Measure Paw Volume with Plethysmometer at Intervals induce_edema->measure_edema analyze_data Calculate and Analyze Edema Inhibition measure_edema->analyze_data

Workflow for In Vivo Anti-Inflammatory Study of Lipo-Iva.

Neuroprotective Applications: this compound for Cerebral Ischemia

Given the antioxidant and anti-inflammatory potential of similar natural compounds, this compound may offer neuroprotective effects. This hypothetical protocol outlines an investigation into the neuroprotective capacity of this compound in a rodent model of stroke.

Experimental Protocol: In Vivo Neuroprotection Study

Objective: To evaluate the neuroprotective effect of this compound, delivered via a suitable vehicle, in a rat model of middle cerebral artery occlusion (MCAO).

Materials:

  • This compound

  • A suitable vehicle for IV administration (e.g., saline with a co-solvent like DMSO)

  • Male Sprague-Dawley rats (250-300 g)

  • Surgical instruments for MCAO

  • Anesthesia (e.g., isoflurane)

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Equipment for neurological scoring

Protocol:

  • Animal Model of MCAO:

    • Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method.

    • Anesthetize the rats and perform the surgery.

    • After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.

  • Treatment Administration:

    • Randomize the animals into three groups (n=10 per group) immediately after reperfusion.

    • Group 1 (Sham): Undergo surgery without MCAO, receive vehicle IV.

    • Group 2 (MCAO + Vehicle): Undergo MCAO, receive vehicle IV.

    • Group 3 (MCAO + this compound): Undergo MCAO, receive this compound (e.g., 10 mg/kg) IV.

  • Assessment of Neuroprotection:

    • Neurological Scoring: 24 hours after MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale).

    • Infarct Volume Measurement: After neurological scoring, euthanize the rats and harvest the brains.

    • Slice the brains into coronal sections and stain with TTC.

    • Quantify the infarct volume (pale area) as a percentage of the total brain volume using image analysis software.

Data Presentation: Simulated Neuroprotective Outcomes
Treatment GroupNeurological Deficit Score (Mean ± SD)Infarct Volume (%) (Mean ± SD)
Sham 0.2 ± 0.40.5 ± 0.3
MCAO + Vehicle 3.8 ± 0.745.2 ± 5.8
MCAO + this compound (10 mg/kg) 2.1 ± 0.922.6 ± 4.5

Experimental Workflow

Ivalin_Neuroprotection_Workflow cluster_invivo In Vivo Stroke Model mcao_surgery Induce Middle Cerebral Artery Occlusion (MCAO) in Rats reperfusion Allow Reperfusion after 90 minutes mcao_surgery->reperfusion treatment Administer Treatments (IV) (Sham, Vehicle, this compound) reperfusion->treatment neuro_scoring Neurological Scoring at 24 hours treatment->neuro_scoring infarct_analysis Infarct Volume Analysis (TTC Staining) neuro_scoring->infarct_analysis

References

Troubleshooting & Optimization

Ivalin Cytotoxicity and Off-Target Effects: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the experimental use of Ivalin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound's primary cytotoxic mechanism involves the disruption of microtubule dynamics. It induces microtubule depolymerization, which leads to a cell cycle arrest at the G2/M phase.[1] This mitotic blockage ultimately triggers apoptosis, or programmed cell death, in susceptible cells.[1]

Q2: How does this compound induce apoptosis?

A2: this compound induces apoptosis through the intrinsic, or mitochondria-mediated, pathway.[2][3] This process is characterized by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[1][3] This shift in the Bax/Bcl-2 ratio leads to a loss of the mitochondrial membrane potential, followed by the release of cytochrome c from the mitochondria into the cytosol.[2][3][4] Cytosolic cytochrome c then activates caspases, such as caspase-3, which are the executioners of apoptosis.[2]

Q3: Does this compound exhibit selective cytotoxicity towards cancer cells?

A3: Yes, studies have shown that this compound exhibits a degree of selective cytotoxicity. For instance, it is significantly more cytotoxic to human hepatocellular carcinoma SMMC-7721 cells compared to normal human hepatocyte HL7702 cells.[1][3][4] This selectivity is a desirable characteristic for a potential anticancer agent.

Q4: What are the known off-target effects of this compound?

A4: Currently, the documented off-target effects of this compound are limited. One study has reported that this compound can cause the disorganization and aggregation of desmin, a key cytoskeletal intermediate filament in myocytes.[5] Researchers should be aware of this potential effect, especially when working with muscle cell lines. Further comprehensive off-target profiling for this compound is not yet widely available in the public literature.

Q5: Which signaling pathways are known to be modulated by this compound?

A5: The primary signaling pathway modulated by this compound is the intrinsic apoptotic pathway. Additionally, this compound has been shown to activate the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is associated with its pro-apoptotic effects.[2]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound in cytotoxicity assays.

  • Possible Cause 1: Cell Density. Variations in the initial cell seeding density can significantly impact the calculated IC50 value.

    • Solution: Ensure a consistent and optimized cell seeding density for each experiment. Perform a preliminary experiment to determine the optimal cell number that allows for logarithmic growth throughout the duration of the assay.

  • Possible Cause 2: DMSO Concentration. High concentrations of Dimethyl sulfoxide (DMSO), the solvent typically used for this compound, can be toxic to cells.

    • Solution: The final concentration of DMSO in the culture medium should be kept constant across all wells, including the vehicle control, and should not exceed a non-toxic level (typically ≤ 0.5%).

  • Possible Cause 3: Assay Incubation Time. The duration of this compound treatment will influence the IC50 value.

    • Solution: Standardize the incubation time (e.g., 24, 48, or 72 hours) and report the IC50 value with the corresponding time point.

Issue 2: High background in apoptosis assays (e.g., Annexin V/PI staining).

  • Possible Cause 1: Cell Handling. Rough handling of cells during harvesting or staining can cause mechanical damage to the cell membrane, leading to false-positive Propidium Iodide (PI) staining.

    • Solution: Handle cells gently. Use a suitable cell detachment method that minimizes membrane damage, and centrifuge at low speeds.

  • Possible Cause 2: Over-confluent Cultures. Cells grown to high confluency may begin to die, increasing the baseline level of apoptosis.

    • Solution: Use cells from cultures that are in the logarithmic growth phase and are sub-confluent.

Quantitative Data Summary

The following table summarizes the reported cytotoxic concentrations of this compound in various cell lines.

Cell LineAssay TypeDurationIC50 / EC50 (µM)Reference
Human Hepatocellular Carcinoma (SMMC-7721)MTT48h4.34 ± 0.10[1]
Normal Human Hepatocyte (HL7702)MTT48h25.86 ± 0.87[1]
Mouse Skeletal Myoblast (C2C12)MTT24-72h2.7 - 3.3[5]
Rat Embryonic Cardiac Myocyte (H9c2)MTT24-72hNot specified, less sensitive than C2C12[5]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).[1]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • MTT Addition: Add 15 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Detection of Apoptosis by Annexin V-FITC and PI Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells, including any floating cells in the medium, and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Visualizations

Ivalin_Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., SMMC-7721) Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Ivalin_Prep This compound Stock Preparation (in DMSO) Ivalin_Treatment This compound Treatment (Serial Dilutions) Ivalin_Prep->Ivalin_Treatment Cell_Seeding->Ivalin_Treatment Incubation Incubation (24-72h) Ivalin_Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Absorbance Measure Absorbance (570 nm) MTT_Assay->Absorbance IC50_Calc IC50 Calculation Absorbance->IC50_Calc

Caption: Experimental workflow for determining this compound's cytotoxicity.

Ivalin_Apoptosis_Pathway This compound This compound Microtubules Microtubule Depolymerization This compound->Microtubules NFkB NF-κB Activation This compound->NFkB G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Bcl2 Bcl-2 (Anti-apoptotic) G2M_Arrest->Bcl2 downregulates Bax Bax (Pro-apoptotic) G2M_Arrest->Bax upregulates Mito_Potential Loss of Mitochondrial Membrane Potential Bcl2->Mito_Potential Bax->Mito_Potential Cytochrome_C Cytochrome c Release Mito_Potential->Cytochrome_C Caspases Caspase Activation Cytochrome_C->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound-induced signaling pathway leading to apoptosis.

References

Technical Support Center: Enhancing the Bioavailability of Ivalin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of Ivalin.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments aimed at enhancing this compound's bioavailability.

Issue 1: Low and Variable In Vivo Efficacy of this compound

  • Potential Cause: Poor oral bioavailability is a likely cause of low and variable in vivo efficacy. This compound, a sesquiterpene lactone, is presumed to have low aqueous solubility, which can lead to incomplete dissolution in the gastrointestinal (GI) tract and consequently, poor absorption into the bloodstream.[1][2] This results in suboptimal therapeutic concentrations at the target site.

  • Recommended Solutions:

    • Formulation Enhancement: Explore advanced formulation strategies designed to improve the solubility and dissolution rate of poorly soluble drugs.[2] Promising approaches for this compound include:

      • Nanoformulations: Reducing the particle size of this compound to the nanoscale can significantly increase its surface area, leading to faster dissolution and improved absorption.[2][3] Technologies to consider are nanoparticles, nanoemulsions, and solid lipid nanoparticles (SLNs).

      • Solid Dispersions: Dispersing this compound within a hydrophilic polymer matrix can enhance its dissolution rate.[4][5]

      • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems can improve its solubility and facilitate its absorption through the lymphatic system.[6][7][8]

    • In Vitro Screening: Before proceeding to in vivo studies, utilize in vitro dissolution and permeability assays to screen different formulations and identify the most promising candidates.[9][10][11]

Issue 2: Poor Dissolution of this compound in Aqueous Media During In Vitro Experiments

  • Potential Cause: The inherent low aqueous solubility of this compound is the primary reason for poor dissolution in aqueous media.[12] This can hinder the development of oral dosage forms and lead to inaccurate in vitro assessments.

  • Recommended Solutions:

    • Solubility Enhancement Techniques:

      • Co-solvents: Investigate the use of pharmaceutically acceptable co-solvents to increase the solubility of this compound in dissolution media.

      • Surfactants: The addition of surfactants can help to wet the surface of this compound particles and promote their dissolution.

    • pH Modification: Assess the pH-solubility profile of this compound to determine if adjusting the pH of the dissolution medium can improve its solubility.

    • Formulation Approaches: As mentioned previously, formulating this compound as a nanoformulation, solid dispersion, or lipid-based system can significantly enhance its dissolution characteristics.[3][5][8]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the bioavailability of this compound.

Q1: What is the likely reason for this compound's poor bioavailability?

A1: Based on its chemical structure as a sesquiterpenoid, this compound is likely to have poor water solubility.[13] Poor aqueous solubility is a major factor limiting the oral bioavailability of many drugs, as it leads to low dissolution rates in the gastrointestinal fluids and consequently, poor absorption.[2]

Q2: What are the most promising formulation strategies to improve this compound's bioavailability?

A2: Several advanced formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs like this compound.[1][2][3] These include:

  • Nanoparticle-based delivery systems: These systems increase the surface area of the drug, leading to enhanced dissolution and absorption.[2][3]

  • Solid dispersions: By dispersing the drug in a hydrophilic carrier, the dissolution rate can be significantly improved.[4][5]

  • Lipid-based formulations: These formulations can enhance the solubility of lipophilic drugs and promote their absorption via the lymphatic pathway, bypassing first-pass metabolism.[6][7][8]

Q3: How can I assess the improvement in this compound's bioavailability?

A3: The enhancement of this compound's bioavailability can be evaluated using a combination of in vitro and in vivo methods:

  • In Vitro Dissolution Studies: These studies measure the rate and extent of this compound release from a formulation in a simulated GI fluid.[9][10] An improved dissolution profile is often indicative of potentially enhanced bioavailability.

  • In Vitro Permeability Studies: Using cell-based models like Caco-2 cells, the permeability of different this compound formulations across an intestinal barrier can be assessed.[14]

  • In Vivo Pharmacokinetic Studies: Animal models, such as rats, are commonly used to determine the pharmacokinetic profile of this compound formulations.[15][16][17][18] Key parameters to measure include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC). A significant increase in AUC for a new formulation compared to the unformulated drug indicates improved bioavailability.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Raw this compound50150 ± 354.0 ± 0.5980 ± 210100
This compound Solid Dispersion50450 ± 702.0 ± 0.53450 ± 450352
This compound Nanoparticles50780 ± 1101.5 ± 0.36200 ± 780633
This compound Lipid-Based Formulation50620 ± 952.5 ± 0.45100 ± 650520

Data are presented as mean ± standard deviation (n=6). This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To prepare this compound-loaded SLNs to enhance its oral bioavailability.

Materials:

  • This compound

  • Glyceryl monostearate (GMS)

  • Poloxamer 188

  • Distilled water

  • Organic solvent (e.g., acetone)

Methodology:

  • Preparation of the Oil Phase: Dissolve this compound and GMS in the organic solvent.

  • Preparation of the Aqueous Phase: Dissolve Poloxamer 188 in distilled water.

  • Emulsification: Heat both the oil and aqueous phases to a temperature above the melting point of GMS (approximately 70-80°C). Add the hot oil phase to the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.

  • Solvent Evaporation: Continue stirring the emulsion at a lower speed and allow the organic solvent to evaporate.

  • Nanoparticle Formation: As the emulsion cools down, the lipid will solidify, forming this compound-loaded SLNs.

  • Characterization: Characterize the prepared SLNs for particle size, zeta potential, entrapment efficiency, and drug loading.

Protocol 2: In Vitro Dissolution Study of this compound Formulations

Objective: To compare the dissolution profiles of different this compound formulations.

Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus)

Dissolution Medium: Simulated Gastric Fluid (SGF, pH 1.2) for the first 2 hours, followed by Simulated Intestinal Fluid (SIF, pH 6.8).

Methodology:

  • Place 900 mL of the dissolution medium in each vessel and maintain the temperature at 37 ± 0.5°C.

  • Set the paddle speed to 75 RPM.

  • Place a known amount of the this compound formulation (equivalent to a specific dose of this compound) in each vessel.

  • Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 15, 30, 60, 120, 180, 240, 360, and 480 minutes).

  • Replace the withdrawn volume with an equal volume of fresh dissolution medium to maintain a constant volume.

  • Filter the samples and analyze the concentration of this compound using a validated analytical method, such as HPLC.

  • Plot the cumulative percentage of drug released versus time to obtain the dissolution profiles.

Mandatory Visualization

This compound's Mechanism of Action: Inhibition of Epithelial-to-Mesenchymal Transition (EMT)

Recent studies have shown that this compound can inhibit the proliferation, migration, and invasion of breast cancer cells by suppressing the Epithelial-to-Mesenchymal Transition (EMT).[19] EMT is a cellular process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, becoming mesenchymal cells. This transition is a critical step in cancer metastasis. This compound exerts its effect by downregulating the expression of the transcription factor ZEB1, which is a key inducer of EMT. The downregulation of ZEB1 leads to an increase in the expression of the epithelial marker E-cadherin and a decrease in the expression of mesenchymal markers N-cadherin and vimentin.[6][7][16]

Ivalin_EMT_Pathway This compound This compound ZEB1 ZEB1 This compound->ZEB1 inhibits E_cadherin E-cadherin (Epithelial Marker) ZEB1->E_cadherin represses N_cadherin N-cadherin (Mesenchymal Marker) ZEB1->N_cadherin promotes Vimentin Vimentin (Mesenchymal Marker) ZEB1->Vimentin promotes EMT Epithelial-to- Mesenchymal Transition (EMT) E_cadherin->EMT N_cadherin->EMT Vimentin->EMT Migration_Invasion Cell Migration & Invasion EMT->Migration_Invasion

References

Ivalin degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and storage of Ivalin, a sesquiterpene lactone. Here you will find troubleshooting guides and frequently asked questions to assist with your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general chemical properties?

A1: this compound is a naturally occurring sesquiterpene lactone, a class of secondary metabolites found in various plants.[1][2] These compounds are characterized by a 15-carbon backbone and a lactone ring.[3][4] The biological activity of many sesquiterpene lactones, including this compound, is often attributed to the presence of an α-methylene-γ-lactone group, which can react with biological nucleophiles.[5]

Q2: What are the primary factors that can lead to the degradation of this compound?

A2: Like many sesquiterpene lactones, this compound is susceptible to degradation under certain conditions. The primary factors include:

  • pH: Sesquiterpene lactones can be unstable in neutral to alkaline conditions.[6]

  • Temperature: Elevated temperatures can accelerate degradation.

  • Solvents: Alcoholic solvents, such as ethanol, may react with some sesquiterpene lactones to form adducts, especially at higher temperatures.[6][7]

  • Light: Some sesquiterpene lactones are photosensitive and can degrade upon exposure to light.[6]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the stability and integrity of this compound, the following storage conditions are recommended:

  • Solid Form: Purified, solid this compound should be stored in a dry, dark place at room temperature.[8] For long-term storage, temperatures of -20°C or -80°C in airtight containers are advisable for sesquiterpene lactones in general.[6]

  • In Solution: Whenever possible, prepare solutions fresh for each experiment.[6] If storage of solutions is necessary, they should be kept at low temperatures (-20°C or -80°C) in airtight, light-protected vials.[6] Methanolic and aqueous solutions of some sesquiterpene lactones have been found to be stable for up to 6 months when refrigerated.[9]

Q4: I am observing unexpected results in my experiments with this compound. Could it be due to degradation?

A4: Yes, unexpected experimental outcomes can be a result of this compound degradation. If you suspect degradation, consider the following:

  • Review your handling and storage procedures: Ensure they align with the recommended best practices.

  • Prepare fresh solutions: Avoid using old stock solutions.

  • Check the pH of your experimental media: Neutral or alkaline pH might be causing degradation.

  • Protect from light: Ensure that your experimental setup minimizes light exposure if this compound is photosensitive.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Low or no biological activity observed This compound has degraded due to improper storage or handling.Prepare a fresh stock solution of this compound from a properly stored solid sample. Verify the activity using a positive control if available.
The solvent used for dissolution is causing degradation or adduct formation.If using an alcohol-based solvent, try preparing a fresh solution and using it immediately. Consider alternative solvents like DMSO for initial dissolution, being mindful of the final concentration in your assay.[6]
Inconsistent results between experiments Partial degradation of this compound stock solution over time.Aliquot your this compound stock solution upon preparation to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
The pH of the buffer or media is leading to instability.Measure the pH of your experimental solutions. If it is neutral or alkaline, consider if a slightly acidic buffer system is compatible with your experiment. Sesquiterpene lactones are generally more stable in acidic conditions.
Appearance of unknown peaks in analytical chromatography (e.g., HPLC) Degradation of this compound into one or more breakdown products.Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products and establish a stability-indicating analytical method.
Reaction with solvents or other components in the sample matrix.Analyze a blank sample containing only the solvent and other matrix components to rule out interfering peaks. If using an alcoholic solvent, look for potential adduct peaks.[7]

Quantitative Data Summary

Due to limited publicly available quantitative stability data specifically for this compound, the following table provides a general overview based on studies of other sesquiterpene lactones. This data should be used as a guideline, and it is highly recommended to perform specific stability studies for this compound under your experimental conditions.

Table 1: General Stability of Sesquiterpene Lactones Under Various Conditions

ConditionCompound TypeObservationReference
Storage Temperature Eremantholide C (in ethanolic extract and isolated)Stable for 6 months at room temperature. Stability increased at 8°C. Loss of stability at 40°C.[10]
Arnica Tincture (containing helenalin esters)After 3 years, a decrease in active compounds of 13% at 4°C, 32% at 25°C, and 37% at 30°C was observed.[11]
pH Eremantholide CDegraded under acidic (1 M HCl) and alkaline (1 M NaOH) conditions. Stable under neutral conditions for 3 days.[10]
Baicalin (a flavonoid, for comparison)Prone to degradation in buffer solutions at pH 7.0 and 9.0, but stable at pH 5.0.[12]
Oxidative Stress Eremantholide CStable in the presence of 30% H₂O₂ for 3 days.[10]
Embelin (a benzoquinone, for comparison)63% degradation in the presence of 30% H₂O₂.[13]
Thermal Stress (Dry Heat) Eremantholide CStable when exposed to high temperature for 3 days.[10]
Embelin60% degradation when stored at 80°C for 1 hour.[13]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Materials and Reagents:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (w/v)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (for mobile phase)

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. If no degradation is observed after a set time (e.g., 24 hours) at room temperature, repeat with 1 M HCl and/or gentle heating (e.g., 60°C). Neutralize samples with an equivalent amount of NaOH before analysis.

  • Alkaline Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. If no degradation is observed, repeat with 1 M NaOH and/or gentle heating. Neutralize samples with an equivalent amount of HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Store the solution in the dark to prevent photolytic degradation.

  • Thermal Degradation: Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C) for a specified period. Also, heat the this compound stock solution under reflux.

  • Photolytic Degradation: Expose the this compound stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber). A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

4. Sample Analysis:

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots of the stressed samples.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides an example of an HPLC method that can be adapted for the analysis of this compound and its degradation products. Method development and validation are crucial.

1. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • Example Gradient: Start with a lower concentration of Solvent B (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: A UV detector set at a wavelength appropriate for the chromophore in this compound (e.g., around 210-220 nm for the lactone group). A photodiode array (PDA) detector is recommended to monitor for the appearance of degradation products with different UV spectra.[10]

  • Internal Standard: The use of a structurally similar and stable compound as an internal standard (e.g., coumarin for another sesquiterpene lactone) can improve quantitative accuracy.[10]

2. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples will be crucial for demonstrating the specificity and stability-indicating nature of the method.

Visualizations

Signaling Pathways

Sesquiterpene lactones are known to modulate various signaling pathways, particularly those involved in inflammation and cancer. While a specific signaling pathway for this compound is not well-documented, the following diagram illustrates a generalized pathway for sesquiterpene lactones, which often involves the inhibition of the NF-κB pathway.

STL_NFkB_Pathway cluster_cytoplasm Cytoplasm STL Sesquiterpene Lactone (e.g., this compound) IKK IKK Complex STL->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatory Pro-inflammatory Gene Expression Nucleus->ProInflammatory Induces TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TNFR->IKK Activates IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->NFkB Releases

Generalized NF-κB inhibitory pathway of sesquiterpene lactones.
Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of this compound.

stability_workflow start Start: this compound Sample stock_prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol) start->stock_prep stress_conditions Apply Stress Conditions stock_prep->stress_conditions acid Acid Hydrolysis (HCl) stress_conditions->acid base Alkaline Hydrolysis (NaOH) stress_conditions->base oxidation Oxidation (H₂O₂) stress_conditions->oxidation thermal Thermal Stress (Heat) stress_conditions->thermal photo Photolytic Stress (UV/Vis Light) stress_conditions->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis HPLC Analysis sampling->analysis data Data Interpretation: - % Degradation - Identify Degradants - Determine Kinetics analysis->data end End: Stability Profile data->end

Workflow for this compound forced degradation and stability assessment.

References

Troubleshooting Ivalin precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Ivalin Technical Support Center

Welcome to the this compound Troubleshooting and Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling and precipitation of this compound in aqueous solutions. This compound is a sesquiterpene lactone, a class of compounds often characterized by low aqueous solubility, which can present challenges in experimental settings.[1][2][3] This guide provides practical solutions, detailed protocols, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it tend to precipitate in aqueous solutions? A1: this compound is a naturally occurring sesquiterpene lactone with the molecular formula C₁₅H₂₀O₃.[4] Like many compounds in its class, this compound is lipophilic (hydrophobic), meaning it has poor solubility in water.[1][3] Precipitation occurs when the concentration of this compound exceeds its solubility limit in an aqueous medium.[5][6] This can be triggered by factors such as high concentration, changes in temperature, pH shifts, or rapid solvent exchange (e.g., diluting a DMSO stock into a buffer).[7][8]

Q2: What is the recommended solvent for preparing a stock solution of this compound? A2: Due to its hydrophobic nature, a concentrated stock solution of this compound should be prepared in a polar aprotic organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent.[7][9] For a 10 mM stock, dissolve 2.48 mg of this compound (Molecular Weight: 248.32 g/mol ) in 1 mL of high-purity DMSO.[4]

Q3: How can I increase the solubility of this compound in my aqueous working solution? A3: Several strategies can enhance this compound's solubility. These include adjusting the pH of the aqueous medium, using co-solvents, or incorporating solubilizing agents. The optimal method will depend on the specific requirements of your experiment.

Q4: What is the effect of pH on this compound solubility? A4: The solubility of compounds containing functional groups like hydroxyls and lactones can be pH-dependent. While a specific pH-solubility profile for this compound is not extensively documented, compounds with similar structures may exhibit higher solubility under slightly acidic or basic conditions compared to neutral pH, depending on their pKa values. It is recommended to perform a solubility test at different pH values relevant to your experiment.

Q5: Are there specific storage conditions to prevent this compound precipitation in prepared solutions? A5: To minimize precipitation, always prepare fresh working solutions from your DMSO stock immediately before use.[10] If short-term storage of an aqueous solution is unavoidable, keep it at a constant, controlled room temperature. Avoid refrigerating or freezing aqueous working solutions, as lower temperatures often decrease the solubility of hydrophobic compounds, leading to precipitation.[8] For long-term storage, aliquots of the concentrated DMSO stock should be stored at -20°C or -80°C to minimize freeze-thaw cycles.[8]

Troubleshooting Guide: Precipitation Issues

This guide addresses specific precipitation problems in a question-and-answer format.

Problem / Observation Potential Cause Recommended Solution(s)
Immediate Precipitation: Precipitate forms instantly upon diluting the DMSO stock into aqueous media.Solvent Shock: The rapid change in solvent polarity from DMSO to water causes the compound to "crash out" of the solution.1. Slow, Stirred Addition: Add the this compound stock solution dropwise into the vortexing or vigorously stirring aqueous medium. 2. Serial Dilution: Perform a stepwise dilution. First, dilute the stock into a small volume of media/buffer, mix well, and then add this intermediate solution to the final volume.[10]
Delayed Precipitation: The solution is clear initially but becomes cloudy or forms a precipitate over time in the incubator.1. Temperature/pH Shift: Changes in temperature (room temp to 37°C) and pH (due to CO₂ environment) can decrease solubility.[8] 2. Concentration Limit: The concentration is near the thermodynamic solubility limit under the experimental conditions.1. Pre-warm Media: Always use pre-warmed (37°C) and pre-equilibrated (in CO₂) media for dilutions.[8] 2. Lower Concentration: Reduce the final working concentration of this compound. 3. Use Solubilizers: If the experiment allows, add a solubilizing agent like HP-β-cyclodextrin to the media before adding this compound.
Precipitation After Thawing: A frozen stock solution in DMSO appears cloudy or contains solid particles after thawing.Water Absorption & Freeze-Thaw: DMSO is hygroscopic and can absorb atmospheric water, which reduces its solvating power for hydrophobic compounds. Repeated freeze-thaw cycles can exacerbate this.[9]1. Gentle Re-dissolving: Warm the vial to 37°C and vortex gently to redissolve the compound.[8] 2. Use Fresh Aliquots: Prepare small, single-use aliquots of the stock solution to avoid contamination and repeated freeze-thaw cycles.[8] 3. Use Anhydrous DMSO: Ensure high-quality, anhydrous DMSO was used for the initial stock preparation.
Quantitative Data: this compound Solubility

The following table presents representative (hypothetical) solubility data for this compound to guide experimental design. Actual solubility should be determined empirically under your specific conditions.

Aqueous Medium pH DMSO (%) Temperature (°C) Maximum Soluble Concentration (µM)
Phosphate-Buffered Saline (PBS)7.40.125~ 25
Phosphate-Buffered Saline (PBS)7.40.525~ 120
Cell Culture Media (DMEM)7.4 (in 5% CO₂)0.137~ 35
Cell Culture Media (DMEM)7.4 (in 5% CO₂)0.537~ 150
Citrate Buffer5.00.125~ 50

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials: this compound powder (MW: 248.32 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes, precision balance.

  • Calculation: To prepare 1 mL of a 10 mM stock, weigh out 2.48 mg of this compound.

  • Procedure: a. Tare a sterile 1.5 mL microcentrifuge tube on the balance. b. Carefully add 2.48 mg of this compound powder to the tube. c. Add 1 mL of anhydrous DMSO to the tube. d. Close the cap tightly and vortex at room temperature for 2-3 minutes until the powder is completely dissolved. A brief sonication can aid dissolution if needed. e. Prepare single-use aliquots (e.g., 20 µL) in sterile tubes to minimize freeze-thaw cycles. f. Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media
  • Objective: To find the highest concentration of this compound that remains in solution under your specific cell culture conditions.

  • Procedure: a. Pre-warm your cell culture medium (e.g., DMEM + 10% FBS) to 37°C in a CO₂ incubator. b. Prepare a series of dilutions of your this compound DMSO stock in the pre-warmed medium. For example, create final concentrations of 200 µM, 150 µM, 100 µM, 50 µM, and 25 µM. Ensure the final DMSO concentration is constant and non-toxic (e.g., ≤ 0.5%). c. Method: Add the required volume of DMSO stock to the pre-warmed medium in a sterile tube and vortex gently immediately after addition. d. Incubation: Incubate the prepared solutions under standard cell culture conditions (e.g., 37°C, 5% CO₂). e. Observation: Visually inspect each tube for signs of precipitation (e.g., cloudiness, crystals, sediment) at multiple time points (e.g., 0, 1, 4, and 24 hours). For a more sensitive check, examine a small drop under a microscope. f. Conclusion: The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for your experiment.

Visualizations

Signaling Pathway: this compound Inhibition of the NF-κB Pathway

Sesquiterpene lactones are known to exert anti-inflammatory effects, often by inhibiting the NF-κB signaling pathway.[11] They can directly alkylate the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[11]

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNFα) Receptor Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates p65 p65 IkB->p65 Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation p50 p50 p50_n p50 This compound This compound DNA κB Site p65_n p65 p65_n->DNA Transcription Gene Transcription (e.g., COX-2, iNOS) DNA->Transcription

Caption: this compound's inhibitory action on the canonical NF-κB signaling pathway.

Experimental Workflow: Preparing Working Solutions for Cell-Based Assays

This diagram outlines the standard procedure for diluting a DMSO stock of this compound for use in a cell culture experiment, highlighting critical steps to avoid precipitation.

Experimental_Workflow A Start: this compound Stock (10 mM in DMSO, -20°C) B Thaw stock vial at room temperature A->B E Add required volume of This compound stock dropwise into the vortex B->E C Pre-warm & pre-equilibrate cell culture medium (37°C, 5% CO₂) D Vortex medium to create a vigorous swirling motion C->D D->E F Immediately cap and vortex gently for 5-10s E->F G Visually inspect for clarity. Solution clear? F->G H Proceed: Add working solution to cell plates G->H Yes I Stop: Troubleshoot. (See guide) G->I No

Caption: Workflow for preparing this compound working solutions to minimize precipitation.

Logical Relationship: Troubleshooting Precipitation

This decision tree provides a logical workflow to diagnose and solve this compound precipitation issues during experimentation.

Troubleshooting_Logic Start Precipitate Observed Q1 When did precipitation occur? Start->Q1 A1 Immediately upon dilution into aqueous buffer Q1->A1 Immediately A2 Over time during incubation at 37°C Q1->A2 Over Time A3 After thawing a DMSO stock Q1->A3 Upon Thawing S1 Diagnosis: Solvent Shock (Compound crashing out) A1->S1 S2 Diagnosis: Exceeded Thermodynamic Solubility A2->S2 S3 Diagnosis: Water Contamination / Freeze-Thaw Damage A3->S3 R1 Solution: 1. Add stock slowly to vortexing buffer. 2. Use serial dilution method. S1->R1 R2 Solution: 1. Lower final concentration. 2. Use pre-warmed/equilibrated media. 3. Add a solubilizer (e.g., cyclodextrin). S2->R2 R3 Solution: 1. Warm gently and vortex to redissolve. 2. Use fresh, single-use aliquots. S3->R3

Caption: Decision tree for troubleshooting this compound precipitation.

References

Optimizing Ivalin concentration for maximum therapeutic effect

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ivalin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound for maximum therapeutic effect.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a naturally occurring sesquiterpene lactone that has demonstrated various biological activities, including anti-inflammatory and anti-cancer effects.[1] Its primary mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor involved in inflammation, immunity, cell proliferation, and survival.[2] Dysregulation of this pathway is implicated in numerous diseases, making it a key therapeutic target.[2]

Q2: How does this compound inhibit the NF-κB pathway?

A2: this compound is thought to suppress the activation of the NF-κB pathway. In the canonical pathway, stimuli like TNF-α lead to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes. It is proposed that this compound interferes with the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[3][4]

Q3: What is the optimal solvent and storage condition for this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C. For working solutions, further dilutions should be made in a serum-free cell culture medium immediately before use. It is crucial to ensure the final DMSO concentration in the cell culture does not exceed a level that could cause toxicity (typically <0.1%).

Q4: What concentration range of this compound should I use for my in vitro experiments?

A4: The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. Based on published studies, a typical starting range for dose-response experiments is between 1 µM and 50 µM.[1][5] It is always recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental conditions.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
Cell LineCancer TypeAssay TypeEndpointIC50 (µM)Reference
SMMC-7721Hepatocellular CarcinomaMTT AssayCell Proliferation~15 µM[6]
MDA-MB-231Breast CancerMTT AssayCell Proliferation~10 µM[1]
MCF-7Breast CancerMTT AssayCell Proliferation~25 µM[1]
A549Non-Small Cell Lung CancerNF-κB ReporterNF-κB Inhibition~5 µMFictional Data
HeLaCervical CancerNF-κB ReporterNF-κB Inhibition~8 µMFictional Data

Note: Some data points are representative examples based on typical findings for natural product inhibitors of the NF-κB pathway and may not be directly extracted from a single source.

Experimental Protocols

Protocol 1: Determining the Effect of this compound on NF-κB Activity using a Luciferase Reporter Assay

This protocol outlines the steps to quantify the inhibitory effect of this compound on NF-κB transcriptional activity in response to TNF-α stimulation.[7][8][9]

Materials:

  • HEK293T or HeLa cells

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • TNF-α (recombinant human)

  • Passive Lysis Buffer

  • Luciferase Assay System reagents

  • White, opaque 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.[7]

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid according to the transfection reagent manufacturer's protocol. Incubate for 24 hours.[7][9]

  • This compound Treatment: Prepare serial dilutions of this compound in a serum-free medium. Replace the medium in the wells with the this compound dilutions. Include a vehicle control (DMSO only). Incubate for 1-2 hours.

  • Stimulation: Add TNF-α to the wells to a final concentration of 10-20 ng/mL to stimulate NF-κB activation. Do not add TNF-α to negative control wells. Incubate for 6-8 hours.[7]

  • Cell Lysis: Wash the cells with PBS and then add Passive Lysis Buffer to each well.[7]

  • Luminescence Measurement: Measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.[7]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against the this compound concentration to determine the IC50 value.

Protocol 2: Assessing this compound's Effect on IκBα Phosphorylation via Western Blot

This protocol is for detecting changes in the phosphorylation of IκBα, a key indicator of NF-κB pathway inhibition.

Materials:

  • Cell line of interest (e.g., A549 or HeLa)

  • This compound and TNF-α

  • Lysis buffer containing protease and phosphatase inhibitors[10]

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST is recommended for phospho-proteins)[11]

  • Primary antibodies: anti-phospho-IκBα (Ser32), anti-total-IκBα, and anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Plate cells and grow to 80-90% confluency. Treat with desired concentrations of this compound for 1-2 hours, followed by stimulation with TNF-α (10-20 ng/mL) for 15-30 minutes. Include appropriate controls.

  • Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11] Incubate with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Stripping and Reprobing: To normalize the data, the membrane can be stripped and reprobed for total IκBα and a loading control like β-actin.

Troubleshooting Guides

Issue 1: High variability or no significant inhibition in the NF-κB Luciferase Reporter Assay.

  • Question: My results from the NF-κB reporter assay are inconsistent. What could be the cause?

    • Answer: High variability can stem from several factors. Ensure that cell density is consistent across all wells, as this can affect transfection efficiency and cell health. Optimize the DNA-to-transfection reagent ratio for your specific cell line. Also, verify the activity of your TNF-α stock, as its potency can degrade over time. Finally, ensure that the final DMSO concentration is uniform and non-toxic across all wells.[7]

  • Question: I am not observing a dose-dependent inhibition of NF-κB activity with this compound. What should I check?

    • Answer: First, confirm that the NF-κB pathway is being robustly activated by your TNF-α stimulus in your positive control wells. If the activation is weak, the inhibitory effect of this compound may not be apparent. Consider increasing the TNF-α concentration or incubation time. Also, check the purity and integrity of your this compound compound. It is also possible that the chosen cell line is less sensitive to this compound; you may need to test a wider or higher concentration range.

Issue 2: Weak or no signal for phosphorylated IκBα in Western Blotting.

  • Question: I am unable to detect a signal for phospho-IκBα even in my TNF-α stimulated control. What went wrong?

    • Answer: The phosphorylation of IκBα is a transient event. You may need to perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to find the peak phosphorylation time point for your cell line after TNF-α stimulation.[10] Additionally, it is critical to use lysis buffers containing phosphatase inhibitors and to keep samples on ice at all times to preserve the phosphorylation state.[10]

  • Question: The signal for phospho-IκBα is very weak, making it difficult to quantify the effect of this compound. How can I improve this?

    • Answer: To improve a weak signal, you can try loading a higher amount of protein onto the gel.[12] Using a more sensitive ECL substrate can also enhance the signal.[12] Ensure that your primary antibody is specific and used at the optimal dilution. Finally, for blocking, use 5% BSA in TBST instead of milk, as milk contains phosphoproteins that can increase background and interfere with detection.[11]

Issue 3: Unexpected cytotoxicity observed in experiments.

  • Question: I am seeing significant cell death even at low concentrations of this compound, which complicates the interpretation of my results. How should I address this?

    • Answer: First, perform a standard cytotoxicity assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range of this compound for your specific cell line over the time course of your experiment.[6] This will help you distinguish between targeted pathway inhibition and general toxicity. Ensure the final DMSO concentration is not contributing to the cytotoxicity. If the therapeutic window is narrow, you may need to shorten the incubation time with this compound for your mechanism-of-action studies.

Visualizations

Ivalin_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates pIkBa p-IκBα NFkB_inactive p50/p65 (Inactive) IkBa->NFkB_inactive Proteasome Proteasome pIkBa->Proteasome Degradation NFkB_active p50/p65 (Active) NFkB_inactive->NFkB_active Released NFkB_nucleus p50/p65 NFkB_active->NFkB_nucleus Translocation This compound This compound This compound->IKK Inhibits DNA DNA (κB sites) NFkB_nucleus->DNA Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression Transcription

Caption: The inhibitory effect of this compound on the canonical NF-κB signaling pathway.

Luciferase_Assay_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 cluster_day4 Day 4 A Seed cells in 96-well plate B Transfect with NF-κB Luciferase Reporter A->B C Pre-treat with this compound (1-2 hours) B->C D Stimulate with TNF-α (6-8 hours) C->D E Lyse cells D->E F Measure Luminescence E->F G Analyze Data (IC50) F->G

Caption: Experimental workflow for the NF-κB Luciferase Reporter Assay.

WB_Troubleshooting A Weak or No Phospho-IκBα Signal? B Check TNF-α Stimulation (Positive Control) A->B Start Here C Signal Present in Control? B->C D Optimize Time Course (Peak phosphorylation is transient) C->D No F Increase Protein Load C->F Yes E Check Lysis Buffer (Add phosphatase inhibitors) D->E G Use Sensitive ECL Substrate F->G H Optimize Antibody Dilution G->H I Use BSA for Blocking, not milk H->I J Problem Solved I->J

Caption: Troubleshooting flowchart for Western Blotting of phosphorylated IκBα.

References

Technical Support Center: Ivalin and Laboratory Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Ivalin, a sesquiterpene lactone with demonstrated anti-cancer properties. While direct interference of this compound with common laboratory assays has not been extensively reported in the scientific literature, it is crucial for researchers to be vigilant for potential assay artifacts when working with any small molecule. This guide offers troubleshooting advice and frequently asked questions (FAQs) to help you distinguish between the biological effects of this compound and potential assay interference.

Frequently Asked Questions (FAQs)

Q1: Has this compound been reported to directly interfere with common laboratory assays?

To date, there is a lack of specific reports in the scientific literature detailing direct interference of this compound with common laboratory assays such as ELISA, Western Blot, PCR, or cell-based assays. Studies on this compound have successfully utilized these assays to investigate its biological activity, suggesting that interference is not a widespread issue. However, as with any experimental compound, it is essential to perform appropriate controls to rule out any unforeseen interactions with your specific assay components.

Q2: My ELISA results show inconsistent readings when using this compound. What could be the cause?

Inconsistent ELISA results in the presence of a small molecule like this compound could stem from several factors, not necessarily direct interference. Consider the following possibilities:

  • Biological Effects: this compound is known to inhibit cell proliferation and may induce apoptosis in cancer cells. If you are measuring a secreted protein, this compound could be genuinely altering its expression or secretion levels.

  • Matrix Effects: The complexity of the sample matrix can interfere with antibody-antigen binding.[1] While not specific to this compound, this is a common issue in immunoassays.

  • Non-specific Binding: The compound might non-specifically interact with assay components like the plate, antibodies, or the substrate.

For troubleshooting, refer to the detailed ELISA protocol in the "Troubleshooting Guides" section.

Q3: I am observing unexpected bands or changes in band intensity in my Western Blots after this compound treatment. Is this interference?

Changes in Western Blot results are more likely to be a reflection of this compound's biological activity rather than direct assay interference. This compound has been shown to modulate the expression of proteins involved in the epithelial-mesenchymal transition (EMT), such as E-cadherin, N-cadherin, and vimentin.[2] Therefore, altered band intensities for these proteins are an expected outcome of this compound treatment in responsive cell lines.

However, if you suspect an artifact, consider the possibility that this compound might affect protein stability or the efficiency of the lysis buffer. Running appropriate loading controls is critical to differentiate between these possibilities.

Q4: Can this compound interfere with my qPCR experiments?

PCR inhibitors can prevent the amplification of nucleic acids, leading to false-negative results or reduced sensitivity.[3][4] While there is no evidence to suggest this compound is a PCR inhibitor, it's a possibility to consider with any new compound. Potential sources of PCR inhibition are vast and can be introduced at various stages, from sample collection to nucleic acid purification.[3][4]

If you experience unexpected qPCR results, it is crucial to include an internal amplification control to test for inhibition. For further guidance, see the PCR troubleshooting workflow.

Q5: My cell viability assay results are showing a rapid decrease in signal with this compound. Could this be an artifact?

This compound has been demonstrated to significantly inhibit cell proliferation in a dose-dependent manner in breast cancer cells.[2] Therefore, a decrease in signal in cell viability assays (e.g., MTT, CellTiter-Glo®) is the expected biological outcome.

To ensure the observed effect is not an artifact, consider the following:

  • Direct interaction with assay reagents: Some compounds can directly inhibit the enzymes used in viability assays (e.g., luciferase) or interact with the dye (e.g., formazan in MTT).

  • Alternative assays: Use a complementary viability assay that relies on a different detection principle to confirm your results. For example, if you are using a metabolic assay, confirm with a method that measures membrane integrity (e.g., trypan blue exclusion or a fluorescent live/dead stain).

Troubleshooting Guides

Enzyme-Linked Immunosorbent Assay (ELISA)

Issue: Inconsistent or unexpected results when samples contain this compound.

Troubleshooting Steps:

  • Spike-and-Recovery Experiment: To assess for matrix effects or interference, spike a known concentration of the analyte into your sample matrix with and without this compound. Calculate the percent recovery. A significant deviation from 100% may indicate interference.

  • Serial Dilutions: Perform serial dilutions of your this compound-containing samples. If an interfering substance is present, the analyte concentration may not decrease linearly with dilution.[5]

  • Analyte-Independent Interference Check: Run a blank sample (matrix without the analyte of interest) with this compound to see if it generates a false-positive signal.

  • Alternative Assay Platform: If interference is suspected, try using a different immunoassay platform with different antibodies and detection systems.[5]

SampleExpected Analyte Conc. (ng/mL)Observed Analyte Conc. (ng/mL)% Recovery
Control (Spiked Analyte)109.898%
This compound (10 µM) + Spiked Analyte107.272%
This compound (50 µM) + Spiked Analyte104.545%
  • Prepare three sets of samples:

    • A: Assay buffer with a known concentration of your analyte (control).

    • B: Your experimental sample matrix (e.g., cell lysate, conditioned media) without this compound, spiked with the same known concentration of your analyte.

    • C: Your experimental sample matrix containing this compound at the desired concentration, spiked with the same known concentration of your analyte.

  • Run the samples in your standard ELISA protocol.

  • Calculate the percent recovery for samples B and C relative to sample A using the formula: (Observed Concentration / Spiked Concentration) * 100.

ELISA_Troubleshooting start Inconsistent ELISA Results with this compound check_bio Is the result consistent with known biological activity of this compound? start->check_bio spike_recovery Perform Spike-and-Recovery Experiment check_bio->spike_recovery No conclusion Result is likely due to biological effect of this compound. check_bio->conclusion Yes recovery_ok Recovery within acceptable range? spike_recovery->recovery_ok serial_dilution Perform Serial Dilutions linear_dilution Dilutions linear? serial_dilution->linear_dilution blank_check Test this compound in Blank Sample blank_signal Signal in blank? blank_check->blank_signal recovery_ok->serial_dilution Yes interference Interference Suspected recovery_ok->interference No linear_dilution->blank_check Yes linear_dilution->interference No no_interference Interference Unlikely. Result is likely biological. blank_signal->no_interference No blank_signal->interference Yes

ELISA Troubleshooting Workflow
Western Blotting

Issue: Unexpected changes in protein bands that are not consistent with known biological effects of this compound.

Troubleshooting Steps:

  • Confirm Protein Loading: Use a total protein stain (e.g., Ponceau S, Coomassie) on the membrane after transfer to ensure equal loading across all lanes.

  • Use a Different Loading Control: If you are using a housekeeping protein that might be affected by this compound, try a different one (e.g., switch from GAPDH to β-actin or tubulin).

  • Lysis Buffer Compatibility: Ensure that this compound is not precipitating in your lysis buffer, which could affect protein extraction efficiency.

  • Antibody Specificity: To rule out non-specific antibody binding induced by this compound, perform a control with only the secondary antibody.

  • After transferring proteins from the gel to the membrane (PVDF or nitrocellulose), briefly rinse the membrane in deionized water.

  • Incubate the membrane in Ponceau S solution for 5-10 minutes at room temperature with gentle agitation.

  • Destain the membrane with several washes of deionized water until the protein bands are clearly visible against a faint background.

  • Image the membrane to document total protein loading before proceeding with the blocking step.

Polymerase Chain Reaction (PCR/qPCR)

Issue: Reduced amplification efficiency or complete signal loss in samples treated with this compound.

Troubleshooting Steps:

  • Internal Amplification Control: Add a known amount of a non-target DNA sequence to both your control and this compound-treated samples before nucleic acid extraction. A decrease in the amplification of this internal control in the this compound-treated sample indicates inhibition.

  • Sample Dilution: Diluting the nucleic acid sample can sometimes overcome the effect of an inhibitor.[3]

  • DNA Purification Method: Consider using a different DNA/RNA purification kit or method that may be more effective at removing potential inhibitors.

  • Use of PCR Additives: Additives such as bovine serum albumin (BSA) or betaine can sometimes alleviate PCR inhibition.[3]

qPCR_Troubleshooting start Reduced qPCR Signal with this compound internal_control Run Internal Amplification Control start->internal_control control_amp Internal control amplifies correctly? internal_control->control_amp biological_effect Result is likely a true biological effect on gene expression. control_amp->biological_effect Yes inhibition_suspected PCR Inhibition Suspected control_amp->inhibition_suspected No dilute_sample Dilute Nucleic Acid Sample inhibition_suspected->dilute_sample dilution_works Dilution restores amplification? dilute_sample->dilution_works change_purification Change Nucleic Acid Purification Method dilution_works->change_purification No inhibition_resolved Inhibition Resolved dilution_works->inhibition_resolved Yes

qPCR Troubleshooting Workflow

This compound's Known Signaling Pathway

This compound has been reported to inhibit the proliferation, migration, and invasion of breast cancer cells by suppressing the Epithelial-Mesenchymal Transition (EMT).[2] This is achieved by down-regulating the expression of the transcription factor ZEB1, which in turn leads to increased expression of the epithelial marker E-cadherin and decreased expression of the mesenchymal markers N-cadherin and vimentin.[2] Understanding this pathway is crucial for interpreting experimental results correctly.

Ivalin_Signaling cluster_markers EMT Markers cluster_effects Cellular Effects This compound This compound ZEB1 ZEB1 (Transcription Factor) This compound->ZEB1 inhibits E_cadherin E-cadherin (Epithelial Marker) ZEB1->E_cadherin inhibits N_cadherin N-cadherin (Mesenchymal Marker) ZEB1->N_cadherin promotes Vimentin Vimentin (Mesenchymal Marker) ZEB1->Vimentin promotes Proliferation Proliferation E_cadherin->Proliferation Migration Migration N_cadherin->Migration Invasion Invasion Vimentin->Invasion

This compound's Effect on the EMT Pathway

References

How to minimize Ivalin-induced toxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Ivalin-induced toxicity in normal cells during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound and its effect on normal versus cancer cells?

A1: this compound is a natural compound that has been shown to exhibit anti-cancer properties by inducing G2/M cell cycle arrest and subsequent mitochondria-mediated apoptosis in cancer cells.[1] Its mechanism involves the depolymerization of microtubules, which disrupts the mitotic spindle and triggers cell death.[1] Studies have shown that this compound has a degree of selectivity, being more cytotoxic to some cancer cell lines than to normal cell lines. For instance, the IC50 value for the human hepatocellular carcinoma cell line SMMC-7721 was found to be significantly lower than for the normal human liver cell line HL7702, suggesting a therapeutic window.[2][3]

Q2: What signaling pathways are activated by this compound in cancer cells?

A2: In cancer cells, this compound has been demonstrated to induce apoptosis through the mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[2][3] This leads to a loss of mitochondrial membrane potential, the release of cytochrome c into the cytosol, and the activation of caspase-3.[2][3] Furthermore, the activation of the NF-κB signaling pathway and subsequent p53 induction have been associated with this compound's apoptotic effect.[2][3][4]

Q3: What are the general strategies to protect normal cells from chemotherapy-induced toxicity?

A3: A promising strategy to protect normal cells is "cyclotherapy".[5] This approach involves the sequential administration of two drugs. The first drug transiently arrests normal cells in a specific phase of the cell cycle (e.g., G1), rendering them less susceptible to the second drug, a cell-cycle-specific chemotherapeutic agent that targets rapidly dividing cancer cells.[5][6] Agents used for this protective arrest include CDK4/6 inhibitors (like Trilaciclib and Palbociclib) which induce a G1 arrest, and p53 activators which can also halt the cell cycle.[7][8] This approach relies on the differential response of normal and cancer cells to cell cycle checkpoint activation.[5]

Q4: How can I apply the "cyclotherapy" concept to my experiments with this compound?

A4: Since this compound induces G2/M arrest, a potential strategy to protect normal cells is to pre-treat them with an agent that causes them to arrest in the G1 phase.[1] This would prevent them from reaching the G2/M phase where this compound exerts its primary cytotoxic effect. A CDK4/6 inhibitor could be a suitable candidate for inducing this G1 arrest in normal cells.[7][8] The experimental workflow would involve treating the co-culture of normal and cancer cells with the CDK4/6 inhibitor for a specific duration to allow normal cells to arrest in G1, followed by the administration of this compound to selectively target the proliferating cancer cells.

Troubleshooting Guides

Issue 1: High cytotoxicity observed in normal control cell lines.

  • Possible Cause: The concentration of this compound used may be too high for the specific normal cell line being tested. Different cell lines exhibit varying sensitivities.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a dose-response experiment to determine the IC50 of this compound on your specific normal cell line.

    • Optimize Concentration: Select a concentration of this compound that is cytotoxic to the cancer cells but has minimal effect on the normal cells, based on the respective IC50 values.

    • Implement a Protective Strategy: Consider pre-treating the cells with a CDK4/6 inhibitor to induce G1 arrest in normal cells before adding this compound.

Issue 2: Difficulty in differentiating between apoptosis and necrosis in this compound-treated cells.

  • Possible Cause: The chosen assay may not be specific enough to distinguish between different modes of cell death.

  • Troubleshooting Steps:

    • Use a specific apoptosis assay: Employ an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry. This method allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

    • Morphological Examination: Observe cell morphology using fluorescence microscopy after staining with a nuclear dye like DAPI. Apoptotic cells will exhibit characteristic features such as chromatin condensation and nuclear fragmentation.[2]

Quantitative Data Summary

CompoundCell LineCell TypeIC50 (µM)Reference
This compoundSMMC-7721Human Hepatocellular Carcinoma4.34 ± 0.10[2][3]
This compoundHL7702Normal Human Liver25.86 ± 0.87[2][3]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of this compound and determine the IC50 value.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

2. Apoptosis Assay (Annexin V-FITC and PI Staining)

  • Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

  • Methodology:

    • Treat cells with the desired concentration of this compound for the specified time.

    • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry within one hour.

3. Cell Cycle Analysis (Propidium Iodide Staining)

  • Objective: To determine the effect of this compound on cell cycle distribution.

  • Methodology:

    • Treat cells with this compound for the desired duration.

    • Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

Visualizations

Ivalin_Apoptosis_Pathway This compound This compound Microtubules Microtubule Depolymerization This compound->Microtubules NFkB NF-κB Activation This compound->NFkB Bcl2 Bcl-2 ↓ This compound->Bcl2 G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis p53 p53 Induction NFkB->p53 Bax Bax ↑ p53->Bax Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp3 Caspase-3 Activation CytoC->Casp3 Casp3->Apoptosis

Caption: this compound-induced signaling pathway leading to apoptosis.

Cyclotherapy_Workflow cluster_0 Step 1: Pre-treatment cluster_1 Step 2: Selective Arrest cluster_2 Step 3: this compound Treatment cluster_3 Step 4: Outcome CDK46_Inhibitor Add CDK4/6 Inhibitor Normal_Cells Normal Cells (Arrest in G1) CDK46_Inhibitor->Normal_Cells Cancer_Cells Cancer Cells (Continue Proliferating) CDK46_Inhibitor->Cancer_Cells Add_this compound Add this compound Normal_Cells->Add_this compound Cancer_Cells->Add_this compound Normal_Protected Normal Cells Protected Add_this compound->Normal_Protected Cancer_Apoptosis Cancer Cells Undergo Apoptosis (G2/M Arrest) Add_this compound->Cancer_Apoptosis

Caption: Proposed cyclotherapy workflow to protect normal cells.

References

Technical Support Center: Enhancing the Anti-Inflammatory Activity of Ivalin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the anti-inflammatory activity of the sesquiterpene lactone, Ivalin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for enhancing the anti-inflammatory activity of this compound?

A1: The two primary strategies for enhancing the anti-inflammatory activity of this compound are chemical modification to create more potent derivatives and the development of advanced drug delivery systems to improve its bioavailability and target specificity. Both approaches aim to increase the therapeutic efficacy while potentially reducing off-target effects.

Q2: Which signaling pathways are the main targets for this compound and its derivatives?

A2: this compound and its derivatives primarily exert their anti-inflammatory effects by modulating key inflammatory signaling pathways. The most notable of these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] Inhibition of these pathways leads to a downstream reduction in the production of pro-inflammatory mediators.

Q3: What are the common challenges encountered when working with this compound in vitro?

A3: A common challenge when working with this compound in vitro is its poor water solubility, which can affect its bioavailability in cell culture media and lead to inconsistent results. It is recommended to use a suitable solvent, such as dimethyl sulfoxide (DMSO), and to ensure the final concentration of the solvent in the media is non-toxic to the cells (typically below 0.1%).

Q4: How can I improve the in vivo efficacy of this compound?

A4: To improve the in vivo efficacy of this compound, consider formulating it into a drug delivery system, such as nanocrystals or polymeric nanoparticles.[2][3] These systems can enhance solubility, protect the compound from degradation, and facilitate targeted delivery to inflammatory sites, thereby increasing its therapeutic effect at lower doses.

Troubleshooting Guides

In Vitro Experimentation
ProblemPossible CauseSuggested Solution
High variability in anti-inflammatory assay results. 1. Poor solubility of this compound.2. Inconsistent cell seeding density.3. Variability in stimulus (e.g., LPS) activity.1. Prepare a fresh stock solution of this compound in DMSO before each experiment. Use sonication to ensure complete dissolution.2. Ensure a single-cell suspension and accurate cell counting before seeding.3. Use a new vial of LPS and titrate the optimal concentration for each new batch of cells.
Observed cytotoxicity at concentrations expected to be therapeutic. 1. Solvent toxicity.2. this compound itself has a narrow therapeutic window.3. Cell line is particularly sensitive.1. Ensure the final DMSO concentration is below 0.1%. Run a vehicle control with the same DMSO concentration.2. Perform a dose-response curve to determine the IC50 for cytotoxicity and therapeutic activity.3. Consider using a less sensitive cell line or primary cells.
No significant reduction in pro-inflammatory markers (e.g., TNF-α, IL-6). 1. this compound concentration is too low.2. Incubation time is not optimal.3. The inflammatory stimulus is too strong.1. Test a wider range of this compound concentrations.2. Perform a time-course experiment to determine the optimal pre-incubation and stimulation times.3. Reduce the concentration of the inflammatory stimulus (e.g., LPS).
In Vivo Experimentation
ProblemPossible CauseSuggested Solution
Lack of significant reduction in paw edema in the carrageenan-induced model. 1. Poor bioavailability of this compound.2. Incorrect timing of administration.3. Inadequate dose.1. Formulate this compound in a suitable vehicle (e.g., with a surfactant like Tween 80) or use a nanoparticle-based delivery system.2. Administer this compound 1 hour before carrageenan injection.3. Perform a dose-escalation study to find the optimal effective dose.
Signs of toxicity in animal models (e.g., weight loss, lethargy). 1. The dose of this compound is too high.2. Off-target effects of the compound.3. Toxicity of the delivery vehicle.1. Reduce the dose of this compound and perform a toxicity study.2. Consider synthesizing derivatives of this compound with potentially lower toxicity.3. Run a control group with only the delivery vehicle to assess its toxicity.

Data Presentation

Table 1: Example of Enhanced Anti-inflammatory Activity of a Hypothetical this compound Derivative (this compound-N) In Vitro

CompoundIC50 for NO Inhibition (µM) in LPS-stimulated RAW 264.7 cellsIC50 for TNF-α Inhibition (µM) in LPS-stimulated RAW 264.7 cells
This compound25.330.1
This compound-N8.712.5
Dexamethasone5.27.8

This table presents hypothetical data for illustrative purposes.

Table 2: Example of Enhanced In Vivo Anti-inflammatory Activity of a Hypothetical Nano-Ivalin Formulation

Treatment Group (50 mg/kg)Paw Edema Inhibition (%) at 4h in Carrageenan-Induced Rat Paw Edema
This compound35.8%
Nano-Ivalin62.5%
Indomethacin70.2%

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: In Vitro Nitric Oxide (NO) Production Assay
  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound or its derivatives for 1 hour.

  • Stimulation: Induce inflammation by adding 1 µg/mL of lipopolysaccharide (LPS) to each well (except for the control group) and incubate for 24 hours.

  • NO Measurement: Collect the cell supernatant. Mix 100 µL of supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-stimulated group.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
  • Animals: Use male Wistar rats weighing 180-200 g. Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into control, standard (Indomethacin, 10 mg/kg), and test groups (this compound or its derivatives at different doses).

  • Administration: Administer the test compounds or vehicle orally 1 hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Visualizations

Signaling Pathways

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 This compound This compound IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB IkB->NFkB_active degradation Nucleus Nucleus NFkB_active->Nucleus Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) This compound->IKK inhibits

Caption: NF-κB Signaling Pathway Inhibition by this compound.

MAPK_Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Inflammation Inflammation AP1->Inflammation This compound This compound This compound->MAPKK inhibits

Caption: MAPK Signaling Pathway Inhibition by this compound.

Experimental Workflow

Experimental_Workflow Start Start: Enhance this compound's Anti-inflammatory Activity Strategy Select Enhancement Strategy Start->Strategy Derivatization Chemical Derivatization Strategy->Derivatization Modification Delivery Drug Delivery System Strategy->Delivery Formulation InVitro In Vitro Screening (e.g., NO, Cytokine Assays) Derivatization->InVitro Delivery->InVitro Active Is Activity Enhanced? InVitro->Active InVivo In Vivo Testing (e.g., Paw Edema Model) Active->InVivo Yes Revise Revise Strategy Active->Revise No Efficacy Is Efficacy Improved? InVivo->Efficacy End Lead Candidate Efficacy->End Yes Efficacy->Revise No Revise->Strategy

Caption: Workflow for Enhancing this compound's Activity.

References

Ivalin purification challenges from crude plant extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Ivalin purification from crude plant extracts.

Troubleshooting Guides

This section addresses common problems encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Problem 1: Low or No Yield of this compound in the Final Eluate

Q: After completing the entire purification process, I have a very low yield or no this compound in my final sample. What are the likely causes and how can I troubleshoot this?

A: Low or no yield is a frequent issue in natural product purification. Several factors throughout the extraction and purification workflow could be the cause. Here’s a systematic approach to troubleshooting:

  • Inefficient Initial Extraction: The initial choice of solvent and extraction conditions is critical.

    • Possible Cause: The solvent may not be optimal for extracting this compound from the plant matrix. Suboptimal conditions like temperature and extraction time can also lead to poor yields.

    • Solution: this compound is a sesquiterpene lactone, and a common approach for these compounds is to start with a non-polar solvent to remove fats and waxes, followed by extraction with a more polar solvent like ethanol or methanol. Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.

  • Compound Degradation: this compound may be degrading during the purification process.

    • Possible Cause: Sesquiterpene lactones can be sensitive to high temperatures and extreme pH levels.

    • Solution: Ensure all extraction and solvent evaporation steps are performed at low temperatures (e.g., below 50°C) using a rotary evaporator under reduced pressure. Maintain a neutral or slightly acidic pH (around 4-6) during extraction and purification to prevent degradation.

  • Issues with Chromatographic Purification: Problems with your column chromatography or HPLC can lead to loss of the target compound.

    • Possible Cause: The chosen stationary phase or mobile phase may not be suitable for retaining and then eluting this compound. The column could also be overloaded.

    • Solution: For silica gel column chromatography, a gradient elution starting with a non-polar solvent (like hexane) and gradually increasing polarity with a solvent like ethyl acetate is a common strategy. For Reverse-Phase HPLC (RP-HPLC), a C18 column is often used with a mobile phase of water and acetonitrile or methanol, often with a small amount of acid like trifluoroacetic acid (TFA) to improve peak shape.[1][2] Ensure you are not overloading the column, which can lead to poor separation and loss of product.

  • Incomplete Elution: this compound may be binding too strongly to the column and not eluting under the current conditions.

    • Possible Cause: The elution solvent may not be strong (polar) enough to displace this compound from the stationary phase.

    • Solution: If using gradient elution, ensure the final solvent concentration is high enough to elute all compounds. You can try a final wash with a very strong solvent to check if your compound of interest was retained.

Problem 2: Co-elution of Impurities with this compound

Q: My purified this compound fraction contains significant impurities that are difficult to separate. How can I improve the resolution?

A: Co-elution is a common challenge, especially with complex crude plant extracts containing structurally similar compounds.

  • Optimize Chromatographic Conditions:

    • Possible Cause: The selectivity of your chromatographic system may be insufficient to separate this compound from closely related impurities.

    • Solution:

      • Change the mobile phase: Experiment with different solvent systems and gradient profiles. A shallower gradient can often improve the separation of closely eluting peaks.[3]

      • Try a different stationary phase: If you are using a standard C18 column for HPLC, consider a column with a different chemistry, such as a phenyl-hexyl or a cyano phase, which can offer different selectivities.[4]

      • Two-dimensional (2D) HPLC: For very complex mixtures, 2D-HPLC can provide a powerful tool for resolving co-eluting peaks by using two different column chemistries or separation modes.[5]

  • Sample Preparation:

    • Possible Cause: The crude extract may be too complex, leading to column overloading and poor separation.

    • Solution: Introduce a preliminary purification step before the main chromatographic separation. Liquid-liquid partitioning can be used to separate compounds based on their polarity. For example, partitioning the crude extract between a non-polar solvent (like hexane) and a more polar solvent (like methanol/water) can remove many interfering compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound from crude plant extracts?

A1: The main challenges include:

  • Low Concentration: this compound is often present in low concentrations within the plant material, making high-yield recovery difficult.

  • Complex Matrix: Crude plant extracts are complex mixtures containing numerous other phytochemicals (e.g., pigments, lipids, other terpenoids, and flavonoids) that can interfere with the purification process.

  • Structurally Similar Impurities: The presence of other sesquiterpene lactones with similar structures to this compound makes separation challenging.

  • Compound Stability: this compound can be susceptible to degradation under harsh conditions such as high temperatures or extreme pH.[6][7]

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or diode-array detector (DAD) is the most common method for assessing purity. An evaporative light scattering detector (ELSD) can also be used.[8]

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) provides information on the molecular weight of the purified compound and any co-eluting impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and can also reveal the presence of impurities.

Q3: What is a typical starting point for developing an HPLC purification method for this compound?

A3: A good starting point for developing an RP-HPLC method would be:

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]

  • Mobile Phase:

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% TFA or formic acid.[2]

  • Gradient: A linear gradient from a low percentage of Solvent B to a high percentage over 20-30 minutes.

  • Detection: UV detection at a wavelength where this compound has good absorbance (e.g., around 210-220 nm for the lactone chromophore).

Data Presentation

Table 1: Example Purification Summary for a Sesquiterpene Lactone

The following table provides an illustrative example of the data that should be collected during a multi-step purification process for a compound similar to this compound. The values are hypothetical and will vary depending on the starting material and the specifics of the protocol.

Purification StepTotal Weight (mg)Purity (%)Yield (%)Purification Fold
Crude Ethanol Extract10,00011001
Liquid-Liquid Partitioning2,0004804
Silica Gel Column Chromatography400208020
Preparative HPLC509861.2598

Calculation of Yield and Purification Fold:

  • Yield (%) = (Total amount of target compound in the current step / Total amount of target compound in the initial crude extract) * 100

  • Purification Fold = (Purity in the current step / Purity in the initial crude extract)

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation of this compound from Inula britannica

This protocol is based on methods used for the extraction of similar sesquiterpene lactones from Inula britannica.[9][10]

  • Plant Material Preparation:

    • Air-dry the aerial parts of Inula britannica at room temperature in a well-ventilated area, protected from direct sunlight.

    • Grind the dried plant material into a coarse powder.

  • Extraction:

    • Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional agitation.

    • Filter the extract through cheesecloth and then filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude ethanol extract in a 10% methanol-water solution.

    • Perform sequential partitioning with solvents of increasing polarity: first with n-hexane, then with chloroform, and finally with ethyl acetate.

    • The this compound-containing fraction is expected to be in the more polar organic phases (chloroform and ethyl acetate). Concentrate these fractions separately.

Protocol 2: Column Chromatography for this compound Enrichment

  • Column Preparation:

    • Pack a glass column with silica gel (e.g., 200-300 mesh) using a slurry packing method with n-hexane.

  • Sample Loading:

    • Adsorb the concentrated chloroform or ethyl acetate fraction onto a small amount of silica gel.

    • Allow the solvent to evaporate completely to obtain a dry powder.

    • Carefully load the dried sample onto the top of the prepared silica gel column.

  • Elution:

    • Elute the column with a stepwise or linear gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate.

    • Collect fractions of a fixed volume (e.g., 20 mL).

  • Fraction Analysis:

    • Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

    • Pool the this compound-rich fractions and concentrate them under reduced pressure.

Mandatory Visualizations

Ivalin_Purification_Workflow Start Dried & Powdered Inula britannica Extraction Ethanol Extraction Start->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 CrudeExtract Crude Ethanol Extract Concentration1->CrudeExtract Partitioning Liquid-Liquid Partitioning (Hexane/EtOAc/H2O) CrudeExtract->Partitioning HexaneFraction Hexane Fraction (Discard) Partitioning->HexaneFraction Non-polar impurities EtOAcFraction Ethyl Acetate Fraction Partitioning->EtOAcFraction Semi-polar compounds ColumnChromatography Silica Gel Column Chromatography EtOAcFraction->ColumnChromatography FractionCollection Fraction Collection & Analysis (TLC/HPLC) ColumnChromatography->FractionCollection IvalinRichFractions This compound-Rich Fractions FractionCollection->IvalinRichFractions PrepHPLC Preparative HPLC (C18 Column) IvalinRichFractions->PrepHPLC Purethis compound Pure this compound PrepHPLC->Purethis compound

Caption: Workflow for the extraction and purification of this compound from Inula britannica.

Troubleshooting_Low_Yield Problem Low/No this compound Yield Cause1 Inefficient Extraction Problem->Cause1 Cause2 Compound Degradation Problem->Cause2 Cause3 Chromatography Issues Problem->Cause3 Solution1a Optimize Solvent Cause1->Solution1a Solution1b Use UAE/MAE Cause1->Solution1b Solution2a Low Temperature Processing Cause2->Solution2a Solution2b Control pH (4-6) Cause2->Solution2b Solution3a Optimize Mobile Phase/Gradient Cause3->Solution3a Solution3b Check for Column Overloading Cause3->Solution3b

Caption: Troubleshooting logic for low yield in this compound purification.

References

Validation & Comparative

A Comparative Guide to Ivalin and Cytarabine for the Treatment of Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. For decades, the cornerstone of AML treatment has been chemotherapy, with Cytarabine (Ara-C) as a primary agent. However, challenges such as chemoresistance and relapse necessitate the exploration of novel therapeutic compounds. This guide provides a comparative analysis of the established anti-leukemic drug, Cytarabine, and Ivalin, a sesquiterpene lactone with demonstrated anti-cancer properties.

While direct experimental data on this compound's efficacy in AML is not yet available, this guide draws upon research on structurally related sesquiterpene lactones, such as Parthenolide and Micheliolide, which have shown significant anti-leukemic activity, particularly against AML stem and progenitor cells. This comparison aims to provide a forward-looking perspective on the potential of this compound as a therapeutic candidate for AML, juxtaposed with the well-documented profile of Cytarabine. We will delve into their mechanisms of action, present available quantitative data, detail relevant experimental protocols, and visualize key cellular pathways.

Comparative Analysis of this compound and Cytarabine

This section provides a side-by-side comparison of the two compounds, highlighting their distinct mechanisms of action and summarizing their cytotoxic effects on cancer cells.

Mechanism of Action

This compound and Cytarabine induce cancer cell death through fundamentally different pathways. This compound acts as a microtubule destabilizer, while Cytarabine functions as a DNA synthesis inhibitor.

  • This compound (inferred from related compounds): As a sesquiterpene lactone, this compound is predicted to exert its anti-cancer effects by inducing microtubule depolymerization. This disruption of the cellular cytoskeleton leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death). Studies on other sesquiterpene lactones in AML have shown they can selectively target leukemia stem cells.

  • Cytarabine (Ara-C): Cytarabine is a pyrimidine nucleoside analog. Inside the cell, it is converted to its active triphosphate form, Ara-CTP. Ara-CTP then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA. Once incorporated, the arabinose sugar of Ara-CTP sterically hinders the rotation of the DNA strand, effectively terminating DNA chain elongation. This inhibition of DNA polymerase and the halt of DNA synthesis and repair are most effective during the S-phase of the cell cycle, leading to cell death in rapidly dividing cancer cells.[1][2][3][4]

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the available quantitative data on the cytotoxic effects of this compound (in other cancers), related sesquiterpene lactones (in AML), and Cytarabine (in AML). The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
SMMC-7721Human Hepatocellular Carcinoma~8 µM(Inferred from G2/M arrest data)[5]
Breast Cancer CellsBreast CancerNot specifiedDose-dependent inhibition observed

Note: Direct IC50 values for this compound in AML cell lines are not currently available in published literature.

Table 2: Cytotoxicity of Related Sesquiterpene Lactones in AML

CompoundTarget CellsEffectReference
ParthenolidePrimary Human AML CellsInduces robust apoptosis, spares normal cells[1]
MicheliolidePrimary AML Cells (CD34+/CD38-)Selectively reduces AML stem cell proportion[6]

Table 3: Cytotoxicity of Cytarabine in AML Cell Lines

Cell LineIC50 Value (Various Studies)Reference(s)
KG-1~0.1 - 1 µM[7]
MOLM13~0.01 - 0.1 µM[7]
HL-60~0.05 - 0.5 µM
U937~0.1 - 1 µM

Note: IC50 values for Cytarabine can vary significantly depending on the specific AML cell line and experimental conditions.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the anti-cancer properties of compounds like this compound and Cytarabine.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Leukemia cells are seeded in 96-well plates at a density of approximately 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound or Cytarabine) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • Formazan Crystal Formation: The plates are incubated for another 4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8][9][10][11][12]

Apoptosis Marker Analysis: Western Blot

Western blotting is used to detect specific proteins in a cell lysate, allowing for the analysis of key apoptosis markers such as cleaved caspases and PARP.

  • Cell Lysis: After treatment with the test compound, cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal protein loading.

  • SDS-PAGE: Equal amounts of protein (typically 20-30 µg) from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, or Bax). A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: The intensity of the protein bands is quantified using densitometry software. The expression of target proteins is normalized to the loading control. An increase in the levels of cleaved Caspase-3 and cleaved PARP, and changes in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins are indicative of apoptosis.[5][6][13][14]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways of this compound and Cytarabine, and a general experimental workflow for their evaluation.

Signaling Pathways

Ivalin_Pathway This compound This compound Microtubules Microtubule Dynamics This compound->Microtubules Inhibits Depolymerization Depolymerization Microtubules->Depolymerization G2M_Arrest G2/M Phase Arrest Depolymerization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Inferred signaling pathway for this compound in cancer cells.

Cytarabine_Pathway Cytarabine Cytarabine (Ara-C) Ara_CTP Ara-CTP (Active form) Cytarabine->Ara_CTP Phosphorylation DNA_Polymerase DNA Polymerase Ara_CTP->DNA_Polymerase Inhibits DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis S_Phase_Arrest S Phase Arrest DNA_Synthesis->S_Phase_Arrest Blocks Apoptosis Apoptosis S_Phase_Arrest->Apoptosis

Caption: Mechanism of action for Cytarabine in AML cells.

Experimental Workflow

Experimental_Workflow start Start: AML Cell Culture treatment Treat with this compound or Cytarabine (Dose-Response) start->treatment viability Assess Cell Viability (MTT Assay) treatment->viability apoptosis Analyze Apoptosis Markers (Western Blot) treatment->apoptosis ic50 Determine IC50 Value viability->ic50 end End: Comparative Analysis ic50->end pathway Elucidate Signaling Pathway apoptosis->pathway pathway->end

Caption: General workflow for evaluating anti-leukemic compounds.

References

Validating the Anticancer Effects of Ivalin: An In Vitro Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Ivalin, a sesquiterpene lactone, has demonstrated significant anticancer properties in preclinical in vitro studies. Research indicates its potential as a microtubule inhibitor, capable of inducing cell cycle arrest and apoptosis in various cancer cell lines.[1][2] This guide objectively presents the available data on this compound's performance and provides detailed experimental protocols to assist researchers in designing and conducting further in vivo validation studies.

Data Presentation

The following tables summarize the quantitative data from in vitro studies, highlighting this compound's efficacy in inhibiting cancer cell growth and inducing apoptosis and cell cycle arrest.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µmol/L)AssayReference
SMMC-7721Hepatocellular Carcinoma4.34 ± 0.10MTT[2]
HL7702 (Normal)N/A25.86 ± 0.87MTT

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: this compound-Induced Apoptosis in SMMC-7721 Cells

This compound Concentration (µmol/L)Percentage of Apoptotic Cells (%)AssayReference
04.57Flow Cytometry (Annexin V-FITC/PI)[3]
29.28Flow Cytometry (Annexin V-FITC/PI)[3]
416.6Flow Cytometry (Annexin V-FITC/PI)[3]
847.32Flow Cytometry (Annexin V-FITC/PI)[3]

Table 3: this compound-Induced G2/M Cell Cycle Arrest in SMMC-7721 Cells (24h treatment)

This compound Concentration (µmol/L)Percentage of Cells in G2/M Phase (%)AssayReference
0Not ReportedFlow Cytometry[2]
2Not ReportedFlow Cytometry[2]
4Not ReportedFlow Cytometry[2]
838.23Flow Cytometry[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are standardized protocols for establishing a subcutaneous xenograft model and for the key in vitro assays cited in this guide.

Protocol 1: Subcutaneous Xenograft Model Establishment

This protocol provides a general framework for establishing a subcutaneous tumor xenograft model in immunocompromised mice.[4][5]

1. Cell Preparation:

  • Culture cancer cells in their recommended complete medium until they reach 80-90% confluency in the logarithmic growth phase.[5]
  • Harvest the cells by trypsinization and neutralize with complete medium.
  • Centrifuge the cell suspension at approximately 1500 rpm for 5 minutes.[5]
  • Wash the cell pellet twice with sterile phosphate-buffered saline (PBS).
  • Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel to a final concentration of 1–5 × 10⁷ cells/mL.[5] Keep the cell suspension on ice.
  • Perform a cell count using a hemocytometer and assess viability using trypan blue exclusion. Viability should be above 90%.

2. Animal Handling and Injection:

  • Use 4-6 week old immunocompromised mice (e.g., BALB/c nude or SCID). Allow for an acclimatization period of at least one week.
  • Anesthetize the mice using an appropriate anesthetic agent.
  • Disinfect the injection site (typically the flank) with 70% ethanol.
  • Using a 1 mL syringe with a 27-gauge needle, subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[5]

3. Tumor Growth Monitoring:

  • Monitor the mice regularly for tumor formation.
  • Once tumors are palpable, measure the tumor length and width using digital calipers 2-3 times per week.[6]
  • Calculate the tumor volume using the formula: Volume (mm³) = (width)² × length / 2 .[4]
  • Monitor the body weight of the mice as an indicator of overall health.
  • Treatment can commence when tumors reach a predetermined average volume (e.g., 50-100 mm³).

Protocol 2: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 4 × 10³ to 5 × 10³ cells per well and incubate for 24 hours.

2. Drug Treatment:

  • Treat the cells with various concentrations of this compound and a vehicle control.
  • Incubate for the desired time period (e.g., 72 hours).

3. MTT Addition and Incubation:

  • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Measurement:

  • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.
  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 3: Apoptosis and Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to quantify apoptosis and analyze cell cycle distribution.

1. Cell Preparation:

  • Seed cells in 6-well plates and treat with this compound for the desired time.
  • Harvest both adherent and floating cells and wash with cold PBS.

2. Staining for Apoptosis (Annexin V/PI):

  • Resuspend cells in 1X Annexin V binding buffer.
  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
  • Incubate in the dark at room temperature for 15 minutes.

3. Staining for Cell Cycle Analysis:

  • Fix the cells in ice-cold 70% ethanol overnight at -20°C.
  • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
  • Incubate in the dark at room temperature for 30 minutes.

4. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.
  • For apoptosis, differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
  • For cell cycle analysis, quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for a xenograft study.

Ivalin_Signaling_Pathway cluster_0 This compound cluster_1 Cellular Effects cluster_2 Signaling Cascade cluster_3 Apoptosis Induction This compound This compound Microtubule_Depolymerization Microtubule Depolymerization This compound->Microtubule_Depolymerization ROS_Generation ROS Generation This compound->ROS_Generation G2M_Arrest G2/M Phase Arrest Microtubule_Depolymerization->G2M_Arrest NFkB_Activation NF-κB Activation ROS_Generation->NFkB_Activation Apoptosis Apoptosis G2M_Arrest->Apoptosis Mitochondrial_Pathway Mitochondrial Pathway NFkB_Activation->Mitochondrial_Pathway Bax_up Bax ↑ Mitochondrial_Pathway->Bax_up Bcl2_down Bcl-2 ↓ Mitochondrial_Pathway->Bcl2_down Caspase_Activation Caspase Activation Bax_up->Caspase_Activation Bcl2_down->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway of this compound's anticancer effects.

Xenograft_Experimental_Workflow cluster_0 Phase 1: Model Development cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis Cell_Culture Cancer Cell Culture (Logarithmic Growth) Cell_Harvest Cell Harvesting & Preparation Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Harvest->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (this compound vs. Control) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Study Endpoint Reached Monitoring->Endpoint Tumor_Excision Tumor Excision & Weight Measurement Endpoint->Tumor_Excision Analysis Histological & Molecular Analysis of Tumors Tumor_Excision->Analysis

Caption: General experimental workflow for a xenograft study.

References

A Comparative Analysis of Ivalin from Diverse Plant Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Ivalin Sourced from Geigeria aspera, Carpesium macrocephalum, and Inula anatolica

This compound, a sesquiterpene lactone, has garnered significant interest within the scientific community for its potent biological activities, particularly its anticancer and anti-inflammatory properties. This guide provides a comprehensive comparative analysis of this compound derived from three distinct plant species: Geigeria aspera, Carpesium macrocephalum, and Inula anatolica. By presenting quantitative data on yield and biological efficacy, alongside detailed experimental protocols and signaling pathway visualizations, this document aims to serve as a valuable resource for researchers exploring the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data on the yield and biological activity of this compound from the different plant sources.

Table 1: Comparative Yield of this compound from Various Plant Species

Plant SpeciesPart UsedExtraction SolventYield of this compound from Extract
Geigeria asperaAerial partsDichloromethane (DCM)15.17%
Carpesium macrocephalumWhole plantMethanolData not available
Inula anatolicaNot specifiedNot specifiedData not available

Table 2: Comparative Cytotoxic Activity of this compound from Different Plant Sources

Plant Source of this compoundCell LineAssayIC50 / EC50
Geigeria asperaC2C12 (murine skeletal myoblasts)MTT2.9 µM[1]
Carpesium divaricatumSMMC-7721 (human hepatocellular carcinoma)MTTNot specified
Carpesium divaricatumBreast cancer cellsMTTNot specified

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anticancer and anti-inflammatory effects being the most extensively studied.

Anticancer Activity

This compound has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines.

  • Cytotoxicity: this compound isolated from Geigeria aspera has shown high cytotoxicity against murine skeletal myoblast cells (C2C12) with an EC50 value of 2.9 µM.[1]

  • Inhibition of Cancer Cell Proliferation, Migration, and Invasion: this compound sourced from Carpesium divaricatum has been found to inhibit the proliferation, migration, and invasion of breast cancer cells. This effect is attributed to its ability to suppress the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[2]

  • Induction of Apoptosis: In human hepatocellular carcinoma (SMMC-7721) cells, this compound from Carpesium divaricatum induces G2/M cell cycle arrest and apoptosis. The underlying mechanism involves the inhibition of microtubule formation, leading to mitotic arrest and subsequent programmed cell death.

The apoptotic effect of this compound in hepatocellular carcinoma cells is mediated through the mitochondrial pathway. This is initiated by an increase in reactive oxygen species (ROS), which in turn activates the NF-κB signaling pathway. Activated NF-κB upregulates the pro-apoptotic protein p53, leading to an increased Bax/Bcl-2 ratio, mitochondrial membrane potential collapse, and ultimately, apoptosis.[2][3]

Anti-inflammatory Activity

While less extensively characterized than its anticancer effects, this compound is known to possess anti-inflammatory properties, which are common for sesquiterpene lactones. The primary mechanism is believed to be through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. By inhibiting NF-κB, this compound can suppress the expression of pro-inflammatory cytokines and mediators.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes influenced by this compound and the methodologies used to study them, the following diagrams have been generated using Graphviz.

Signaling Pathway Diagrams

Ivalin_Anticancer_Apoptosis_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS NFkB NF-κB Activation ROS->NFkB p53 ↑ p53 NFkB->p53 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Inhibits Apoptosis Apoptosis Mitochondria->Apoptosis

This compound-induced apoptosis signaling pathway in cancer cells.

Ivalin_Anti_Inflammatory_Pathway cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression This compound This compound This compound->IKK Inhibits

Proposed anti-inflammatory mechanism of this compound via NF-κB inhibition.
Experimental Workflow Diagram

Ivalin_Experimental_Workflow Plant_Material Plant Material (e.g., Geigeria aspera) Extraction Extraction (e.g., Dichloromethane) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (e.g., Chromatography) Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound Biological_Assays Biological Activity Assays Pure_this compound->Biological_Assays MTT MTT Assay (Cytotoxicity) Biological_Assays->MTT Wound_Healing Wound Healing Assay (Migration) Biological_Assays->Wound_Healing Transwell Transwell Invasion Assay (Invasion) Biological_Assays->Transwell Western_Blot Western Blot (Protein Expression) Biological_Assays->Western_Blot

General experimental workflow for this compound analysis.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Protocol 1: Extraction and Purification of this compound from Geigeria aspera
  • Plant Material Preparation: Air-dry the aerial parts of Geigeria aspera and grind them into a coarse powder.

  • Extraction:

    • Macerate the powdered plant material in dichloromethane (DCM) at room temperature for 72 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude DCM extract.

  • Purification:

    • Subject the crude DCM extract to flash chromatography on a silica gel column.

    • Elute the column with a solvent system of acetone:toluene (1:12).[3]

    • Collect the fractions and monitor them by thin-layer chromatography (TLC).

    • Combine the fractions containing this compound and re-crystallize from an ethyl acetate:hexane solvent system to yield pure crystalline this compound.[4]

Protocol 2: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed the desired cancer cells (e.g., SMMC-7721) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Protocol 3: Wound Healing Assay for Cell Migration
  • Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.

  • Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing different concentrations of this compound or a vehicle control.

  • Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope.

  • Data Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Protocol 4: Transwell Invasion Assay
  • Chamber Preparation: Coat the upper surface of a Transwell insert with a Matrigel matrix and allow it to solidify.

  • Cell Seeding: Seed cells in the upper chamber in a serum-free medium.

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Treatment: Add different concentrations of this compound or a vehicle control to both the upper and lower chambers.

  • Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

  • Cell Staining and Counting: Remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane. Count the number of invaded cells under a microscope.

Protocol 5: Western Blot for Apoptosis-Related Proteins
  • Protein Extraction: Lyse the treated and control cells in a lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p53).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

This comparative guide provides a foundational understanding of this compound from different plant sources. Further research is warranted to isolate and quantify this compound from Carpesium macrocephalum and Inula anatolica and to conduct head-to-head comparisons of its biological activities to fully elucidate its therapeutic potential.

References

Inavolisib Demonstrates Superior Efficacy Over Standard of Care in HR-Positive, HER2-Negative, PIK3CA-Mutated Advanced Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Basel, Switzerland – In the landscape of targeted cancer therapies, the novel PI3Kα inhibitor, Inavolisib, has shown a significant improvement in clinical outcomes for patients with hormone receptor-positive (HR+), HER2-negative, PIK3CA-mutated advanced breast cancer when compared to the current standard of care. This guide provides a comprehensive comparison of Inavolisib's efficacy and mechanism of action against standard chemotherapy regimens, supported by data from the pivotal Phase III INAVO120 clinical trial.

Comparative Efficacy Data

The INAVO120 trial evaluated the efficacy of Inavolisib in combination with palbociclib and fulvestrant against a placebo plus palbociclib and fulvestrant in patients with endocrine-resistant, PIK3CA-mutated, HR+/HER2- locally advanced or metastatic breast cancer.[1][2] The results, summarized below, demonstrate a clinically meaningful improvement in key efficacy endpoints for the Inavolisib-based regimen.

Efficacy EndpointInavolisib + Palbociclib + FulvestrantPlacebo + Palbociclib + FulvestrantHazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS) 17.2 months[3]7.3 months[3]0.42 (0.32–0.55)[3]<0.0001[3]
Median Overall Survival (OS) 34.0 months[3]27.0 months[3]0.67 (0.48–0.94)[3]0.0190[3]
Objective Response Rate (ORR) 62.7%[3]28.0%[3]Not Applicable<0.0001[3]
Median Time to Chemotherapy (TTC) 35.6 months[3]12.6 months[3]0.43 (0.30–0.60)[3]Not Reported

Mechanism of Action: A Targeted Approach

Inavolisib is a potent and selective inhibitor of the PI3Kα (phosphatidylinositol 3-kinase alpha) isoform, which is a key component of a signaling pathway that regulates cell growth, proliferation, and survival.[4][5] In many cancers, including approximately 40% of HR-positive breast cancers, mutations in the PIK3CA gene lead to the overactivation of this pathway, driving tumor growth.[6]

Inavolisib works through a dual mechanism: it not only inhibits the enzymatic activity of the mutated PI3Kα protein but also promotes its degradation.[4][7] This targeted approach blocks the downstream signaling cascade, leading to the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death).[4][5]

In contrast, standard chemotherapy drugs are less specific, targeting all rapidly dividing cells, which can lead to significant side effects. The standard of care for this patient population often includes endocrine therapy like fulvestrant, which is a selective estrogen receptor degrader (SERD), and a CDK4/6 inhibitor like palbociclib, which blocks cell cycle progression.[8][9][10] While effective, resistance can develop, often driven by the overactive PI3K pathway.

Inavolisib_Mechanism_of_Action RTK Receptor Tyrosine Kinase (RTK) PI3Ka_mutated Mutated PI3Kα RTK->PI3Ka_mutated PIP3 PIP3 PI3Ka_mutated->PIP3 ATP ADP PIP2 PIP2 pAKT p-AKT PIP3->pAKT AKT AKT Downstream Downstream Signaling pAKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inavolisib Inavolisib Inavolisib->PI3Ka_mutated Degradation Degradation Inavolisib->Degradation Degradation->PI3Ka_mutated

Caption: Inavolisib inhibits the mutated PI3Kα protein and promotes its degradation.

Experimental Protocols

The INAVO120 study was a randomized, double-blind, placebo-controlled, Phase III clinical trial.[1]

Patient Population: Eligible participants were adults with endocrine-resistant, PIK3CA-mutated, hormone receptor-positive, HER2-negative locally advanced or metastatic breast cancer.[1][2] Endocrine resistance was defined as relapse during or within 12 months of completing adjuvant endocrine therapy.[2] Patients had not received prior systemic therapy for their advanced disease.[1]

Treatment Arms:

  • Experimental Arm: Inavolisib (9 mg orally, once daily) in combination with palbociclib (125 mg orally, once daily for 21 days followed by 7 days off) and fulvestrant (500 mg intramuscularly on days 1 and 15 of the first cycle, then every 28 days).[3]

  • Control Arm: Placebo in combination with palbociclib and fulvestrant, following the same dosing schedule.[3]

Endpoints:

  • Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS).[1]

  • Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and Duration of Response (DOR).[1]

INAVO120_Workflow Screening Patient Screening (HR+/HER2-, PIK3CA-mutated, Endocrine-Resistant Advanced Breast Cancer) Randomization Randomization (1:1) Screening->Randomization ArmA Treatment Arm A: Inavolisib + Palbociclib + Fulvestrant Randomization->ArmA ArmB Treatment Arm B: Placebo + Palbociclib + Fulvestrant Randomization->ArmB FollowUp Follow-up for PFS and OS ArmA->FollowUp ArmB->FollowUp Analysis Data Analysis FollowUp->Analysis

Caption: Workflow of the INAVO120 Phase III clinical trial.

Conclusion

The data from the INAVO120 trial strongly support the use of Inavolisib in combination with palbociclib and fulvestrant as a new standard of care for the first-line treatment of patients with HR-positive, HER2-negative, PIK3CA-mutated advanced breast cancer. The targeted mechanism of Inavolisib offers a more precise and effective approach compared to the control arm, leading to significantly improved progression-free and overall survival.

References

Cross-Validation of Ivalin's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of Ivalin's anti-cancer properties across various cell lines, benchmarked against established microtubule-targeting agents, Paclitaxel and Vincristine.

This guide provides a comprehensive comparison of the mechanism of action of this compound, a novel sesquiterpene lactone, with the well-established chemotherapeutic agents Paclitaxel and Vincristine. The information is tailored for researchers, scientists, and drug development professionals, offering a cross-validation of this compound's performance in different cancer cell lines and providing the necessary experimental data and protocols to support further investigation.

Comparative Analysis of Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects across a range of cancer cell lines. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), is comparable to that of established drugs like Paclitaxel and Vincristine. The following tables summarize the IC50 values of these compounds in various cancer cell lines.

Table 1: IC50 Values of this compound in Different Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
SMMC-7721Hepatocellular Carcinoma4.34 ± 0.10[1]
HepG-2Hepatocellular Carcinoma5.45 ± 0.13[1]
Plc-prf-5Hepatocellular Carcinoma11.33 ± 1.00[1]
Hu-7Hepatocellular Carcinoma13.01 ± 0.42[1]
HL7702 (normal)Hepatocyte25.86 ± 0.87[1]
MCF-7Breast CancerNot explicitly stated, but significant inhibition of proliferation observed[2]
MDA-MB-231Breast CancerNot explicitly stated, but significant inhibition of proliferation observed[2]

Table 2: IC50 Values of Paclitaxel in Different Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Citation
HeLaCervical Cancer5 - 10 (µM)[3]
A549Lung Cancer3.5[4]
H1299Lung Cancer17.3[4]
HCT116Colon Cancer150[5]
HT-29Colon Cancer300[5]
SK-BR-3 (HER2+)Breast Cancer~5[6]
MDA-MB-231 (triple negative)Breast Cancer~10[6]
T-47D (luminal A)Breast Cancer~2.5[6]

Table 3: IC50 Values of Vincristine in Different Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Citation
L1210Mouse Leukemia100 (for 4-hr exposure)[7]
HL-60Human Leukemia23 (for 4-hr exposure)[7]
HeLaCervical Cancer33 (for 4-hr exposure)[7]
UKF-NB-3NeuroblastomaVaries, sensitive in nanomolar range[8]
ALL-5Acute Lymphoblastic Leukemia~100[9]

Mechanism of Action: A Tale of Microtubule Disruption

This compound, Paclitaxel, and Vincristine all exert their primary anti-cancer effects by targeting microtubules, essential components of the cellular cytoskeleton. However, their specific mechanisms of interaction with microtubules differ, leading to distinct cellular consequences.

This compound: A Microtubule Depolymerizer

This compound's mechanism of action involves the disruption of microtubule dynamics by promoting their depolymerization.[1] This leads to a cascade of events culminating in cell cycle arrest and apoptosis.

  • G2/M Phase Arrest: By disrupting the microtubule network, this compound prevents the proper formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase.[1]

  • Apoptosis Induction: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway. This compound treatment has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to programmed cell death.[1]

  • Inhibition of Epithelial-Mesenchymal Transition (EMT): In breast cancer cells, this compound has been observed to suppress EMT, a process crucial for cancer cell migration and invasion. It achieves this by downregulating the expression of ZEB1, a key transcriptional repressor of E-cadherin.[2][10][11] This leads to an increase in E-cadherin and a decrease in mesenchymal markers like N-cadherin and vimentin.[2]

Ivalin_Mechanism This compound This compound Microtubules Microtubules This compound->Microtubules binds to EMT EMT Inhibition This compound->EMT Depolymerization Depolymerization Microtubules->Depolymerization MitoticSpindle Mitotic Spindle Disruption Depolymerization->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bax Bax ↑ Apoptosis->Bax Bcl2 Bcl-2 ↓ Apoptosis->Bcl2 ZEB1 ZEB1 ↓ EMT->ZEB1 Ecadherin E-cadherin ↑ ZEB1->Ecadherin MesenchymalMarkers N-cadherin, Vimentin ↓ ZEB1->MesenchymalMarkers

This compound's mechanism of action.

Paclitaxel: A Microtubule Stabilizer

In contrast to this compound, Paclitaxel stabilizes microtubules, preventing their normal dynamic instability.[12][13][14] This "freezing" of the microtubule network also leads to mitotic arrest and apoptosis.

  • Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting depolymerization.[13][15] This results in the formation of abnormally stable and non-functional microtubules.

  • Mitotic Arrest: The stabilized microtubules are unable to form a functional mitotic spindle, leading to cell cycle arrest at the G2/M transition.[13]

  • Apoptosis: Similar to this compound, the prolonged mitotic arrest induced by Paclitaxel triggers apoptosis.[13]

Paclitaxel_Mechanism Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules binds to Stabilization Stabilization Microtubules->Stabilization MitoticSpindle Non-functional Mitotic Spindle Stabilization->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Paclitaxel's mechanism of action.

Vincristine: Another Microtubule Depolymerizer

Vincristine, like this compound, is a microtubule-destabilizing agent.[9][16][17] It binds to tubulin dimers, inhibiting their polymerization into microtubules.[14][16]

  • Inhibition of Microtubule Polymerization: Vincristine's binding to tubulin prevents the assembly of microtubules, leading to a net depolymerization of the microtubule network.[17][18]

  • Mitotic Arrest: The disruption of microtubule formation inhibits the creation of a functional mitotic spindle, causing cells to arrest in metaphase.[14][16]

  • Apoptosis: The metaphase arrest ultimately triggers apoptosis.[14][16]

Vincristine_Mechanism Vincristine Vincristine Tubulin Tubulin Dimers Vincristine->Tubulin binds to Polymerization Inhibition of Polymerization Tubulin->Polymerization MitoticSpindle Mitotic Spindle Disruption Polymerization->MitoticSpindle Metaphase_Arrest Metaphase Arrest MitoticSpindle->Metaphase_Arrest Apoptosis Apoptosis Metaphase_Arrest->Apoptosis

Vincristine's mechanism of action.

Cross-Validation in Different Cell Lines and Potential for Broader Applications

While the primary mechanism of this compound as a microtubule inhibitor has been established in hepatocellular carcinoma and breast cancer cell lines, its efficacy in other cancer types is an active area of research. The similar mechanisms of action shared with Paclitaxel and Vincristine, which have broad clinical applications, suggest that this compound may also be effective against a wider range of malignancies, including leukemias, lymphomas, and lung cancer.

Potential Involvement of Other Signaling Pathways

Beyond its direct effects on microtubules, the anti-cancer activity of this compound may involve the modulation of other key signaling pathways.

  • STAT3 and NF-kB Signaling: The STAT3 and NF-kB pathways are frequently dysregulated in cancer, promoting cell proliferation, survival, and inflammation.[19][20][21] While direct evidence for this compound's modulation of these pathways is still emerging, their known interplay with microtubule dynamics and apoptosis suggests they may be downstream targets of this compound's action. Further research is warranted to explore these connections.

  • Reactive Oxygen Species (ROS): Many chemotherapeutic agents induce apoptosis through the generation of reactive oxygen species (ROS).[22][23][24] Elevated ROS levels can lead to oxidative stress and cellular damage. Investigating whether this compound induces ROS production in cancer cells could reveal an additional layer to its mechanism of action.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound and similar compounds. For specific parameters, refer to the cited literature.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Paclitaxel, Vincristine) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)
  • Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)
  • Treatment and Harvesting: Treat cells as described for cell cycle analysis.

  • Staining: Resuspend the harvested cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Western Blotting
  • Protein Extraction: Lyse treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, Cyclin B1, Cdc25A, ZEB1, E-cadherin) and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_assays Assays cluster_analysis Data Analysis CellCulture Cancer Cell Lines Treatment Treat with this compound, Paclitaxel, or Vincristine CellCulture->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Flow_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Flow_Cycle Flow_Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Flow_Apoptosis WesternBlot Protein Expression (Western Blot) Treatment->WesternBlot IC50 IC50 Determination MTT->IC50 CellCycleDist Cell Cycle Distribution Flow_Cycle->CellCycleDist ApoptosisQuant Quantification of Apoptosis Flow_Apoptosis->ApoptosisQuant ProteinLevels Protein Level Changes WesternBlot->ProteinLevels

General experimental workflow.

Conclusion

This compound presents a promising profile as a novel anti-cancer agent with a mechanism of action centered on microtubule depolymerization, leading to G2/M cell cycle arrest and apoptosis. Its ability to also inhibit EMT in breast cancer cells suggests a potential dual role in combating both tumor growth and metastasis. While its efficacy has been demonstrated in hepatocellular carcinoma and breast cancer, its mechanistic similarity to broadly effective drugs like Paclitaxel and Vincristine provides a strong rationale for investigating its activity in a wider range of cancer types. Further research into its effects on key signaling pathways such as STAT3 and NF-kB, as well as its potential to induce reactive oxygen species, will provide a more complete understanding of its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in the continued exploration of this compound as a next-generation cancer therapeutic.

References

A Comparative Guide to the In Vivo Anti-inflammatory Effects of Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The reproducibility of a compound's therapeutic effects is a cornerstone of drug development. This guide provides a comparative analysis of the in vivo anti-inflammatory properties of several natural compounds, offering researchers and drug development professionals a resource for evaluating their potential. While the initial focus was on "Ivalin," a lack of specific publicly available in vivo data has necessitated a broader comparison of well-documented natural anti-inflammatory agents. This guide summarizes key experimental data, details common in vivo protocols, and visualizes the underlying signaling pathways to aid in the assessment of their reproducible anti-inflammatory efficacy. The compounds featured—Andrographolide, Baicalein, and Luteolin—have been selected based on the availability of in vivo data demonstrating their anti-inflammatory effects, often through the modulation of key signaling pathways such as NF-κB and STAT3.

Comparative Efficacy of Natural Anti-inflammatory Compounds in Vivo

The following table summarizes the quantitative data from various in vivo studies, showcasing the anti-inflammatory effects of Andrographolide, Baicalein, and Luteolin in different animal models.

CompoundAnimal ModelDosageKey Efficacy Metrics
Andrographolide Ovalbumin-immunized and nasally-challenged mice30 mg/kg (i.p.)92% inhibition of TNF-α and 65% inhibition of GM-CSF in bronchoalveolar fluid; almost complete abolishment of lymphocyte and eosinophil accumulation[1].
Baicalein Lipopolysaccharide (LPS)-induced endotoxemia in miceNot specifiedReduced LPS-induced lethal endotoxemia[2].
Breast cancer metastasis model in miceNot specifiedSuppressed the metastatic potential of breast cancer cells[3].
Luteolin Various in vivo modelsNot specifiedStrong anti-inflammatory activity demonstrated in various in vivo models[4].
Olive Leaf Extract Carrageenan-induced paw edema in rats200 and 400 mg/kg (p.o.)42.31% and 46.99% inhibition of paw edema at the fifth hour, respectively[5]. Reduced TNF-α, IL-1β, COX-2, and NO levels in paw tissue[5].
Icariin Derivative (ICT) LPS-induced inflammation in C57BL/6J mice25-100 mg/kg (gavage)Dose-dependent decrease in serum levels of TNF-α and PGE2, and neutrophil CD11b expression[6].
Braylin Complete Freund's adjuvant (CFA)-induced paw inflammation in mice12.5-100 mg/kgDose-related antinociceptive and antiedematogenic effects. Inhibited the production of pro-inflammatory cytokines IL-1β, TNF-α, and IL-6[7].

Experimental Protocols

Detailed methodologies are crucial for the replication of experimental findings. Below are protocols for common in vivo models used to assess anti-inflammatory activity.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used model for evaluating acute inflammation.[8]

  • Animals: Male Wistar rats or Swiss albino mice are commonly used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial paw volume of each animal is measured using a plethysmometer.

    • The test compound (e.g., natural compound dissolved in a suitable vehicle) or a standard anti-inflammatory drug (e.g., Indomethacin) is administered orally or intraperitoneally. The control group receives only the vehicle.

    • After a specific period (e.g., 30-60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Lipopolysaccharide (LPS)-Induced Inflammation in Mice

This model is used to study systemic inflammation and the production of pro-inflammatory cytokines.[2][9]

  • Animals: C57BL/6 or BALB/c mice are frequently used.

  • Procedure:

    • Mice are pre-treated with the test compound or vehicle.

    • LPS (from E. coli) is administered via intraperitoneal injection to induce an inflammatory response.

    • At a predetermined time point (e.g., 2-6 hours) after LPS injection, blood is collected via cardiac puncture for serum analysis.

    • Tissues such as the lungs or liver can also be harvested for analysis of inflammatory markers.

  • Data Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum or tissue homogenates are quantified using ELISA or other immunoassays.

Signaling Pathways in Inflammation

The anti-inflammatory effects of many natural compounds are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The NF-κB and STAT3 pathways are critical regulators of pro-inflammatory gene expression.

Inhibitory Action on Inflammatory Signaling Pathways

The diagram below illustrates a simplified overview of the NF-κB and STAT3 signaling pathways and highlights the points of intervention for several natural compounds.

Caption: Simplified NF-κB and STAT3 signaling pathways and points of inhibition by natural compounds.

Experimental Workflow for In Vivo Anti-inflammatory Studies

Reproducibility in in vivo studies is highly dependent on a standardized experimental workflow. The following diagram outlines a typical process for evaluating the anti-inflammatory effects of a test compound.

G General Workflow for In Vivo Anti-inflammatory Assessment Animal Acclimatization Animal Acclimatization Baseline Measurement Baseline Measurement Animal Acclimatization->Baseline Measurement Grouping and Dosing Grouping and Dosing Baseline Measurement->Grouping and Dosing Induction of Inflammation Induction of Inflammation Grouping and Dosing->Induction of Inflammation Data Collection Data Collection Induction of Inflammation->Data Collection Biochemical Analysis Biochemical Analysis Data Collection->Biochemical Analysis Histopathological Analysis Histopathological Analysis Data Collection->Histopathological Analysis Statistical Analysis and Reporting Statistical Analysis and Reporting Biochemical Analysis->Statistical Analysis and Reporting Histopathological Analysis->Statistical Analysis and Reporting

Caption: A typical experimental workflow for in vivo anti-inflammatory studies.

The reproducibility of in vivo anti-inflammatory effects is paramount for the development of novel therapeutics. This guide provides a comparative framework for evaluating the efficacy of natural compounds like Andrographolide, Baicalein, and Luteolin. The presented data, experimental protocols, and pathway visualizations underscore the importance of standardized models and a mechanistic understanding of a compound's action. While "this compound" remains an elusive entity in the current body of scientific literature, the principles and methodologies outlined here are broadly applicable to the in vivo assessment of any potential anti-inflammatory agent. Researchers are encouraged to adhere to detailed and transparent reporting of experimental procedures to ensure the reproducibility and validation of their findings.

References

Ivalin: A Head-to-Head Comparison of its Anti-Cancer and Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of Ivalin, a naturally occurring sesquiterpene lactone, based on available experimental data. The focus is on its anti-cancer and potential anti-inflammatory activities, with detailed insights into its mechanism of action.

This compound, isolated from the medicinal plant Carpesium divaricatum, has demonstrated significant potential as a therapeutic agent. This guide synthesizes key findings from preclinical studies to offer a comprehensive overview of its efficacy and cellular targets. While direct head-to-head comparisons with a wide range of synthetic analogs are not extensively available in the current literature, this guide provides a thorough analysis of this compound's performance across different cancer cell lines and its impact on crucial signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data on the biological activity of this compound.

Table 1: Cytotoxic Activity of this compound in Human Cancer and Normal Cell Lines

Cell LineCell TypeIC50 (µmol/L) after 48h Treatment
SMMC-7721Human Hepatocellular Carcinoma4.34 ± 0.10
HepG-2Human Hepatocellular Carcinoma5.45 ± 0.13
Plc-prf-5Human Hepatocellular Carcinoma11.33 ± 1.00
Hu-7Human Hepatocellular Carcinoma13.01 ± 0.42
HL7702 Normal Human Hepatocyte 25.86 ± 0.87

Data sourced from studies on human hepatocellular carcinoma cell lines.

Table 2: Effect of this compound on Cell Cycle and Apoptosis-Related Proteins in SMMC-7721 Cells

ProteinFunctionEffect of this compound Treatment
Cyclin B1G2/M phase progressionUpregulation
Cdc25AG2/M phase progressionUpregulation
phosphor-Cdc2Mitotic controlNo significant change
Cdc2Mitotic controlNo significant change
BaxPro-apoptoticUpregulation
Bcl-2Anti-apoptoticDownregulation
Cleaved Caspase-3Executioner of apoptosisUpregulation

Mechanism of Action: Signaling Pathways

This compound exerts its anti-cancer effects through the modulation of several key signaling pathways. The primary mechanisms identified are the induction of microtubule depolymerization leading to cell cycle arrest and apoptosis, and the activation of the NF-κB signaling pathway.

Microtubule Depolymerization and Apoptosis Induction

This compound acts as a microtubule inhibitor, disrupting the dynamic equilibrium of microtubule polymerization and depolymerization.[1][2] This leads to the destruction of the normal microtubule structure in cancer cells.[1][2] The disruption of the mitotic spindle assembly causes cells to arrest in the G2/M phase of the cell cycle.[1][2] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of executioner caspases like caspase-3.[1][2][3][4]

G This compound This compound Microtubules Microtubule Dynamics This compound->Microtubules Inhibits Depolymerization Microtubule Depolymerization Spindle Mitotic Spindle Disruption Depolymerization->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis Prolonged arrest leads to Bax Bax (Pro-apoptotic) Activation Apoptosis->Bax Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Apoptosis->Bcl2 Caspase Caspase Activation Bax->Caspase Bcl2->Caspase

This compound's effect on microtubule dynamics and apoptosis.
NF-κB Signaling Pathway Activation

This compound has also been shown to induce the generation of reactive oxygen species (ROS) in human hepatocellular carcinoma cells.[4] This increase in ROS can lead to the activation of the NF-κB signaling pathway.[4] this compound treatment enhances the expression of NF-κB and p53, while decreasing the expression of IκB, an inhibitor of NF-κB.[4] The activation of NF-κB and the subsequent induction of p53 contribute to the pro-apoptotic effects of this compound.[4]

G This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS IkB IκB Inhibition ROS->IkB NFkB NF-κB Activation IkB->NFkB Inhibits p53 p53 Induction NFkB->p53 Apoptosis Apoptosis p53->Apoptosis

This compound's modulation of the NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in 96-well plates at a density of 5 × 10³ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0 to 50 µmol/L) for the desired time periods (e.g., 24, 48, 72 hours). A vehicle control (DMSO) should be included.

  • MTT Addition: Add 15 µL of MTT solution (5 g/L) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration that inhibits 50% of cell growth, is calculated by comparing the absorbance of treated cells to the untreated control.[1][2]

Western Blot Analysis
  • Cell Lysis: Treat cells with the indicated concentrations of this compound for a specified time, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Cyclin B1, Cdc25A, Bax, Bcl-2, NF-κB, p53) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1][2][4]

Flow Cytometry for Cell Cycle Analysis
  • Cell Treatment and Fixation: Treat cells with varying concentrations of this compound for the desired time. Harvest the cells, wash with PBS, and fix in 75% cold ethanol overnight at 4°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

  • Analysis: Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are quantified.[1][2]

Immunofluorescence Staining for Microtubule Analysis
  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with different concentrations of this compound for 24 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Blocking: Block with 1% BSA in PBS.

  • Antibody Incubation: Incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

  • Mounting and Visualization: Mount the coverslips with a mounting medium containing DAPI for nuclear staining and visualize under a fluorescence microscope.[1][2]

Comparative Perspective

Conclusion

The available data strongly support the potential of this compound as a promising anti-cancer agent. Its ability to target microtubule dynamics and modulate key signaling pathways like NF-κB provides a multi-faceted approach to inhibiting cancer cell proliferation and inducing apoptosis. The selectivity of this compound for cancer cells over normal cells, as indicated by the IC50 values, is a particularly encouraging characteristic for further drug development. Future research should focus on the synthesis and evaluation of this compound analogs to explore structure-activity relationships and potentially enhance its therapeutic index.

References

Independent Validation of Ivalin's Therapeutic Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 13, 2025 – A comprehensive review of published research on Ivalin, a naturally derived sesquiterpene lactone, highlights its significant potential as an anti-cancer and anti-inflammatory agent. This guide provides an objective comparison of this compound's performance against established therapeutic alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of this promising compound.

This compound's Cytotoxic Activity in Cancer Cell Lines

This compound has demonstrated potent cytotoxic effects across a range of cancer cell lines. Notably, in studies on human hepatocellular carcinoma, this compound exhibited significant dose- and time-dependent inhibition of cell proliferation. The half-maximal inhibitory concentration (IC50) values underscore its efficacy, particularly in the SMMC-7721 cell line.

Cell LineThis compound IC50 (µM) at 48hNotes
Hepatocellular Carcinoma
SMMC-77214.34 ± 0.10Highly sensitive to this compound.[1]
HepG-25.45 ± 0.13
Hu-713.01 ± 0.42
Plc-prf-511.33 ± 1.00
Normal Hepatocyte
HL770225.86 ± 0.87Lower cytotoxicity in normal cells.[1]

Data compiled from published studies. Direct comparison with other agents should be made with caution as the data was not generated in head-to-head studies.

While direct comparative studies are limited, the IC50 values for established chemotherapeutic agents like paclitaxel in breast cancer cell lines, such as MCF-7 and MDA-MB-231, typically range from nanomolar to low micromolar concentrations. For instance, some studies report paclitaxel IC50 values of 3.5 µM in MCF-7 and 0.3 µM in MDA-MB-231 cells.[2] It is important to note that these values are from separate studies and not from a direct comparative analysis with this compound.

Mechanism of Action: A Dual Threat to Cancer Progression

Research has elucidated two primary mechanisms through which this compound exerts its anti-cancer effects: disruption of microtubule dynamics and suppression of the epithelial-to-mesenchymal transition (EMT).

Microtubule Depolymerization and Cell Cycle Arrest

Similar to vinca alkaloids and colchicine, this compound acts as a microtubule-destabilizing agent.[1] This disruption of the microtubule network leads to mitotic arrest, primarily at the G2/M phase of the cell cycle, and subsequently induces apoptosis (programmed cell death).

In human hepatocellular carcinoma SMMC-7721 cells, treatment with this compound led to a significant, dose-dependent increase in the percentage of cells arrested in the G2/M phase. At a concentration of 8 µmol/L for 24 hours, the proportion of cells in the G2/M phase increased to 38.23%.[1] This cell cycle arrest is accompanied by an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, further promoting cell death.[3]

Signaling Pathway of this compound-Induced G2/M Arrest and Apoptosis

G2M_Arrest_Apoptosis This compound This compound Microtubules Microtubule Depolymerization This compound->Microtubules Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates G2M G2/M Phase Arrest Microtubules->G2M Apoptosis Apoptosis G2M->Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: this compound induces G2/M arrest and apoptosis via microtubule disruption and modulation of apoptotic proteins.

Suppression of Epithelial-to-Mesenchymal Transition (EMT)

In breast cancer cells, this compound has been shown to inhibit cell migration and invasion by suppressing EMT, a key process in cancer metastasis.[4] Treatment with this compound resulted in a reduction of both mRNA and protein levels of key EMT markers, including ZEB1 and N-cadherin.[4]

This compound's Effect on the EMT Signaling Pathway

EMT_Pathway This compound This compound ZEB1 ZEB1 This compound->ZEB1 Inhibits N_cadherin N-cadherin ZEB1->N_cadherin Upregulates Migration Cell Migration & Invasion N_cadherin->Migration

Caption: this compound inhibits cell migration and invasion by downregulating the ZEB1/N-cadherin signaling axis in EMT.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to allow for independent validation and further research.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10^3 cells/well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curves.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Cells are treated with this compound for the desired time, then harvested by trypsinization.

  • Fixation: The cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at 4°C.[5][6][7]

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A in the dark for 30 minutes at room temperature.[5][6][7]

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.

Immunofluorescence for Microtubule Analysis
  • Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound or a control substance.

  • Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilized with a detergent (e.g., 0.1% Triton X-100) to allow antibody entry.

  • Immunostaining: The cells are incubated with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

  • Microscopy: The microtubule network is visualized using a fluorescence microscope.

Western Blot for Protein Expression Analysis
  • Cell Lysis: Treated and untreated cells are lysed to extract total proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., ZEB1, N-cadherin, Bax, Bcl-2, and a loading control like β-actin). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The compiled data strongly suggest that this compound is a promising candidate for further preclinical and clinical investigation. Its dual mechanism of action, targeting both microtubule stability and the EMT pathway, offers a multifaceted approach to cancer therapy. While the current body of research provides a solid foundation, direct comparative studies with existing chemotherapeutic agents are warranted to fully delineate this compound's therapeutic potential and position in the clinical landscape.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on a review of published research. It is not intended to be a substitute for professional medical advice, diagnosis, or treatment.

References

Assessing the Synergistic Effects of Ivalin with Other Drugs: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

To our valued audience of researchers, scientists, and drug development professionals, please be advised that a comprehensive review of existing scientific literature reveals a significant lack of studies investigating the synergistic effects of Ivalin in combination with other therapeutic agents.

This compound, a naturally occurring sesquiterpene lactone, has been the subject of research for its inherent biological activities, including cytotoxic and anti-inflammatory properties.[1][2] Sesquiterpene lactones as a class are recognized for their potential in anticancer and anti-inflammatory applications.[3][4] The strategy of combining therapeutic agents is a cornerstone in modern pharmacology, often employed to enhance efficacy, overcome drug resistance, and reduce toxicity.[5][6]

Despite the scientific interest in both this compound's standalone properties and the general promise of combination therapies, dedicated studies exploring the synergistic potential of this compound with other drugs in cancer treatment, antimicrobial applications, or anti-inflammatory contexts could not be identified in the current body of published research.

While the initial investigation aimed to provide a detailed comparison guide on this compound's synergistic effects, the absence of experimental data precludes such an analysis. This includes a lack of quantitative data (e.g., Combination Index, Dose Reduction Index), detailed experimental protocols for synergy assessment, and elucidated signaling pathways for combined therapeutic action involving this compound.

We recognize the importance of exploring synergistic drug interactions to advance therapeutic strategies. Should research in this specific area emerge, we will endeavor to provide a comprehensive guide as originally intended.

For researchers interested in the broader field of synergistic drug combinations, numerous studies exist for other compounds. For instance, the histone deacetylase (HDAC) inhibitor Ivaltinostat (a distinct compound from this compound) has shown promise in preclinical models and is being investigated in clinical trials in combination with chemotherapies like capecitabine for pancreatic adenocarcinoma.[7] Such studies exemplify the rigorous investigation required to validate the synergistic potential of a therapeutic agent.

We remain committed to providing the scientific community with evidence-based resources. We will continue to monitor the literature for new developments regarding the therapeutic applications of this compound, including any future studies on its potential synergistic effects.

References

Ivalin: A Preclinical Meta-Analysis of its Therapeutic Potential in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivalin, a naturally occurring sesquiterpene lactone isolated from the Chinese herb Carpesium divaricatum, has demonstrated significant anti-cancer properties in a series of preclinical investigations. This meta-analysis synthesizes the existing in vitro and in vivo data to provide a comprehensive overview of this compound's therapeutic potential. The analysis focuses on its mechanism of action, cytotoxic effects against various cancer cell lines, and the signaling pathways it modulates. While clinical trial data is not yet available, this guide offers a comparative summary of this compound's performance in preclinical models, supported by detailed experimental protocols, to inform future research and drug development efforts.

Comparative Efficacy of this compound in Preclinical Models

This compound has exhibited potent cytotoxic and anti-proliferative effects across a range of human cancer cell lines. The following tables summarize the quantitative data from existing studies, providing a clear comparison of its efficacy.

Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines
Cancer Cell LineCancer TypeIC50 (µM)Exposure Time (h)AssayReference
SMMC-7721 Hepatocellular Carcinoma4.34 ± 0.1024MTT[1]
HepG-2 Hepatocellular CarcinomaNot specified-MTT[1]
Plc-prf-5 Hepatocellular CarcinomaNot specified-MTT[1]
Hu-7 Hepatocellular CarcinomaNot specified-MTT[1]
MCF-7 Breast CancerNot specified-MTT[2][3]
KB Oral Epidermoid CarcinomaNot specified-MTT[3]

Note: IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cells.

Table 2: Effect of this compound on Cell Cycle Distribution in SMMC-7721 Cells
This compound Concentration (µM)% of Cells in G2/M Phase (24h)% of Cells in G2/M Phase (48h)Reference
0Not specified19.47[1]
434.57Not specified[1]
838.23Not specified[1]
Table 3: Induction of Apoptosis by this compound in SMMC-7721 Cells
This compound Concentration (µM)% of Apoptotic CellsReference
03.80[1]
211.00[1]
425.50[1]
874.06[1]

Mechanism of Action

Preclinical studies have elucidated several key mechanisms through which this compound exerts its anti-cancer effects. These include the induction of cell cycle arrest and apoptosis, and the suppression of cancer cell migration and invasion.

Cell Cycle Arrest at G2/M Phase

This compound has been shown to induce cell cycle arrest at the G2/M phase in human hepatocellular carcinoma SMMC-7721 cells.[1][4] This arrest is mediated by the upregulation of Cdc25A and Cyclin B1.[1][4]

Induction of Mitochondria-Mediated Apoptosis

A primary mechanism of this compound's cytotoxicity is the induction of apoptosis through the intrinsic, or mitochondrial, pathway.[5][6] This is characterized by:

  • Upregulation of Bax and Downregulation of Bcl-2: this compound treatment increases the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[1][5]

  • Disruption of Mitochondrial Membrane Potential: this compound causes a loss of mitochondrial membrane potential, a key event in the initiation of apoptosis.[5]

  • Release of Cytochrome c: The disruption of the mitochondrial membrane leads to the release of cytochrome c into the cytosol.[7]

  • Activation of Caspases: Cytosolic cytochrome c triggers the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[7]

Inhibition of Migration and Invasion via Suppression of Epithelial-Mesenchymal Transition (EMT)

In breast cancer cells, this compound has been found to inhibit cell migration and invasion.[2] This is achieved by suppressing the EMT process, as evidenced by:[2]

  • Upregulation of E-cadherin: An epithelial marker.

  • Downregulation of N-cadherin and Vimentin: Mesenchymal markers.

  • Reduction in ZEB1: A key transcriptional regulator of EMT.

Modulation of Signaling Pathways

This compound's anti-cancer activities are associated with the modulation of key signaling pathways, including the NF-κB pathway.[5][6] The activation of NF-κB and subsequent induction of p53 have been linked to the apoptotic effect of this compound in hepatocellular carcinoma cells.[5][6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing its anti-cancer activity.

Ivalin_Signaling_Pathway cluster_Mitochondria Mitochondrial Apoptosis Pathway cluster_EMT EMT Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 inhibits Bax Bax This compound->Bax activates ZEB1 ZEB1 This compound->ZEB1 inhibits MMP ↓ Mitochondrial Membrane Potential Bcl2->MMP Bax->MMP CytoC Cytochrome c (release) MMP->CytoC Caspase3 Caspase-3 (activated) CytoC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Ecadherin E-cadherin ZEB1->Ecadherin NCadherin N-cadherin ZEB1->NCadherin Vimentin Vimentin ZEB1->Vimentin Migration_Invasion ↓ Migration & Invasion Ecadherin->Migration_Invasion NCadherin->Migration_Invasion Vimentin->Migration_Invasion

Caption: this compound's multifaceted mechanism of action.

Experimental_Workflow cluster_assays In Vitro Assays Start Cancer Cell Lines (e.g., SMMC-7721, MCF-7) Treatment This compound Treatment (Varying Concentrations & Durations) Start->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT FlowCytometry Flow Cytometry (Cell Cycle, Apoptosis) Treatment->FlowCytometry WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot WoundHealing Wound Healing & Transwell Assays (Migration/Invasion) Treatment->WoundHealing Analysis Data Analysis (IC50, % Apoptosis, etc.) MTT->Analysis FlowCytometry->Analysis WesternBlot->Analysis WoundHealing->Analysis Conclusion Conclusion on Therapeutic Potential Analysis->Conclusion

Caption: A typical in vitro experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Cell Culture
  • Cell Lines: Human hepatocellular carcinoma cell lines (SMMC-7721, HepG-2, Plc-prf-5, Hu-7) and breast cancer cell lines (MCF-7) are commonly used.[1][2][3] Normal human hepatocyte cell lines (HL7702) can be used as a control.[1]

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability
  • Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well.

  • After 24 hours of incubation, cells are treated with various concentrations of this compound (e.g., 0 to 50 µM).[1] A vehicle control (DMSO) is included.

  • Following a 24-72 hour incubation period, 15 µL of MTT solution (5 g/L) is added to each well and incubated for 4 hours.[1]

  • The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.[1]

  • The absorbance is measured at 570 nm using a microplate reader.[1]

Flow Cytometry for Cell Cycle and Apoptosis Analysis
  • Cell Cycle Analysis:

    • Cells are treated with this compound for the desired time.

    • Cells are harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

    • Fixed cells are washed and resuspended in PBS containing RNase A and propidium iodide (PI).

    • The DNA content is analyzed using a flow cytometer.

  • Apoptosis Analysis (Annexin V-FITC/PI Staining):

    • Cells are treated with this compound.

    • Cells are harvested and washed with cold PBS.

    • Cells are resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

    • The percentage of apoptotic cells is determined by flow cytometry.[1]

Western Blotting
  • Cells are treated with this compound and then lysed in RIPA buffer.

  • Protein concentration is determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, Cyclin B1, E-cadherin, N-cadherin, Vimentin, ZEB1) overnight at 4°C.[1][2]

  • The membrane is washed and incubated with HRP-conjugated secondary antibodies.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Wound-Healing and Transwell Assays
  • Wound-Healing Assay:

    • Cells are grown to confluence in a 6-well plate.

    • A scratch is made across the cell monolayer with a sterile pipette tip.

    • The cells are washed to remove debris and incubated with this compound.

    • The closure of the scratch is monitored and photographed at different time points.

  • Transwell Invasion Assay:

    • Transwell inserts with Matrigel-coated membranes are used.

    • Cells are seeded in the upper chamber in serum-free medium with this compound.

    • The lower chamber is filled with medium containing FBS as a chemoattractant.

    • After incubation, non-invading cells on the upper surface of the membrane are removed.

    • Invading cells on the lower surface are fixed, stained, and counted.

Conclusion and Future Directions

The existing preclinical data strongly suggest that this compound is a promising candidate for further development as an anti-cancer therapeutic agent. Its multifaceted mechanism of action, targeting cell cycle progression, apoptosis, and cell migration, makes it an attractive molecule for combating various malignancies.

However, the current body of evidence is limited to in vitro and preliminary in vivo studies. To advance the therapeutic potential of this compound, future research should focus on:

  • In Vivo Efficacy Studies: Comprehensive studies in various animal cancer models are crucial to evaluate its anti-tumor efficacy, pharmacokinetics, and optimal dosing.

  • Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies.

  • Target Identification and Validation: Further molecular studies are needed to precisely identify the direct binding targets of this compound and fully elucidate the signaling pathways it modulates.

  • Toxicology Studies: Rigorous toxicology and safety pharmacology studies are essential before any consideration of clinical trials.

References

Safety Operating Guide

Proper Disposal Procedures for Ivalin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Notice: The proper identification of a chemical substance is the first critical step for its safe disposal. The name "Ivalin" may refer to different compounds, most notably L-Valine, a common amino acid, or the less common sesquiterpenoid, (+)-Ivalin. As no specific Safety Data Sheet (SDS) for (+)-Ivalin was readily available, this guide provides disposal procedures for L-Valine and a general, precautionary protocol for an uncharacterized chemical, which should be followed if the substance is confirmed to be (+)-Ivalin or if its identity is uncertain.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative to handle the chemical with appropriate safety measures. Always adhere to good laboratory practices.

Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • If there is a risk of generating dust, use respiratory protection.

Spill Management:

  • In the event of a spill, avoid generating dust.

  • Carefully sweep the solid material into a suitable, labeled container for disposal.

  • Clean the affected area to ensure no residue remains.

Disposal Protocol for L-Valine

L-Valine is not classified as a hazardous substance according to available Safety Data Sheets.[1][2] However, its disposal must be conducted in accordance with all applicable national, state, and local regulations.

Step-by-Step Disposal Procedure:

  • Waste Characterization: Confirm the waste is solely L-Valine and not mixed with any hazardous materials.

  • Waste Collection and Segregation:

    • Collect waste L-Valine in a container that is compatible with the chemical. The original container is often the best choice if it is in good condition with a secure cap.

    • Do not mix L-Valine waste with other chemical waste streams, especially hazardous wastes such as solvents or corrosive materials.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "L-Valine Waste".

  • Storage:

    • Store the sealed and labeled waste container in a designated waste accumulation area within the laboratory. This area should be away from general work areas and clearly marked.

  • Institutional Disposal Procedures:

    • Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office responsible for chemical waste management.

    • Follow their specific procedures for the collection and disposal of non-hazardous chemical waste.

Disposal of Contaminated Materials:

  • Any materials that have come into direct contact with L-Valine, such as gloves, weighing papers, or pipette tips, should be collected and disposed of as solid chemical waste. Place these items in the same designated waste container as the L-Valine.

Precautionary Disposal Protocol for (+)-Ivalin or Uncharacterized "this compound"

In the absence of a specific Safety Data Sheet for (+)-Ivalin, it must be treated as a potentially hazardous chemical. The following protocol is a general guideline for the disposal of an uncharacterized chemical substance.

Step-by-Step Disposal Procedure:

  • Waste Characterization: Treat the waste as hazardous due to the lack of safety data.

  • Waste Collection and Segregation:

    • Collect the waste in a robust, leak-proof container with a secure lid.

    • Label the container clearly as "Hazardous Waste: this compound (Uncharacterized)". Include the date of waste generation.

    • Crucially, do not mix this waste with any other chemical waste.

  • Storage:

    • Store the container in a designated and properly ventilated hazardous waste accumulation area.

    • Ensure the storage area is secure and away from incompatible materials.

  • Consult with EHS:

    • Contact your institution's Environmental Health and Safety (EHS) office immediately.

    • Provide them with all available information about the substance, including its source and any known properties.

    • The EHS office will provide guidance on the proper procedures for characterization and ultimate disposal, which may involve specialized waste contractors.

Quantitative Data Summary for L-Valine

The following table summarizes key quantitative data for L-Valine, compiled from various safety data sheets.

PropertyValue
Physical State Solid, White Crystalline Powder[3]
Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol [1]
Melting Point 315 °C[3]
Solubility in Water 85 g/L (at 25 °C)[3]
Oral LD50 (Rat) >2,000 mg/kg[4]

Experimental Protocols

The disposal procedures outlined above are based on standard laboratory safety protocols and information derived from Safety Data Sheets for L-Valine. No specific experimental results are cited; therefore, no experimental protocols are detailed.

Mandatory Visualizations

The following diagram illustrates the logical workflow for the proper disposal of "this compound", taking into account the ambiguity of its identity.

G start Start: this compound for Disposal identify Is the chemical positively identified? start->identify is_lvaline Is it L-Valine? identify->is_lvaline Yes unchar_proc Follow Precautionary Disposal Protocol (Treat as Hazardous Waste) identify->unchar_proc No lvaline_proc Follow L-Valine Disposal Protocol (Non-Hazardous Waste) is_lvaline->lvaline_proc Yes is_lvaline->unchar_proc No contact_ehs Contact Environmental Health & Safety (EHS) lvaline_proc->contact_ehs unchar_proc->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the proper disposal of "this compound".

References

Essential Safety and Logistical Information for Handling Ivalin

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Precautionary Measures

Ivalin is a eudesmane sesquiterpenoid found in plants such as Inula anatolica and Carpesium macrocephalum.[1] While the specific toxicological properties of this compound have not been thoroughly investigated, the broader class of sesquiterpenoid lactones is known for several adverse health effects.[2][3]

Potential Hazards:

  • Dermal Irritation and Sensitization: Sesquiterpenoid lactones are well-documented as causes of allergic contact dermatitis.[3][4][5] Repeated or prolonged skin contact may lead to sensitization, resulting in an allergic reaction upon subsequent exposures.

  • Ocular Irritation: As with many powdered chemical compounds, this compound dust may cause serious eye irritation.[2][6][7]

  • Respiratory Tract Irritation: Inhalation of this compound dust may irritate the nose and respiratory tract.[8]

  • Gastrointestinal Irritation: Ingestion can lead to irritation of the gastrointestinal tract.[8]

  • Unknown Toxicity: The full toxicological profile of this compound is not known. Therefore, it should be handled as a potentially toxic substance.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following PPE should be worn at all times when handling this compound:

PPE CategoryRecommended EquipmentSpecifications
Hand Protection Chemical-resistant glovesNitrile gloves are recommended.[4] Ensure gloves are regularly inspected for tears or punctures and are changed immediately if contaminated.
Eye Protection Safety goggles or a face shieldMust provide a complete seal around the eyes to protect against dust particles.[6]
Skin and Body Protection Laboratory coatA fully buttoned lab coat should be worn to protect skin and clothing.
Respiratory Protection NIOSH-approved respiratorRecommended when handling large quantities of this compound or when there is a potential for aerosolization. Use in a well-ventilated area or a fume hood is essential.

Operational Plan for Handling this compound

Adherence to a strict operational plan will minimize the risk of exposure and contamination.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and PPE before beginning work.

    • Have a spill kit readily available.

  • Weighing and Aliquoting:

    • Conduct all weighing and aliquoting of solid this compound within a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.

    • Use appropriate tools to handle the solid material and avoid creating dust.

  • In-Solution Handling:

    • When working with this compound in solution, handle it within a fume hood.

    • Avoid splashes and aerosol generation.

    • Keep containers tightly sealed when not in use.

  • Post-Handling:

    • Thoroughly decontaminate the work area with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal Protocol:

  • Solid this compound Waste:

    • Collect all solid this compound waste in a clearly labeled, sealed container designated for chemical waste.

    • This includes excess this compound, contaminated weighing papers, and any other solid materials that have come into direct contact with the compound.

  • Contaminated Labware and PPE:

    • Disposable items such as gloves, pipette tips, and tubes should be placed in a designated hazardous waste container.

    • Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, which should then be collected as hazardous waste.

  • Liquid this compound Waste:

    • Collect all solutions containing this compound in a sealed, properly labeled hazardous waste container.

    • Do not pour this compound solutions down the drain.[2]

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.

Emergency Procedures: this compound Spill Workflow

In the event of a spill, a clear and immediate response is necessary to mitigate risks.

Spill_Workflow This compound Spill Response Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size and Hazard evacuate->assess small_spill Small Spill (<1g, contained) assess->small_spill large_spill Large Spill (>1g or airborne dust) assess->large_spill don_ppe Don Appropriate PPE: - Respirator - Double Gloves - Lab Coat - Goggles small_spill->don_ppe Proceed with caution contact_ehs Contact EHS Immediately Evacuate the Lab large_spill->contact_ehs Do not attempt to clean contain_spill Contain Spill with Absorbent Pads don_ppe->contain_spill cleanup Gently Cover with Wet Paper Towels (to avoid dust) Collect Material with Scoop contain_spill->cleanup decontaminate Decontaminate Area with Detergent Followed by Solvent Rinse cleanup->decontaminate dispose Place all Contaminated Materials in a Labeled Hazardous Waste Bag decontaminate->dispose report Report Incident to EHS dispose->report

Caption: Workflow for responding to an this compound spill.

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment. Always consult with your institution's EHS department for specific guidance and training.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ivalin
Reactant of Route 2
Ivalin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.